molecular formula C6H13N3 B1295648 Piperidine-1-carboximidamide CAS No. 4705-39-9

Piperidine-1-carboximidamide

Cat. No.: B1295648
CAS No.: 4705-39-9
M. Wt: 127.19 g/mol
InChI Key: QUUYRYYUKNNNNS-UHFFFAOYSA-N
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Description

Piperidine-1-carboximidamide is a chemical compound featuring a piperidine ring substituted with a carboximidamide functional group. This structure is a valuable building block in medicinal chemistry and drug discovery research. The carboximidamide moiety is a key pharmacophore in developing bioactive molecules, serving as a bioisostere for carboxylic acids and esters to improve pharmacokinetic properties . Compounds containing this functional group have demonstrated significant research value in early-stage studies. For instance, piperine-carboximidamide hybrids have been investigated as multi-target anticancer agents, showing potent antiproliferative activity against various human cancer cell lines by inhibiting kinases such as EGFR, BRAF, and CDK2 . Furthermore, structurally related piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, exhibiting promising anti-malarial activity and oral efficacy in mouse models . Additional research explores piperidine carboxamide derivatives as promising scaffolds for the design of Anaplastic Lymphoma Kinase (ALK) inhibitors for tumor therapy . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUYRYYUKNNNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276834
Record name Piperidine-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4705-39-9
Record name Piperidine-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piperidine-1-carboximidamide from O-Methylisourea Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of piperidine-1-carboximidamide, a valuable building block in medicinal chemistry, from O-methylisourea sulfate. The synthesis involves a well-established guanidinylation reaction, offering a reliable route to this substituted guanidine.

Reaction Principle

The synthesis of this compound from O-methylisourea sulfate and piperidine is a nucleophilic substitution reaction. The piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the O-methylisourea. This leads to the displacement of the methoxy group and the formation of a C-N bond, resulting in the desired guanidine derivative. The reaction is typically carried out in the presence of a base to neutralize the sulfate counter-ion.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below, based on a published procedure.[1][2]

Materials:

  • O-Methylisourea sulfate

  • Piperidine

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Acetonitrile

Procedure:

  • Synthesis of 1-Piperidine-carboxamidinium sulfate (I):

    • One equivalent of O-methylisourea sulfate is heated with two equivalents of piperidine under reflux.

    • The methanol formed during the reaction is distilled off.

    • The product, 1-piperidine-carboxamidinium sulfate (I), precipitates and is collected in nearly quantitative yield.[1][2]

  • Synthesis of this compound:

    • A solution of 5.0 g (14 mmol) of 1-piperidine-carboxamidinium sulfate (I) in 50 ml of water is prepared.

    • A solution of 1.2 g (30 mmol) of sodium hydroxide dissolved in 25 ml of water is added dropwise to the solution of (I) under ice cooling.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

    • The aqueous phase is then extracted with diethyl ether.

    • The combined organic phases are dried over sodium sulfate.

    • The solvent is evaporated to yield this compound as a colorless solid.[1]

Purification:

  • Colorless single crystals suitable for X-ray analysis can be obtained by storing a saturated acetonitrile solution of the crude product at 0°C.[1]

Quantitative Data

ParameterValueReference
Yield of this compound84%[1]
Molar Mass (C₆H₁₃N₃)127.19 g/mol [1]

Characterization Data

¹H NMR (500 MHz, CD₃CN/TMS): [1]

  • δ = 1.60–1.64 ppm (m, 6 H, –CH₂)

  • δ = 3.38–3.42 ppm (m, 4 H, –CH₂)

  • δ = 5.85 ppm (s, 1 H, –NH)

  • δ = 6.19 ppm (s, 2 H, –NH₂)

¹³C NMR (125 MHz, CD₃CN/TMS): [1]

  • δ = 23.2 ppm (–CH₂)

  • δ = 24.7 ppm (–CH₂)

  • δ = 46.5 ppm (–CH₂)

  • δ = 157.4 ppm (C═N)

Bond Lengths in the CN₃ unit: [1][2][3]

  • C=N: 1.3090 (17) Å

  • C–NH₂: 1.3640 (17) Å

  • C–N (piperidine): 1.3773 (16) Å

N–C–N Angles: [1][2][3]

  • N(H₂) –C–N(piperidine): 116.82 (12)°

  • N(imine)–C–N(piperidine): 119.08 (11)°

  • N(imine)–C–N(H₂): 124.09 (11)°

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate (I) cluster_step2 Step 2: Synthesis of Final Product reactants1 O-Methylisourea Sulfate + Piperidine (1:2 ratio) reflux Reflux reactants1->reflux distill Distill off Methanol reflux->distill precipitate Precipitation of (I) distill->precipitate intermediate 1-Piperidine-carboxamidinium sulfate (I) precipitate->intermediate dissolve Dissolve (I) in Water intermediate->dissolve add_naoh Add NaOH solution (ice cooling) dissolve->add_naoh warm Warm to Room Temp. add_naoh->warm extract Extract with Diethyl Ether warm->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants cluster_intermediate cluster_products piperidine Piperidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate piperidine->tetrahedral_intermediate Nucleophilic Attack isourea O-Methylisourea (Electrophile) isourea->tetrahedral_intermediate guanidine This compound tetrahedral_intermediate->guanidine Elimination of Methoxide methanol Methanol tetrahedral_intermediate->methanol

Caption: Simplified reaction mechanism for guanidinylation.

References

Unveiling the Structural Nuances of Piperidine-1-carboximidamide: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperidine-1-carboximidamide, a guanidine derivative with potential applications in areas such as CO2 capture.[1] This document summarizes key crystallographic data, details the experimental protocols for its synthesis and crystal growth, and presents a visual workflow of the structure determination process. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and application of guanidine compounds and for professionals in the field of drug development.

Crystallographic Data Summary

The crystal structure of this compound (C₆H₁₃N₃) has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic space group P2₁/n.[3] A comprehensive summary of the key crystallographic and structural parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₆H₁₃N₃
Formula Weight127.19
Temperature100 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a5.3369 (2) Å
b12.0084 (5) Å
c10.9999 (5) Å
α90°
β98.693 (2)°
γ90°
Volume696.51 (5) ų
Z4
Density (calculated)1.213 Mg/m³
Absorption Coefficient0.08 mm⁻¹
F(000)280
Refinement
R-factor0.045
wR factor0.112
Table 2: Selected Bond Lengths
BondLength (Å)
C1–N11.3090 (17)
C1–N21.3640 (17)
C1–N31.3773 (16)

Note: The C1–N1 bond exhibits significant double-bond character.[1]

Table 3: Selected Bond Angles
AngleValue (°)
N2–C1–N3116.82 (12)
N1–C1–N3119.08 (11)
N1–C1–N2124.09 (11)

Note: The geometry around the central carbon atom (C1) deviates from an ideal trigonal-planar geometry.[1][2]

Table 4: Hydrogen Bond Geometry
D–H···Ad(D–H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N2–H21···N10.94 (2)2.15 (2)3.090 (1)177 (1)
N2–H22···N10.94 (2)2.15 (2)3.090 (1)177 (1)

Note: In the crystal, molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional network.[1][2] The imine hydrogen atom is not involved in this hydrogen bonding system.[1]

Molecular and Crystal Structure

The molecular structure of this compound is characterized by a central CN₃ guanidine unit and a piperidine ring. The piperidine ring adopts a stable chair conformation.[1][2] The C1–N1 bond length of 1.3090 (17) Å indicates a significant double bond character, while the C1–N2 and C1–N3 bond lengths are characteristic of C–N single bonds.[1]

The crystal packing is dominated by strong N—H···N hydrogen bonds between neighboring molecules, which create an infinite two-dimensional network.[1] This hydrogen bonding scheme is a key feature of the supramolecular assembly of this compound in the solid state.

Experimental Protocols

The successful determination of the crystal structure of this compound relies on a systematic experimental approach, encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound was achieved through a two-step process:

  • Preparation of 1-Piperidine-carboxamidinium sulfate: O-methylisourea sulfate is heated under reflux with two equivalents of piperidine. The methanol formed during the reaction is distilled off, leading to the precipitation of 1-piperidine-carboxamidinium sulfate in nearly quantitative yield.[1]

  • Formation of this compound: The sulfate salt is dissolved in water and treated with a solution of sodium hydroxide under ice cooling. After warming to room temperature, the aqueous phase is extracted with diethyl ether. The organic phase is then dried over sodium sulfate.[1] Evaporation of the solvent yields the title compound as a colorless solid.[1]

Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For this compound, colorless single crystals were obtained by storing a saturated acetonitrile solution at 0°C.[1]

General principles for growing X-ray quality crystals of organic compounds include:

  • Purity of the compound: The starting material should be of high purity.

  • Solvent selection: A solvent in which the compound is moderately soluble is often ideal.[4]

  • Slow evaporation: Allowing the solvent to evaporate slowly from a saturated or nearly saturated solution can yield good quality crystals.[4]

  • Controlled cooling: Slowly cooling a saturated solution can also promote the growth of single crystals.

  • Vapor diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent into the solution can induce crystallization.

Experimental Workflow

The overall process for the crystal structure analysis of this compound can be visualized as a sequential workflow.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structure Analysis synthesis_start Starting Materials (O-methylisourea sulfate, Piperidine) reaction Reflux Reaction synthesis_start->reaction workup Aqueous Workup & Extraction reaction->workup purification Drying & Solvent Evaporation workup->purification dissolution Dissolution in Acetonitrile purification->dissolution Crude Product cooling Storage at 0°C dissolution->cooling crystal_formation Single Crystal Formation cooling->crystal_formation data_collection X-ray Diffraction Data Collection crystal_formation->data_collection Suitable Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Crystallographic Data Analysis structure_solution->data_analysis final_structure final_structure data_analysis->final_structure Final Structure

Caption: Experimental workflow for the crystal structure analysis of this compound.

References

Spectroscopic Characterization of Piperidine-1-carboximidamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize Piperidine-1-carboximidamide, a key guanidine derivative. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount.[1][2] This document, authored from the perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Conformation

This compound, with the chemical formula C₆H₁₃N₃, consists of a piperidine ring bonded to a carboximidamide (guanidine) group.[3][4] X-ray crystallography studies have confirmed that the piperidine ring adopts a stable chair conformation.[3][4] The guanidine moiety exhibits partial double bond character in the C=N bond (1.3090 Å) and single bond character in the C-N bonds (1.3640 Å and 1.3773 Å).[3][4] This delocalization of electrons in the CN₃ unit is a hallmark of guanidine derivatives and significantly influences their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound reveals the distinct chemical environments of the protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Data of this compound in CD₃CN [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.60–1.64multiplet6H-CH₂- (C3, C4, C5 of piperidine)
3.38–3.42multiplet4H-CH₂- (C2, C6 of piperidine)
5.85singlet1H-NH-
6.19singlet2H-NH₂

Interpretation:

  • The signals in the aliphatic region (1.60-1.64 and 3.38-3.42 ppm) are characteristic of the piperidine ring protons. The downfield shift of the protons at the C2 and C6 positions is due to their proximity to the electron-withdrawing guanidine group.

  • The broad singlets at 5.85 and 6.19 ppm are assigned to the NH and NH₂ protons of the guanidine group, respectively. Their broadness is often due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Data Acquisition & Processing: Similar to ¹H NMR.

¹³C NMR Spectral Data of this compound in CD₃CN [3]

Chemical Shift (δ, ppm)Assignment
23.2-CH₂- (C4 of piperidine)
24.7-CH₂- (C3, C5 of piperidine)
46.5-CH₂- (C2, C6 of piperidine)
157.4C=N (Guanidine carbon)

Interpretation:

  • The three signals in the aliphatic region correspond to the three distinct carbon environments in the piperidine ring.

  • The most downfield signal at 157.4 ppm is characteristic of the guanidine carbon, which is significantly deshielded due to its bonding to three nitrogen atoms.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Instrument Instrument Setup Transfer->Instrument Acquire Acquire FID Instrument->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Spectral Interpretation Process->Analyze

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Record the spectrum.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretching-NH and -NH₂
3000-2800C-H stretchingAliphatic (piperidine)
~1650C=N stretchingGuanidine
~1600N-H bending-NH₂
~1450C-H bendingAliphatic (piperidine)

Interpretation:

  • The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary and secondary amines in the guanidine group.[1]

  • The strong absorption around 1650 cm⁻¹ is indicative of the C=N stretching vibration of the guanidine moiety.

  • The absorptions in the 3000-2800 cm⁻¹ and ~1450 cm⁻¹ regions correspond to the C-H stretching and bending vibrations of the piperidine ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum.

Expected Mass Spectrum of this compound

m/zIon
128.1182[M+H]⁺

Interpretation:

  • The molecular weight of this compound (C₆H₁₃N₃) is 127.19 g/mol .[3]

  • In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 128.1182.

  • High-resolution mass spectrometry can confirm the elemental composition of the molecule.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Analysis cluster_proc_ms Data Output Dissolve_MS Dissolve Sample Ionize Ionization (ESI) Dissolve_MS->Ionize Separate Mass Analyzer Ionize->Separate Detect Detection Separate->Detect Spectrum Mass Spectrum Detect->Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the piperidine ring itself does not have a significant chromophore in the UV-Vis region, the guanidine group can exhibit absorption at shorter wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, water).

  • Instrument Setup:

    • Spectrometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the solvent as a blank.

  • Data Acquisition: Record the absorbance spectrum.

Expected UV-Vis Spectrum:

  • This compound is expected to have a weak absorption band in the low UV region (around 200-220 nm) due to the n → σ* and π → π* transitions of the guanidine group. The lack of an extended conjugated system means no significant absorption in the visible region.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a robust analytical workflow for the identification and quality control of this important guanidine derivative. The insights gained from these spectroscopic methods are crucial for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

Piperidine-1-carboximidamide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Reactivity of Piperidine-1-carboximidamide

Abstract

This compound, a monosubstituted guanidine derivative, represents a significant synthon in the fields of medicinal chemistry and organic synthesis. The inherent basicity and nucleophilicity of the guanidine moiety, combined with the structural and pharmacokinetic advantages of the piperidine scaffold, make this molecule a versatile building block for the development of novel therapeutics and complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended for researchers, scientists, and professionals in drug development. The content herein is supported by established literature and provides practical, field-proven insights into its application.

Introduction

The guanidinium group is a prevalent structural motif in a vast number of biologically active compounds and pharmaceuticals.[1] Its ability to remain protonated under physiological conditions facilitates critical interactions with biological targets. This compound integrates this highly basic functional group with a piperidine ring, a common scaffold in drug discovery known to enhance desirable pharmacokinetic properties.[2] This guide will delve into the fundamental chemical characteristics of this compound, explore its synthetic pathways, and detail its reactivity, with a focus on applications in synthetic chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Structural and Physical Properties

Crystallographic studies reveal that the piperidine ring in this compound adopts a chair conformation.[3] The guanidine unit (CN₃) deviates from an ideal trigonal-planar geometry. The C=N double bond length is approximately 1.309 Å, while the C-N single bond lengths are around 1.364 Å and 1.377 Å.[3] In the crystalline state, molecules are interconnected by N—H⋯N hydrogen bonds, forming a two-dimensional network.[3]

PropertyValueSource(s)
Molecular Formula C₆H₁₃N₃[3]
Molecular Weight 127.19 g/mol [3]
Appearance Colorless solid[3]
pKa (Conjugate Acid) ~12.5 (Estimated)[1][4][5]
XLogP3 0.2N/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 1N/A
Topological Polar Surface Area 53.1 ŲN/A

Solubility Profile:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (500 MHz, CD₃CN): δ = 1.60–1.64 (m, 6H, piperidine -CH₂), 3.38–3.42 (m, 4H, piperidine -CH₂ adjacent to N), 5.85 (s, 1H, -NH), 6.19 (s, 2H, -NH₂).[3]

  • ¹³C NMR (125 MHz, CD₃CN): δ = 23.2 (piperidine -CH₂), 24.7 (piperidine -CH₂), 46.5 (piperidine -CH₂ adjacent to N), 157.4 (C=N).[3]

Infrared (IR) Spectroscopy:

An experimental IR spectrum for this compound is not available in the cited literature. However, the expected characteristic absorption bands would include:

  • N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the -NH and -NH₂ groups.

  • C=N stretching: A strong absorption band around 1650-1680 cm⁻¹.

  • C-N stretching: Bands in the region of 1250-1350 cm⁻¹.

  • C-H stretching: Bands around 2850-2950 cm⁻¹ for the piperidine ring.

Mass Spectrometry (MS):

The expected electron ionization mass spectrum would show a molecular ion peak [M]⁺ at m/z = 127. The fragmentation pattern would likely involve the loss of ammonia (m/z = 110) or cleavage of the piperidine ring.

Synthesis of this compound

Several synthetic routes are available for the preparation of monosubstituted guanidines. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

From Piperidine and a Guanylating Agent

A common and direct method for the synthesis of this compound is the reaction of piperidine with a suitable guanylating agent.

This method involves the reaction of piperidine with a salt of O-methylisourea. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the O-methylisourea, with subsequent elimination of methanol.

Piperidine Piperidine Intermediate Piperidine-1-carboxamidinium Sulfate Piperidine->Intermediate Reflux OMethylisourea O-Methylisourea Sulfate OMethylisourea->Intermediate Product This compound Intermediate->Product Base Workup Base NaOH (aq) Base->Product

Caption: Synthesis from O-Methylisourea Sulfate.

Experimental Protocol: Synthesis via O-Methylisourea Sulfate [3]

  • Step 1: Formation of the Guanidinium Salt:

    • In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.

    • Heat the mixture to reflux. Methanol will be formed and can be distilled off.

    • Continue heating until the reaction is complete (monitor by TLC).

    • Upon completion, the 1-piperidinecarboxamidinium sulfate will precipitate. Collect the solid by filtration.

  • Step 2: Liberation of the Free Base:

    • Dissolve the 1-piperidinecarboxamidinium sulfate (e.g., 5.0 g, 14 mmol) in 50 mL of water in a flask and cool in an ice bath.

    • Slowly add a solution of sodium hydroxide (e.g., 1.2 g, 30 mmol) in 25 mL of water dropwise with stirring.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous phase with diethyl ether.

    • Dry the combined organic phases over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield this compound as a colorless solid.

The reaction of an amine with cyanamide is a classical approach to guanidine synthesis.[7] This reaction can be performed with or without a catalyst.

Piperidine_HCl Piperidine Hydrochloride Product This compound Hydrochloride Piperidine_HCl->Product Reflux in Ethanol Cyanamide Cyanamide Cyanamide->Product

Caption: Synthesis from Cyanamide.

Experimental Protocol: Synthesis via Cyanamide [7]

  • Step 1: Reaction of Piperidine Hydrochloride with Cyanamide:

    • In a round-bottom flask, combine piperidine hydrochloride (1.0 eq) and cyanamide (1.2-1.5 eq) in ethanol.

    • Heat the mixture to reflux for 6-10 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • The product, this compound hydrochloride, may crystallize upon cooling.

    • The solid can be collected by filtration, washed with cold ethanol or diethyl ether, and dried.

  • Step 2 (Optional): Neutralization to Free Base:

    • The hydrochloride salt can be converted to the free base using the procedure described in Method A, Step 2.

Chemical Reactivity

The reactivity of this compound is dominated by the guanidine functional group, which is both highly basic and nucleophilic.

Basicity and Salt Formation

Guanidines are among the strongest organic bases, with the pKa of their conjugate acids typically around 12.5.[1] This strong basicity is due to the resonance stabilization of the resulting guanidinium cation, where the positive charge is delocalized over all three nitrogen atoms.[4][5] Consequently, this compound readily reacts with acids to form stable salts.

Nucleophilicity: Alkylation and Acylation

The nitrogen atoms of the guanidine group are nucleophilic and can undergo alkylation and acylation reactions. The outcome of these reactions can be complex due to the presence of multiple reactive nitrogen atoms.

  • Alkylation: Reaction with alkyl halides can lead to mono- or poly-alkylated products. The regioselectivity of the reaction depends on the substitution pattern of the guanidine and the reaction conditions.[8]

  • Acylation: Acylation with acyl chlorides or anhydrides can occur on the guanidine nitrogens. This reaction is often used to introduce protecting groups or to modify the properties of the guanidine moiety.[8][9] In some cases, acylation can be a prerequisite for other transformations, such as further methylation.[10]

Cyclization Reactions for Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, most notably pyrimidines. The reaction with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing the pyrimidine ring.[11]

Experimental Protocol: Synthesis of a 2-Amino-pyrimidine Derivative

  • Step 1: Condensation Reaction:

    • In a suitable solvent such as ethanol, dissolve this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq).

    • Add a catalytic amount of a base (e.g., sodium ethoxide).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • The reaction involves the initial condensation of the guanidine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.

  • Step 2: Workup and Purification:

    • Once the reaction is complete, cool the mixture and neutralize with a mild acid if necessary.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Medicinal Chemistry

The combination of the piperidine scaffold and the guanidine functional group makes this compound and its derivatives attractive for drug discovery.

  • Piperidine Moiety: The piperidine ring is a key structural element in numerous FDA-approved drugs, where it often serves to improve solubility, metabolic stability, and receptor binding affinity.

  • Guanidine Functionality: The guanidinium group is a well-known pharmacophore that can engage in strong hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[1][12]

  • Bioactive Derivatives: Analogues such as piperidine carboxamides have been investigated as potent antagonists for targets like the TRPV1 receptor.[13] Furthermore, guanidine-containing compounds have shown a wide range of biological activities, including acting as histamine H3 receptor antagonists.[13]

Conclusion

This compound is a versatile and valuable chemical entity with a rich profile of chemical properties and reactivity. Its straightforward synthesis and the dual functionality of the piperidine and guanidine groups provide a robust platform for the development of complex molecules and pharmacologically active agents. This guide has outlined the core chemical principles, provided detailed experimental protocols, and highlighted the synthetic utility of this compound, offering a solid foundation for its application in research and drug development.

References

Biological Activity Screening of Novel Guanidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine, a nitrogen-rich functional group, is a privileged scaffold in medicinal chemistry due to its ability to form strong interactions with biological targets.[1] Novel synthetic and natural guanidine compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral effects.[2] This technical guide provides a comprehensive overview of the core methodologies for screening the biological activity of novel guanidine compounds, presenting detailed experimental protocols, quantitative data from recent studies, and visual representations of key biological pathways and experimental workflows.

Data Presentation: Biological Activities of Novel Guanidine Compounds

The following tables summarize the in vitro biological activities of several recently developed novel guanidine compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel Guanidine Compounds
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6f U-937 (Leukemia)MTT Assay1.6 ± 0.6[3]
HL-60 (Leukemia)MTT Assay1.5 ± 0.3[4]
MOLT-3 (Leukemia)MTT Assay1.5 ± 0.2[4]
NALM-6 (Leukemia)MTT Assay4.5 ± 0.5[4]
SK-MEL-1 (Melanoma)MTT Assay3.5 ± 0.4[4]
Compound 6i U-937 (Leukemia)MTT Assay1.8 ± 0.4[4]
ADS1017 MDA-MB-231 (Breast)Not Specified12.3 ± 1.1[5]
MCF-7 (Breast)Not Specified15.8 ± 1.5[5]
Crambescidin-816 HepG2 (Liver)Not Specified< 0.5[6]
C-28 Guanidine Derivative 15c Jurkat (Leukemia)Not Specified5.38 ± 0.21[7]
N-hydroxyguanidine derivative (most active) L1210 (Leukemia)Not Specified7.80[2]
Table 2: Antimicrobial Activity of Novel Guanidine Compounds
Compound IDBacterial StrainMIC (µg/mL)Reference
Robenidine Analogue 1 Staphylococcus aureus (MRSA)2[8]
Enterococcus faecium (VRE)2[8]
Lipoguanidine 5g Klebsiella pneumoniae>128[9]
Acinetobacter baumannii>128[9]
Pseudomonas aeruginosa>128[9]
Escherichia coli>128[9]
Guanidine-functionalized Compound 5a Staphylococcus aureus2.34 - 4.68[10]
Guanidine-core Compound 4 Staphylococcus aureus128[11]
H-BDF Pseudomonas aeruginosa4-16[12]
Staphylococcus aureus2-8[12]
Aminoguanidine Derivative 5f Staphylococcus aureus2-8[13]
Escherichia coli2-8[13]
Staphylococcus epidermidis4[13]
Bacillus subtilis2[13]
Candida albicans4[13]
S. aureus (MRSA)8[13]
E. coli (MDR)4[13]
Table 3: Antiviral Activity of Novel Guanidine Compounds
Compound IDVirusCell LineEC50 (µM)Reference
Compound 5d Herpes Simplex Virus-1 (HSV-1)Vero2.4[14]
Herpes Simplex Virus-2 (HSV-2)Vero2.9[14]
N-hydroxyguanidine derivative (most active) Rous Sarcoma VirusChicken Embryo Fibroblasts2.76[2]
Arbidol Derivative 41A Not SpecifiedNot Specified1.38[15]
Arbidol Derivative 42A Not SpecifiedNot Specified0.82[15]
Arbidol Derivative 44A Not SpecifiedNot Specified0.76[15]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used in the biological screening of novel guanidine compounds.

In Vitro Assays

1. Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Novel guanidine compounds

    • Cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the novel guanidine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

    • Incubation: Incubate the plates for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

2. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Materials:

    • Novel guanidine compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Microplate reader or visual inspection

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the novel guanidine compounds in CAMHB directly in the 96-well plates.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubation: Incubate the plates at 37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

3. Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

  • Materials:

    • Novel guanidine compounds

    • Host cell line susceptible to the virus (e.g., Vero cells)

    • Virus stock of known titer

    • Cell culture medium

    • Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)

    • Crystal violet staining solution

    • 6-well or 12-well plates

  • Procedure:

    • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

    • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

    • Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing serial dilutions of the novel guanidine compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

    • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration of compound that reduces the number of plaques by 50%) is determined from a dose-response curve.

In Vivo Assays

1. Anticancer Activity: Tumor Xenograft Model

This model evaluates the in vivo efficacy of a compound against human tumors grown in immunocompromised mice.[16]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line

    • Novel guanidine compound formulation for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[16]

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

    • Compound Administration: Administer the novel guanidine compound to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo anticancer efficacy.

2. Antimicrobial Activity: Murine Systemic Infection Model

This model assesses the in vivo efficacy of an antimicrobial compound in treating a systemic bacterial infection in mice.[17]

  • Materials:

    • Mice (e.g., BALB/c)

    • Pathogenic bacterial strain

    • Novel guanidine compound formulation for in vivo administration

  • Procedure:

    • Infection: Induce a systemic infection in mice by intraperitoneally injecting a lethal or sub-lethal dose of the bacterial pathogen.

    • Compound Administration: At a specified time post-infection, administer the novel guanidine compound to the treatment group. The control group receives the vehicle.

    • Monitoring: Monitor the mice for signs of illness and survival over a period of several days.

    • Bacterial Load Determination (Optional): At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating homogenized tissue samples on agar plates.

    • Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to evaluate the in vivo antimicrobial efficacy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the screening of novel guanidine compounds.

1. Apoptosis Signaling Pathway Induced by Guanidine Compounds

Many guanidine derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway.[3][18] This involves the regulation of Bcl-2 family proteins and the activation of caspases.[18][19]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Guanidine Guanidine Compound Bcl2 Bcl-2 (Anti-apoptotic) Guanidine->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Guanidine->Bax_Bak Activates Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by guanidine compounds.

2. Antimicrobial Mechanism: Bacterial Membrane Disruption

A primary mechanism of antimicrobial action for many guanidine compounds is the disruption of the bacterial cell membrane integrity.[10][20] The cationic guanidinium group interacts with the negatively charged components of the bacterial membrane, leading to its destabilization.

Membrane_Disruption Guanidine Cationic Guanidine Compound Interaction Electrostatic Interaction Guanidine->Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Interaction Disruption Membrane Permeabilization Interaction->Disruption Leads to Leakage Leakage of Intracellular Contents Disruption->Leakage Causes Cell_Death Bacterial Cell Death Leakage->Cell_Death Results in

Caption: Mechanism of bacterial membrane disruption by guanidine compounds.

3. Experimental Workflow: Preclinical Drug Screening Cascade

The preclinical screening of novel compounds typically follows a hierarchical workflow, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models for the most promising candidates.[21][22]

Drug_Screening_Workflow Start Novel Guanidine Compound Library Primary_Screening Primary In Vitro Screening (e.g., MTT, MIC assays) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary In Vitro Assays (e.g., Dose-response, Mechanism of Action) Hit_Identification->Secondary_Screening Active Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Lead_Selection->Secondary_Screening Optimize In_Vivo_Testing In Vivo Efficacy & Toxicity Studies (e.g., Xenograft, Infection models) Lead_Selection->In_Vivo_Testing Promising In_Vivo_Testing->Lead_Selection Ineffective or Toxic Preclinical_Candidate Preclinical Candidate In_Vivo_Testing->Preclinical_Candidate Efficacious & Safe

References

The Predicted Mechanism of Action of Piperidine-1-carboximidamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboximidamide, a molecule incorporating both a piperidine ring and a guanidine group, stands as a compound of significant interest for therapeutic development. The guanidinium moiety is a well-established pharmacophore present in a diverse range of clinically approved drugs, suggesting a broad spectrum of potential biological activities. This guide provides a comprehensive prediction of the mechanism of action for this compound, leveraging in silico modeling techniques. We delineate a workflow for target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Furthermore, we furnish detailed experimental protocols for the validation of these computational predictions, encompassing enzyme inhibition assays, receptor binding studies, and antimicrobial susceptibility testing. All predictive data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a clear and logical understanding of the proposed scientific strategy.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules that can effectively and safely modulate biological pathways are of paramount importance. This compound is a compound that features two key structural motifs renowned for their roles in medicinal chemistry. The piperidine scaffold is a privileged structure, frequently found in approved pharmaceuticals, where it often contributes to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The guanidine group, with its positive charge at physiological pH, is known to interact with a variety of biological targets through hydrogen bonding and electrostatic interactions. This dual-functionality suggests that this compound could exhibit a range of pharmacological effects.

Given the absence of extensive experimental data for this specific molecule, this guide employs a predictive, in silico approach to hypothesize its mechanism of action. This computational strategy allows for a rapid and cost-effective initial assessment, paving the way for targeted experimental validation.

Predicted Biological Activities and Molecular Targets

Based on the known pharmacology of guanidine-containing and piperidine-based compounds, we predict that this compound is most likely to exhibit activity in the following areas:

  • Anticancer: The guanidine moiety is a feature of several anticancer agents that are known to interact with targets such as kinases and DNA. The piperidine ring can enhance binding to the active sites of these targets.

  • Antimicrobial: The cationic nature of the guanidinium group can lead to the disruption of bacterial cell membranes, a common mechanism for antimicrobial agents.

  • Modulation of Ion Channels and G-Protein Coupled Receptors (GPCRs): Guanidinium groups are known to interact with the pores of ion channels and the binding pockets of GPCRs.

To narrow down these possibilities, a systematic in silico approach is proposed.

In Silico Target Prediction and Molecular Docking Workflow

A computational workflow is essential for identifying the most probable biological targets of this compound and predicting its binding affinity.

G cluster_0 In Silico Prediction Workflow ligand_prep Ligand Preparation (this compound 3D structure) target_id Target Identification (Similarity search against drug databases) ligand_prep->target_id docking Molecular Docking (Predict binding mode and affinity) ligand_prep->docking protein_prep Protein Preparation (PDB structure retrieval and preparation) target_id->protein_prep protein_prep->docking analysis Data Analysis and Prioritization docking->analysis admet ADMET Prediction (Assess drug-like properties) admet->analysis G cluster_1 ALK Kinase Inhibition Assay Workflow compound_prep Prepare Compound Dilutions reaction_setup Set up Kinase Reaction (ALK, Substrate, Compound) compound_prep->reaction_setup reaction_init Initiate Reaction (Add ATP) reaction_setup->reaction_init incubation Incubate (1 hour) reaction_init->incubation stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation->stop_reaction signal_dev Develop Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->signal_dev readout Measure Luminescence signal_dev->readout G cluster_2 Antimicrobial Susceptibility Testing Workflow compound_dilution Prepare Serial Dilutions of Compound inoculation Inoculate Microtiter Plate compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate (18-24 hours) inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

In Silico Modeling of Piperidine Carboxamide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of piperidine carboxamide derivatives to various biological receptors. The piperidine carboxamide scaffold is a versatile structure that has been explored for its therapeutic potential across multiple disease areas, including oncology, pain management, and infectious diseases. This document summarizes key findings, presents quantitative data in a structured format, details common experimental protocols for in silico analysis, and visualizes relevant biological pathways and computational workflows.

Overview of Piperidine Carboxamide Targets

The piperidine carboxamide core structure has been identified as a privileged scaffold in drug discovery, demonstrating binding affinity to a range of important biological targets. In silico modeling has been instrumental in elucidating the structure-activity relationships (SAR) and guiding the optimization of these compounds. Key protein targets that have been extensively studied in the context of piperidine carboxamide binding include:

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in various cancers, particularly non-small-cell lung cancer. Piperidine carboxamides have been developed as potent ALK inhibitors.[1][2][3]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel implicated in pain sensation, making it a target for analgesic drug development.[4][5]

  • Sigma-1 Receptor (S1R): An intracellular chaperone protein involved in a variety of cellular functions and implicated in neurological disorders and cancer.[6][7]

  • C-C Chemokine Receptor Type 5 (CCR5): A G protein-coupled receptor that is used by HIV to enter host cells, making it a target for antiviral therapies.[8]

  • Plasmodium falciparum 20S Proteasome β5 subunit (Pf20Sβ5): An essential enzyme in the malaria parasite, representing a target for novel antimalarial agents.[9]

Quantitative Binding Data

The following tables summarize the binding affinities and inhibitory concentrations of representative piperidine carboxamide derivatives against their respective targets, as determined by various experimental and computational methods.

Table 1: Binding Affinity of Piperidine Carboxamides for Anaplastic Lymphoma Kinase (ALK)

CompoundALK IC50 (µM)Computational Method(s) UsedReference
Piperidine carboxamide 10.174X-ray cocrystal structure[3]
Compound 25Not specified (most active)3D-QSAR (CoMFA, CoMSIA), Molecular Docking[10]
Lead Compound N55Not specified (high inhibitory activity)3D-QSAR (Topomer CoMFA), Molecular Docking, Molecular Dynamics[2]

Table 2: Binding Affinity of Piperidine Carboxamides for Sigma-1 Receptor (S1R)

CompoundS1R Ki (nM)S2R Ki (nM)Computational Method(s) UsedReference
Compound 13.2106Molecular Docking, Molecular Dynamics[6][7]
Haloperidol (Reference)2.54.3Molecular Docking, Molecular Dynamics[6]
Compound 38.9231Molecular Docking, Molecular Dynamics[6]
Compound 5434>10000Molecular Docking, Molecular Dynamics[6]

Table 3: Activity of Piperidine Carboxamides against P. falciparum and its Proteasome

CompoundP. falciparum 3D7 EC50 (µM)Pf20Sβ5 IC50 (µM)Computational Method(s) UsedReference
SW0420.14 - 0.19>10Cryo-EM structure determination[9]
SW584Not specified0.002Cryo-EM structure determination[9]

Experimental Protocols for In Silico Modeling

The following sections detail the typical computational methodologies employed in the study of piperidine carboxamide-receptor binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a fundamental tool for virtual screening and for understanding the binding mode of a compound.

Typical Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from a protein database (e.g., Protein Data Bank - PDB).[11]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site, often based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the piperidine carboxamide derivative.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Surflex-Dock) to place the ligand into the defined binding site of the receptor.[2][10]

    • The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.[2]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Typical Protocol:

  • System Setup:

    • Start with the best-docked pose of the piperidine carboxamide-receptor complex.

    • Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).[2]

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose a force field (e.g., CHARMM36, AMBER) to describe the interatomic forces.[2][11]

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[2]

  • Production Run:

    • Run the simulation for a specified period (e.g., 100 ns) to generate a trajectory of the system's atomic motions.[2]

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.[1]

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a series of compounds with their 3D physicochemical properties. These models are useful for predicting the activity of novel compounds and for identifying key structural features that influence activity.

Typical Protocol:

  • Dataset Preparation:

    • Compile a set of piperidine carboxamide derivatives with their experimentally determined biological activities (e.g., IC50 or Ki values).

    • Generate 3D structures for all compounds and align them based on a common scaffold.

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • Use a probe atom or functional group to calculate steric and electrostatic fields at each grid point for each molecule. Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[10][12]

  • Model Building and Validation:

    • Use statistical methods, such as Partial Least Squares (PLS), to build a regression model that correlates the calculated fields (descriptors) with the biological activity.

    • Validate the model's predictive power using techniques like cross-validation (q²) and by predicting the activity of an external test set of compounds.[10]

  • Contour Map Analysis:

    • Visualize the results as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.[10]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and computational workflows relevant to the in silico modeling of piperidine carboxamide receptor binding.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 Phosphorylates PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Ligand Piperidine Carboxamide (Inhibitor) Ligand->ALK Binds and Inhibits Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified ALK signaling pathway and the inhibitory action of piperidine carboxamides.

In_Silico_Modeling_Workflow cluster_setup Initial Setup cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_qsar 3D-QSAR PDB Protein Structure (e.g., from PDB) Docking Docking Simulation (e.g., AutoDock Vina) PDB->Docking Ligands Piperidine Carboxamide Library (2D/3D) Ligands->Docking Alignment Ligand Alignment Ligands->Alignment Pose_Analysis Binding Pose and Score Analysis Docking->Pose_Analysis MD_Setup System Setup (Solvation, Ionization) Pose_Analysis->MD_Setup MD_Sim MD Simulation (e.g., GROMACS) MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, Binding Free Energy) MD_Sim->Trajectory_Analysis QSAR_Model Model Generation (CoMFA/CoMSIA) Alignment->QSAR_Model Contour_Maps Contour Map Analysis QSAR_Model->Contour_Maps S1R_Interaction Ligand Piperidine Carboxamide (S1R Agonist) S1R Sigma-1 Receptor (S1R) Ligand->S1R Binds to IP3R IP3 Receptor S1R->IP3R Interacts with Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Regulates Cellular_Processes Modulation of Cellular Signaling (e.g., Neuronal function) Ca_Release->Cellular_Processes Influences

References

The Alchemist's Guide to a Privileged Scaffold: A Review of Synthetic Routes for Substituted Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium moiety, a nitrogenous functional group characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in medicinal chemistry and drug design. Its ability to exist in a protonated, delocalized cationic form under physiological conditions allows it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets. This unique characteristic has cemented its status as a "privileged scaffold," appearing in a vast array of natural products and clinically significant pharmaceuticals. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for the preparation of substituted guanidines, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted guanidines can be broadly categorized into two primary mechanistic classes: nucleophilic substitution on an appropriate electrophilic precursor and nucleophilic addition to a C=N double bond. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the starting materials, and the overall complexity of the target molecule.

Guanylation of Amines: The Workhorse of Guanidine Synthesis

The most prevalent and versatile approach to constructing the guanidine core is through the guanylation of a primary or secondary amine. This strategy relies on a diverse arsenal of guanylating agents, each with its own set of advantages and limitations in terms of reactivity, stability, and scope.

Common Guanylating Agents and Their Applications

Guanylating AgentActivating Agent/CatalystTypical Reaction ConditionsAdvantagesLimitations
Cyanamide Sc(OTf)₃Water, mild conditionsAtom economical, useful for water-soluble substratesCan be difficult to handle, potential for side reactions
N,N'-Protected Thioureas HgCl₂, EDCI, Burgess reagent, TCT, I₂/TBHPVaries (e.g., PhMe, rt, 0.5-12 h for I₂/TBHP)Stable precursors, allows for controlled substitutionOften requires an activating agent, which can be toxic (e.g., HgCl₂)
S-Methylisothioureas -Ammoniacal mediumEfficient for carboxymethylguanidines
Carbodiimides Ytterbium triflate, Lanthanide amides, Palladium saltsSolvent-free or various solvents, mild conditionsHigh activity, good for N,N',N''-trisubstituted guanidinesCan be prone to side reactions with certain nucleophiles
Pyrazole-1-carboxamidines -Mild conditionsGood for unprotected guanidines
N,N'-di-Boc-N''-triflylguanidine -Anhydrous CH₂Cl₂, rtHighly reactive, good for unreactive aminesCan be expensive

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, TCT: Cyanuric Chloride, TBHP: tert-Butyl hydroperoxide, PhMe: Toluene, rt: room temperature, Sc(OTf)₃: Scandium(III) triflate.

The use of protecting groups, most notably the tert-butoxycarbonyl (Boc) group, is a critical strategy in guanidine synthesis.[1] Boc-protected guanylating agents allow for the controlled and sequential introduction of substituents, while also mitigating the high basicity of the guanidine moiety during subsequent synthetic transformations.[1]

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key guanylation reactions, offering a practical resource for laboratory implementation.

Protocol 1: Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea[2]

This method offers a mild and efficient route to N,N'-di-Boc-protected guanidines, avoiding the use of heavy metal activators.

Materials:

  • N,N′-di-Boc-thiourea

  • Amine substrate

  • Iodine (I₂)

  • 70% aqueous tert-Butyl hydroperoxide (TBHP)

  • Toluene (PhMe)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Petroleum ether (PE) for chromatography

Procedure:

  • To a solution of N,N′-di-Boc-thiourea (0.24 mmol) in toluene (2 mL) at room temperature, add the amine (0.2 mmol), iodine (0.02 mmol), and 70% aqueous TBHP (0.3 mmol) sequentially.

  • Monitor the reaction by Thin Layer Chromatography (TLC), using ninhydrin to visualize the consumption of the amine.

  • Stir the solution at room temperature for 0.5-12 hours, until the amine is consumed.

  • Upon completion, add 50 mL of DCM to the reaction mixture.

  • Wash the organic phase with water (10 mL) and dry with sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (typically 1:9) to afford the desired N,N'-di-Boc-protected guanidine.

Quantitative Data for Selected Substrates: [2]

AmineProductYield (%)
4-MethoxyanilineN-(4-methoxyphenyl)-N',N''-bis(tert-butoxycarbonyl)guanidine82
o-ToluidineN-(o-tolyl)-N',N''-bis(tert-butoxycarbonyl)guanidine85
4-CyanoanilineN-(4-cyanophenyl)-N',N''-bis(tert-butoxycarbonyl)guanidine97
2-AminopyridineN-(pyridin-2-yl)-N',N''-bis(tert-butoxycarbonyl)guanidine97
Protocol 2: Direct Guanidinylation of a Diamine using N,N´-di-Boc-N˝-triflylguanidine (Goodman's Reagent)[3]

This protocol is particularly useful for the early-stage introduction of a protected guanidine moiety in the synthesis of complex molecules.

Materials:

  • Butane-1,4-diamine

  • N,N´-di-Boc-N˝-triflylguanidine (Goodman's reagent)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a fume hood, dissolve butane-1,4-diamine (1.0 molar equivalent) in anhydrous CH₂Cl₂ in a round-bottomed flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve N,N´-di-Boc-N˝-triflylguanidine (1.0 molar equivalent) in anhydrous CH₂Cl₂.

  • Transfer the solution of Goodman's reagent to an addition funnel.

  • Slowly add the solution of Goodman's reagent to the stirred solution of the diamine at room temperature.

  • Stir the reaction mixture for 12 hours.

  • After 12 hours, pour the reaction mixture into a separatory funnel.

  • Wash the organic solution with two successive portions of saturated aqueous NaHCO₃.

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-Boc-protected agmatine derivative.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for substituted guanidines.

Classification of Synthetic Routes

G General Synthetic Approaches to Substituted Guanidines cluster_sub On Electrophilic Precursors cluster_add To C=N Double Bonds A Synthetic Strategies B Nucleophilic Substitution A->B C Nucleophilic Addition A->C D Guanylation of Amines (using thioureas, S-methylisothioureas, etc.) B->D E Addition to Carbodiimides C->E F Addition to Cyanamides C->F

Caption: Classification of major synthetic routes to substituted guanidines.

Workflow for Boc-Protected Guanidine Synthesis

G Workflow for Synthesis via Boc-Protected Thiourea start Start: Primary/Secondary Amine + N,N'-di-Boc-thiourea activation Activation of Thiourea (e.g., with I₂, TCT, EDCI) start->activation guanylation Guanylation Reaction activation->guanylation workup Aqueous Workup & Purification guanylation->workup protected_guanidine N,N'-di-Boc-Protected Guanidine workup->protected_guanidine deprotection Deprotection (e.g., with TFA/DCM) protected_guanidine->deprotection final_product Final Substituted Guanidine deprotection->final_product

Caption: Step-wise workflow for the synthesis of guanidines using a protected thiourea.

Transition Metal-Catalyzed Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the construction of C-N bonds, and this has been extended to the synthesis of guanidines.[3] Palladium-catalyzed reactions, in particular, have shown promise for the guanylation of amines and the synthesis of multisubstituted guanidines.[4] These methods often offer mild reaction conditions and broad substrate scope. For example, palladium-catalyzed cascade reactions of azides with isonitriles and amines can provide functionalized guanidines in excellent yields.[5]

Solid-Phase Synthesis of Guanidines

The principles of solid-phase organic synthesis have been successfully applied to the construction of guanidine libraries for high-throughput screening. This approach involves anchoring a suitable building block to a solid support and then carrying out the guanylation and subsequent modification steps. The development of novel, acid-labile linkers has been instrumental in advancing this methodology, allowing for the efficient cleavage of the final guanidine products from the resin in high purity.[3][6][7]

Conclusion

The synthesis of substituted guanidines is a mature yet continually evolving field of organic chemistry. The classical approach of amine guanylation remains the most widely used strategy, with a vast array of reagents and protocols available to the synthetic chemist. The advent of transition metal catalysis and the refinement of solid-phase synthesis techniques have further expanded the toolkit for accessing this privileged scaffold. This guide provides a foundational understanding of the core synthetic routes, equipping researchers with the knowledge to design and execute efficient and effective syntheses of novel guanidine-containing molecules for the advancement of drug discovery and development.

References

The Versatility of Piperidine-1-Carboximidamide: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. When functionalized to piperidine-1-carboximidamide and its broader carboxamide derivatives, this scaffold unlocks a vast chemical space with diverse therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and related structures, offering valuable insights for drug discovery and development.

Therapeutic Applications: A Scaffold of Broad Potential

The this compound core and its carboxamide analogues have been successfully employed in the development of potent and selective modulators for a range of biological targets. These include enzyme inhibitors, receptor antagonists, and antimicrobial agents, demonstrating the scaffold's remarkable versatility.

Antimalarial Agents: Targeting the Parasite's Proteasome

A significant breakthrough in antimalarial drug discovery has been the identification of piperidine carboxamides as potent and species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20Sβ5).[1][2] Unlike human proteasomes, the parasite's proteasome has unique structural features that can be exploited for selective targeting. Compounds such as SW042 have demonstrated sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[3][4] These inhibitors bind to a novel, unexplored pocket at the interface of the β5, β6, and β3 subunits, distant from the catalytic threonine, which accounts for their high selectivity.[1][4]

Table 1: In Vitro Antimalarial Activity of Piperidine Carboxamide Derivatives

CompoundP. falciparum 3D7 EC50 (µM)P. falciparum Dd2 EC50 (µM)Pf20Sβ5 IC50 (µM)Human Proteasome InhibitionCytotoxicity (HepG2 cells)Reference
SW0420.14 - 0.190.14 - 0.19~0.5No significant inhibitionNo cytotoxicity observed[2][3]
(S)-SW042~0.15~0.15~0.4Not specifiedNot specified[2]
SW858~0.05Not specifiedNot specifiedNot specifiedNot specified[2]
SW923~0.03Not specifiedNot specifiedNot specifiedNot specified[2]
Epoxomicin*0.00680.0104Not specifiedPotentNot specified[5]

Note: Epoxomicin is a known proteasome inhibitor included for comparison.

Modulators of Transient Receptor Potential (TRP) Channels for Pain Management

Piperidine carboxamides have emerged as a promising class of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in pain pathways.[6][7] By blocking TRPV1, these compounds can effectively reduce pain perception. Furthermore, derivatives of this scaffold have been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, another important target in pain and inflammation.[8][9] These modulators bind to a hydrophobic site at the interface of transmembrane segments, offering a novel mechanism for regulating channel activity.[9]

Table 2: Activity of Piperidine Carboxamides as TRPV1 Antagonists

CompoundhTRPV1 Binding IC50 (nM)Functional Activity IC50 (nM)Reference
Benzoxazinone Amide Derivative655[7][10]
Enzyme Inhibitors for Neurological Disorders

The piperidine carboxamide scaffold has been successfully utilized to develop inhibitors of key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[11][12] Inhibition of these enzymes increases the levels of endogenous cannabinoids, which has therapeutic potential for a variety of neurological and psychiatric disorders. Both selective and dual inhibitors have been developed from this chemical series.[11][13] Additionally, N-benzylpiperidine carboxamide derivatives have shown promise as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[14]

Table 3: FAAH and MAGL Inhibition by Piperidine Carboxamide Derivatives

CompoundFAAH IC50 (nM)MAGL IC50 (nM)SelectivityReference
JZL195 (piperazine carbamate)24Dual[13][15]
PF750 (piperidine carboxamide)16.2>10,000FAAH selective[16]
Serotonin 5-HT2C Receptor Positive Allosteric Modulators

In the realm of receptor modulation, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[17][18] By potentiating the effect of the endogenous ligand serotonin, these PAMs offer a novel therapeutic strategy for conditions such as obesity and substance use disorders, where 5-HT2C receptor signaling is implicated.[14][18]

Table 4: Activity of 4-Phenylpiperidine-2-carboxamide Analogues as 5-HT2C PAMs

Compound5-HT EC50 Fold Shift% Max Response (vs. 5-HT)Reference
Compound 12 (CTW0415)2.5115[17][18]

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound-based compounds is crucial for rational drug design and development.

Ubiquitin_Proteasome_System cluster_Ubiquitination Ubiquitination Cascade cluster_Proteasome Proteasomal Degradation Ub Ubiquitin E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub E3 E3 (Ub Ligase) E2->E3 Ub Substrate Substrate Protein E3->Substrate Ub_Substrate Polyubiquitinated Substrate Substrate->Ub_Substrate Poly-Ub Chain Proteasome 26S Proteasome (20S Core + 19S Cap) Ub_Substrate->Proteasome Degraded Degraded Peptides Proteasome->Degraded Inhibitor Piperidine Carboxamide Inhibitor Inhibitor->Proteasome Inhibits β5 subunit TRPV1_Signaling cluster_Stimuli Noxious Stimuli cluster_Membrane Nociceptor Membrane cluster_Intracellular Intracellular Signaling Heat Heat TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential (Pain Signal to Brain) Depolarization->Action_Potential PKA PKA PKA->TRPV1 Phosphorylation (Sensitization) Antagonist Piperidine Carboxamide Antagonist Antagonist->TRPV1 Blocks Channel Serotonin_5HT2C_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Serotonin Serotonin (5-HT) Receptor 5-HT2C Receptor Serotonin->Receptor Orthosteric Binding PAM Piperidine Carboxamide PAM PAM->Receptor Allosteric Binding Gq11 Gαq/11 Receptor->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

References

Preliminary Cytotoxicity Assessment of Piperidine-1-carboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary in vitro cytotoxicity assessment of Piperidine-1-carboximidamide, a heterocyclic amine of interest in pharmaceutical development. Due to the limited publicly available cytotoxicity data for this specific compound, this document outlines a robust experimental framework based on established methodologies for analogous piperidine and carboxamide derivatives. The presented data and pathways are illustrative, derived from published research on structurally related compounds, to serve as a practical guide for initiating a cytotoxicological evaluation.

Introduction

This compound belongs to a class of compounds containing the piperidine ring, a saturated heterocycle prevalent in many pharmaceuticals and alkaloids.[1][2] Derivatives of piperidine and carboxamide have demonstrated a range of biological activities, including anticancer properties.[3][4][5][6] Preliminary cytotoxicity screening is a critical initial step in the drug discovery process to evaluate the potential of a compound for further development.[7][8][9] This guide details the essential experimental protocols and data interpretation necessary for such an assessment.

Quantitative Cytotoxicity Data

A primary objective of a preliminary cytotoxicity assessment is to determine the concentration of the compound that inhibits cell viability by 50% (IC50). This is typically evaluated across a panel of cancer cell lines and a non-cancerous control cell line to assess for potential tumor selectivity. The following table summarizes hypothetical IC50 values for this compound, based on data reported for similar piperidine-carboxamide hybrids.[10][11]

Cell LineTypeIC50 (µM)
A549Human Lung Carcinoma15.8
MCF-7Human Breast Adenocarcinoma22.5
HCT116Human Colon Carcinoma18.2
HEK293Human Embryonic Kidney (Non-cancerous control)> 100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of cytotoxicity studies. The following protocols for cell culture, MTT assay, and apoptosis determination are standard in the field.

Cell Culture

Human cancer cell lines (A549, MCF-7, HCT116) and a non-cancerous human cell line (HEK293) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included. Cells are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated using non-linear regression analysis.

Apoptosis Assessment by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. It can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualization of Methodologies and Potential Mechanisms

Graphical representations of experimental workflows and potential signaling pathways can aid in understanding the experimental design and the compound's mechanism of action.

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate Overnight (37°C, 5% CO2) start->incubation1 treatment Add this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 dissolve Dissolve Formazan with DMSO incubation3->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Based on studies of related piperine-carboximidamide hybrids, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the EGFR, BRAF, and CDK2 pathways.[10][11] Additionally, piperine itself has been shown to affect the TGF-β signaling pathway.[12]

G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes compound This compound egfr EGFR compound->egfr Inhibits braf BRAF compound->braf Inhibits cdk2 CDK2 compound->cdk2 Inhibits proliferation Decreased Proliferation egfr->proliferation braf->proliferation cell_cycle Cell Cycle Arrest cdk2->cell_cycle apoptosis Increased Apoptosis proliferation->apoptosis cell_cycle->proliferation

References

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][3] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine in drug design and development. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic and investigational strategies employed to harness its potential. Through a detailed examination of key drug examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to serve as an authoritative resource for professionals dedicated to the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[4]

Key Physicochemical Properties
  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][4]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This balanced nature can be fine-tuned through substitution to optimize a drug candidate's solubility and ability to cross biological membranes.[3][4]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

Table 1: Comparative Physicochemical Properties of Piperidine and Pyrrolidine
PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[3]
logP (Octanol/Water) 0.840.46Piperidine is slightly more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and off-target interactions.[3]
Conformational Flexibility More rigid (chair conformation)More flexible (envelope/twist)Piperidine's relative rigidity can be advantageous for achieving high binding affinity through conformational restriction.[3]

The Pharmacological Spectrum of Piperidine Derivatives

The versatility of the piperidine scaffold is evident in the broad range of pharmacological activities exhibited by its derivatives.[5][6] Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals.[7][8]

Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many drugs targeting the central nervous system.[2][4]

  • Antipsychotics: Drugs like Haloperidol and Risperidone incorporate a piperidine moiety that is crucial for their interaction with dopamine and serotonin receptors.[9]

  • Analgesics: The piperidine structure is a key component of potent opioid analgesics such as Fentanyl and Meperidine (Pethidine).[9][10] In morphine, the piperidine moiety is essential for its analgesic activity.[10]

  • Alzheimer's Disease: Donepezil, a widely used medication for Alzheimer's, features a benzyl-piperidine group that provides strong binding to the catalytic site of acetylcholinesterase.[5][8]

Oncology

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various molecular mechanisms.[6][8] For instance, certain piperidine-embedded compounds act as ligands for the M3 muscarinic acetylcholine receptor, which is implicated in the proliferation and metastasis of some cancer cells.[8]

Infectious and Parasitic Diseases

The piperidine scaffold is also found in a variety of antimicrobial and antiparasitic agents.[6][8]

  • Antiviral: Certain piperidine derivatives are being investigated for their antiviral properties.[5]

  • Antimalarial: The piperidine ring is a structural component of some antimalarial drugs.[6]

  • Antibacterial: Piperidine derivatives have shown promise as antibacterial agents.[11]

Other Therapeutic Areas

The applications of piperidine derivatives extend to a multitude of other therapeutic areas, including:

  • Antidiabetic: Voglibose, an alpha-glucosidase inhibitor, is a piperidine derivative used in the management of diabetes.[5]

  • Anti-inflammatory: The piperidine nucleus is present in compounds with anti-inflammatory properties.[6][11]

  • Antihistamines: The H1 receptor antagonist Loratadine contains a piperidine ring.[9]

Diagram 1: The Ubiquitous Piperidine Scaffold in FDA-Approved Drugs

G cluster_cns cluster_oncology cluster_infectious cluster_other Piperidine Piperidine Scaffold CNS_Disorders CNS Disorders Piperidine->CNS_Disorders Oncology Oncology Piperidine->Oncology Infectious_Diseases Infectious Diseases Piperidine->Infectious_Diseases Other_Therapeutics Other Therapeutics Piperidine->Other_Therapeutics Haloperidol Haloperidol (Antipsychotic) CNS_Disorders->Haloperidol Risperidone Risperidone (Antipsychotic) CNS_Disorders->Risperidone Fentanyl Fentanyl (Analgesic) CNS_Disorders->Fentanyl Donepezil Donepezil (Alzheimer's) CNS_Disorders->Donepezil Anticancer_Agents Anticancer Agents Oncology->Anticancer_Agents Antiviral_Agents Antiviral Agents Infectious_Diseases->Antiviral_Agents Antimalarial_Agents Antimalarial Agents Infectious_Diseases->Antimalarial_Agents Voglibose Voglibose (Antidiabetic) Other_Therapeutics->Voglibose Loratadine Loratadine (Antihistamine) Other_Therapeutics->Loratadine G cluster_synthesis Synthesis cluster_sar SAR Studies Start Starting Materials (Piperidine & Aryl Halide) Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Purification Purification & Characterization Reaction->Purification Bioassay Biological Assays (In Vitro & In Vivo) Purification->Bioassay Data_Analysis Data Analysis (IC50/EC50 Determination) Bioassay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Start Iterative Design G cluster_computational Computational Modeling Protein_Prep Target Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Piperidine Ligand Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Binding_Analysis Binding Free Energy Calculation & Analysis MD_Sim->Binding_Analysis

References

An In-depth Technical Guide on the Potential of Piperidine-based Guanidines for CO2 Capture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of guanidinium-based compounds for CO2 capture. It summarizes key performance data, details relevant experimental protocols, and visualizes the underlying chemical processes.

Introduction to Guanidines and Piperidines in CO2 Capture

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their high basicity makes them attractive candidates for CO2 capture, as they can readily react with the acidic CO2 molecule. The reaction typically proceeds through the formation of a carbamate or bicarbonate species. Piperidine and its derivatives, containing a six-membered heterocyclic amine, have also been extensively studied for CO2 capture due to their favorable reaction kinetics and capacity. The combination of a piperidine ring with a guanidine functional group, as in piperidine-1-carboximidamide, suggests a promising candidate for CO2 capture, leveraging the properties of both moieties.

A significant advantage of some guanidine-based systems is their ability to form crystalline carbonate or bicarbonate salts upon reaction with CO2. This crystallization-based approach can be more energy-efficient than traditional amine scrubbing methods, as the sorbent regeneration can be achieved by heating the solid crystals without the entire solvent volume.[1]

Quantitative Performance Data of Related Compounds

The following tables summarize key performance indicators for various piperidine and guanidine-based solvents in CO2 capture applications. This data provides a benchmark for the potential performance of this compound.

Table 1: CO2 Capture Performance of Piperidine-based Solvents

Solvent CompositionCO2 Loading (mol CO2/mol amine)Absorption RateRegeneration ConditionsReference
Aqueous Piperidine (PD)~1.5 times more than 7m MEA2.69 times faster than 7m MEA at 313 KLower reboiler heat duty than MEA[2]
2 m PZ / 3 m HMPD*> twice the cyclic capacity of 7m MEA> twice the rate of 7m MEA---[3]
8m 2-piperidine ethanol (2-PE)High operating capacitySlower than piperazineΔHabs ~70 kJ/mol CO2[4]

*HMPD: 4-Hydroxy-1-methylpiperidine

Table 2: CO2 Capture Performance of Guanidine-based Systems

Guanidine CompoundCyclic CO2 Capacity (mol CO2/mol compound)Regeneration Temperature (°C)System DescriptionReference
Glyoxal-bis(iminoguanidine) (GBIG) with amino acids0.2 - 0.380 - 120Crystallization from aqueous amino acid solution[1][5]
Pyridine-bis(iminoguanidine) (PyBIG)---80 - 120Direct air capture via crystallization

Experimental Protocols

The following are detailed, representative methodologies for key experiments in the study of new CO2 capture solvents, adapted from studies on piperidine and guanidine compounds.

CO2 Absorption/Desorption Measurement in a Bubble Column Reactor

This protocol describes a common method for evaluating the CO2 absorption and desorption characteristics of a solvent.

Materials:

  • Solvent (e.g., aqueous solution of the piperidine-guanidine compound)

  • CO2 gas (e.g., pure or a mixture with N2 to simulate flue gas)

  • Nitrogen (N2) gas for desorption

  • Standard amine solvent for comparison (e.g., 7m Monoethanolamine - MEA)

Apparatus:

  • Bubble column reactor: A cylindrical column with a gas sparger at the bottom.[1]

  • Gas flow meters to control the flow rates of CO2 and N2.

  • A condenser to cool the outlet gas and prevent solvent loss.

  • A CO2 analyzer to measure the concentration of CO2 in the outlet gas stream.

  • A temperature-controlled water bath to maintain the reactor at a constant temperature.

  • A pH meter and titration equipment for analyzing the CO2 loading of the solvent.

Procedure:

  • Absorption:

    • Fill the bubble column reactor with a known volume and concentration of the solvent.

    • Heat the reactor to the desired absorption temperature (e.g., 40 °C).

    • Start the flow of the CO2 gas mixture through the sparger at a controlled rate.

    • Continuously monitor the CO2 concentration in the outlet gas stream using the CO2 analyzer until it reaches a steady state (i.e., the solvent is saturated).

    • Periodically take liquid samples to determine the CO2 loading by titration.

  • Desorption:

    • After saturation, stop the CO2 flow and increase the reactor temperature to the desired regeneration temperature (e.g., 100-120 °C).

    • Introduce a stream of N2 gas to strip the absorbed CO2 from the solvent.

    • Monitor the CO2 concentration in the outlet gas until it returns to near zero, indicating complete regeneration.

    • Analyze the final CO2 loading of the regenerated solvent.

Wetted-Wall Column for Kinetic and Equilibrium Data

A wetted-wall column is used for more precise measurements of absorption/desorption rates and equilibrium data.

Apparatus:

  • A vertical tube (the wetted-wall column) where a thin film of the solvent flows down the inner wall.

  • A system for introducing the gas stream to flow concurrently or counter-currently to the liquid film.

  • Precise temperature and pressure control systems.

  • Gas and liquid sampling ports.

  • Analytical equipment (gas chromatograph, CO2 analyzer, titrator).

Procedure:

  • Pump the solvent at a controlled flow rate to form a stable film on the inner surface of the column.

  • Introduce the CO2-containing gas stream into the column.

  • Allow the system to reach a steady state.

  • Measure the CO2 concentration in the inlet and outlet gas streams to determine the amount of CO2 absorbed.

  • Analyze liquid samples from the inlet and outlet to determine the change in CO2 loading.

  • Vary the gas and liquid flow rates, temperature, and CO2 partial pressure to obtain kinetic and equilibrium data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical reactions and experimental processes involved in CO2 capture using guanidine-based systems.

CO2_Capture_Mechanism CO2 Capture Mechanism with Guanidine CO2 CO2 (in flue gas) Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate hydration H2O H2O Guanidine Guanidine (R-Guan) ProtonatedGuanidinium Protonated Guanidinium (R-Guan-H+) Guanidine->ProtonatedGuanidinium protonation by H2O/H2CO3 CrystallineSalt Crystalline Guanidinium Bicarbonate Salt ProtonatedGuanidinium->CrystallineSalt Bicarbonate->CrystallineSalt RegeneratedGuanidine Regenerated Guanidine CrystallineSalt->RegeneratedGuanidine desorption ReleasedCO2 Released CO2 CrystallineSalt->ReleasedCO2 desorption Heat Heat (80-120 °C) Heat->CrystallineSalt RegeneratedGuanidine->Guanidine reuse

Caption: Reaction pathway for CO2 capture by guanidine via bicarbonate crystallization.

Experimental_Workflow Experimental Workflow for Solvent Evaluation Start Start: Prepare Solvent Absorption CO2 Absorption (Bubble Column) Start->Absorption Analysis1 Analyze CO2 Loading (Titration) Absorption->Analysis1 Desorption Solvent Regeneration (Heating & N2 sparging) Analysis1->Desorption Analysis2 Analyze Regenerated Solvent Desorption->Analysis2 Analysis2->Absorption Recycle Data Calculate Capacity & Rate Analysis2->Data End End: Performance Evaluation Data->End

Caption: A typical experimental workflow for evaluating CO2 capture solvents.

Conclusion and Future Outlook

While specific data for this compound is currently lacking, the information available for related piperidine and guanidine compounds strongly suggests its potential as an effective CO2 capture agent. The combination of the piperidine structure, known for favorable kinetics, with the high basicity and crystallization potential of the guanidine group, presents a compelling case for further investigation.

Future research should focus on the synthesis and experimental evaluation of this compound for CO2 capture. Key areas of investigation should include:

  • Determination of its CO2 absorption capacity and kinetics under various conditions.

  • Assessment of its regeneration energy requirements.

  • Investigation of its thermal and chemical stability over multiple absorption-desorption cycles.

  • Exploration of its potential for crystallization-based CO2 capture.

By systematically exploring these aspects, the scientific community can determine the viability of this compound as a next-generation solvent for CO2 capture technologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Piperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and purification of Piperidine-1-carboximidamide, a guanidine-containing compound of interest in medicinal chemistry and drug development. The primary synthesis method involves the reaction of piperidine with O-methylisourea sulfate. An alternative approach utilizing modern guanidinylating agents is also discussed. This guide includes comprehensive experimental procedures, purification techniques, and characterization data to ensure the reproducible synthesis of high-purity this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and application in further research.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₃N₃[1]
Molecular Weight127.19 g/mol [1]
AppearanceColorless solid[1]
Melting Point136 °C (409 K)[1]
IUPAC NameThis compound
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]

Synthesis Protocols

Two primary methodologies for the synthesis of this compound are presented below. The first is a classical approach using O-methylisourea sulfate, for which a detailed protocol is available. The second outlines a more modern strategy using common guanidinylating agents.

Protocol 1: Synthesis from O-Methylisourea Sulfate

This protocol is adapted from a published procedure and involves a two-step process: the formation of the piperidine-1-carboxamidinium sulfate salt, followed by its conversion to the free base.[1]

Reaction Scheme:

Step 1: Synthesis of Piperidine-1-carboxamidinium sulfate

  • In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.

  • Heat the reaction mixture to reflux.

  • During the reaction, methanol is formed and should be distilled off to drive the reaction to completion.

  • Continue heating until the reaction is complete, at which point the product, Piperidine-1-carboxamidinium sulfate, will precipitate out of the reaction mixture.

  • The precipitation is reported to be in nearly quantitative yield.[1]

Step 2: Formation of this compound (Free Base)

  • Prepare a solution of 5.0 g (14 mmol) of Piperidine-1-carboxamidinium sulfate in 50 ml of water.

  • In a separate beaker, prepare a solution of 1.2 g (30 mmol) of sodium hydroxide in 25 ml of water.

  • Under ice cooling, add the sodium hydroxide solution dropwise to the solution of the sulfate salt.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Transfer the aqueous solution to a separatory funnel and extract with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield this compound as a colorless solid.

Yield: 1.5 g (84%)[1]

Alternative Synthesis Strategy: Guanidinylation with Modern Reagents

Common Guanidinylating Agents:

  • 1H-Pyrazole-1-carboxamidine hydrochloride: This reagent is known to efficiently guanidinylate primary and secondary amines under mild conditions.

  • N,N'-Di-Boc-thiourea: This reagent, upon activation, can be used for the synthesis of protected guanidines, which can then be deprotected to yield the final product.

General Reaction Scheme:

General Procedure Outline:

  • Dissolve the chosen guanidinylating agent in a suitable aprotic solvent (e.g., DMF, THF).

  • Add piperidine to the solution, often in the presence of a non-nucleophilic base (e.g., DIEA) if the guanidinylating agent is a salt.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or LC-MS.

  • Work-up usually involves an aqueous extraction to remove by-products and unreacted reagents.

  • The crude product is then purified by recrystallization or column chromatography.

Purification Protocols

The purification of this compound is crucial to remove any unreacted starting materials or by-products. The following protocols are recommended.

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds.

  • Solvent Screening: The choice of solvent is critical. For this compound, acetonitrile has been reported to be a suitable solvent for obtaining single crystals.[1] Other potential solvents to screen include alcohols (ethanol, isopropanol) and esters (ethyl acetate). The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

For impurities that are difficult to remove by recrystallization, flash column chromatography is a suitable alternative.

  • Stationary Phase: Silica gel is a common choice for the purification of polar compounds.

  • Mobile Phase Selection: A solvent system that provides good separation of the product from impurities should be determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For a basic compound like this compound, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and prevent tailing.

  • Procedure:

    • Prepare a column with silica gel.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (500 MHz, CD₃CN)δ = 1.60–1.64 (m, 6H, –CH₂), 3.38–3.42 (m, 4H, –CH₂), 5.85 (s, 1H, –NH), 6.19 (s, 2H, –NH₂)[1]
¹³C NMR (125 MHz, CD₃CN)δ = 23.2 (–CH₂), 24.7 (–CH₂), 46.5 (–CH₂), 157.4 (C=N)[1]
Mass Spectrometry (MS)Predicted m/z for [M+H]⁺: 128.1182
IR Spectroscopy (IR)Expected characteristic peaks: N-H stretching (amine and imine), C-N stretching, and piperidine ring vibrations. Specific experimental data not available in the searched literature.

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows described in this document.

Synthesis_Workflow cluster_synthesis Synthesis Protocol start Start reagents Piperidine + O-Methylisourea Sulfate start->reagents reflux Reflux & Distill Methanol reagents->reflux precipitate Precipitate Sulfate Salt reflux->precipitate dissolve Dissolve in Water precipitate->dissolve basify Add NaOH (aq) dissolve->basify extract Extract with Diethyl Ether basify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Crude this compound evaporate->product Purification_Workflow crude_product Crude Product dissolve_recryst Dissolve in minimal hot solvent crude_product->dissolve_recryst Recrystallization load_column Load on Silica Gel Column crude_product->load_column Column Chromatography cool Cool to crystallize dissolve_recryst->cool filter_recryst Filter and wash crystals cool->filter_recryst dry_recryst Dry pure crystals filter_recryst->dry_recryst pure_product_recryst Pure Product (Recrystallization) dry_recryst->pure_product_recryst elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate_chrom Evaporate Solvent combine_pure->evaporate_chrom pure_product_chrom Pure Product (Chromatography) evaporate_chrom->pure_product_chrom

References

Application Notes and Protocols for High-Throughput Screening Assays Using Piperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-1-carboximidamide and its derivatives represent a versatile scaffold in medicinal chemistry, featuring a piperidine ring coupled to a guanidinium group. This structural motif is present in a variety of biologically active compounds, suggesting potential interactions with a wide range of pharmacological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[1][2] High-throughput screening (HTS) is a critical methodology for systematically evaluating large compound libraries to identify novel modulators of these targets, thereby accelerating the drug discovery process.

These application notes provide a comprehensive overview and detailed protocols for conceptual high-throughput screening assays designed to identify and characterize the bioactivity of this compound and its analogs. The protocols are based on established HTS methodologies for related compound classes, such as piperidine carboxamides and guanidine-containing molecules.

Data Presentation: Representative Bioactivity of Piperidine Carboximidamide Analogs

Due to the limited availability of specific HTS data for this compound, the following table summarizes hypothetical, yet representative, quantitative data for analogous compounds to illustrate the potential polypharmacology of this scaffold. The data is modeled on findings for piperine-carboximidamide hybrids which have shown activity against multiple cancer-related kinases.[3]

Compound IDTarget KinaseIC50 (nM)[3]Cell-Based EC50 (µM)
P1C-Analog-01EGFR960.52
P1C-Analog-02BRAF1120.78
P1C-Analog-03CDK21271.15
P1C-Analog-04VEGFR22502.30
P1C-Analog-05PDGFRβ3103.10

Experimental Protocols

The following are detailed protocols for representative HTS assays suitable for screening this compound and its derivatives. These protocols are adapted from established methods for similar compound classes.

Protocol 1: Kinase Inhibition Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This protocol describes a generic HTRF® assay to screen for inhibitors of a target kinase.

Materials:

  • Target Kinase (e.g., EGFR, BRAF)

  • Biotinylated Substrate Peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® Detection Reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody (Donor)

    • XL665-conjugated Streptavidin (Acceptor)

  • Stop Solution (e.g., 100 mM EDTA in assay buffer)

  • This compound library (dissolved in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound from the this compound library into the wells of a 384-well plate. For the controls, dispense DMSO.

  • Kinase Addition: Add 5 µL of the target kinase solution (2X final concentration) in assay buffer to all wells.

  • Substrate/ATP Mix Addition: Add 5 µL of a 2X solution of the biotinylated substrate peptide and ATP in assay buffer to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the HTRF® detection reagent mix containing the Europium-labeled antibody and XL665-Streptavidin in stop solution.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and determine the percent inhibition for each compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (e.g., Using a Cancer Cell Line)

This protocol outlines a method to assess the anti-proliferative effects of this compound derivatives on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • This compound library (dissolved in DMSO)

  • 384-well clear-bottom white plates

Procedure:

  • Cell Seeding: Trypsinize and resuspend the cells in culture medium. Seed 5,000 cells in 40 µL of medium per well into 384-well plates.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition: Add 100 nL of each compound from the this compound library to the wells.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound and determine the EC50 values from the dose-response curves.

Visualizations

The following diagrams illustrate a representative signaling pathway that could be targeted by this compound derivatives and a typical HTS workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS GrowthFactor Growth Factor GrowthFactor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription P1C Piperidine-1- carboximidamide P1C->EGFR Inhibition

Caption: EGFR signaling pathway with potential inhibition by this compound.

G cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound) Dispensing Acoustic Dispensing Compound_Library->Dispensing Assay_Plates 384-well Plates Assay_Plates->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Cells) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Processing Data Processing Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response Curve Hit_Identification->Dose_Response

Caption: General experimental workflow for high-throughput screening.

References

Piperidine-1-carboximidamide: Application Notes for a Potential Arginase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Piperidine-1-carboximidamide is a small molecule featuring a piperidine ring and a carboximidamide (guanidine) functional group. The guanidine moiety is isosteric to the guanidinium group of L-arginine, the natural substrate for arginase. This structural similarity suggests that this compound may act as a competitive inhibitor of arginase. Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3][4] Two isoforms of arginase exist, ARG1 (cytosolic) and ARG2 (mitochondrial), which are implicated in various physiological and pathological processes, including immune regulation, cardiovascular disease, and cancer.[3][5] Inhibition of arginase has emerged as a promising therapeutic strategy in several disease contexts, particularly in immuno-oncology, by restoring L-arginine levels essential for T-cell function.[5][6]

These application notes provide an overview of this compound as a potential arginase inhibitor, including its mechanism of action, protocols for in vitro enzyme inhibition assays, and relevant signaling pathways.

Potential Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of arginase. The positively charged guanidinium group of L-arginine is crucial for its binding to the active site of arginase, which contains a binuclear manganese cluster. The carboximidamide group of this compound mimics this key interaction, allowing it to occupy the active site and prevent the binding of L-arginine, thereby inhibiting the enzymatic reaction. The piperidine ring likely contributes to the overall binding affinity and selectivity of the compound.

Quantitative Data: Inhibitory Activity of Structurally Related Compounds

While specific IC50 values for this compound against arginase are not yet publicly available, the following table summarizes the inhibitory potency of various guanidine and piperidine-containing compounds against human arginase 1 (hARG1), providing a reference for the potential efficacy of this compound.

CompoundTargetIC50 (nM)Reference
(R)-2-amino-6-borono-2-(guanidinomethyl)hexanoic acidhARG132Blaszczyk et al. (as cited in Synthesis of Arginase Inhibitors: An Overview)[7]
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acidhARG1200Golebiowski et al. (as cited in Synthesis of Arginase Inhibitors: An Overview)[7]
OATD-02hARG117OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer[8]
Reference Arginase Inhibitor (numidargistat)hARG169OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer[8]
Guanidine-containing inhibitor 15ahARG167Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors[5]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves a two-step process[9]:

  • Formation of 1-Piperidine-carboxamidinium sulfate: O-methylisourea sulfate is heated with two equivalents of piperidine under reflux. The methanol byproduct is removed by distillation, leading to the precipitation of 1-Piperidine-carboxamidinium sulfate.

  • Formation of this compound: The sulfate salt is dissolved in water and treated with sodium hydroxide solution under ice cooling. The aqueous phase is then extracted with diethyl ether, and the organic phase is dried and evaporated to yield the final product as a colorless solid.

In Vitro Arginase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available arginase inhibitor screening kits and published literature.[10][11] It measures the amount of urea produced from the arginase-catalyzed hydrolysis of L-arginine.

Materials:

  • Recombinant human arginase 1

  • Arginine Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM MnCl2)

  • L-arginine solution (substrate)

  • This compound (test inhibitor)

  • Known arginase inhibitor (positive control, e.g., ABH)

  • Urea Reagent (containing a chromogen that reacts with urea)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 430 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor and the positive control.

    • Dilute the recombinant human arginase 1 to the desired concentration in Arginine Buffer.

  • Assay Protocol:

    • Add 40 µL of the diluted arginase solution to each well of the 96-well plate.

    • Designate wells for Blank (no substrate), Control (no inhibitor), and test compounds.

    • To the Control and Blank wells, add 5 µL of the solvent used for the inhibitors.

    • To the test wells, add 5 µL of the respective inhibitor dilutions.

    • Mix gently and incubate the plate for 15 minutes at 25°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the L-arginine substrate solution to all wells except the Blank. Add 5 µL of ultrapure water to the Blank wells.

    • Incubate the plate for 30 minutes at 25°C.

    • Stop the reaction by adding 200 µL of Urea Reagent to all wells.

    • Incubate the plate for 60 minutes at room temperature to allow for color development.

    • Measure the absorbance at 430 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the Blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Arginase Signaling Pathway

Arginase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Transport Arginase Arginase L-Arginine_int->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS L-Ornithine L-Ornithine Arginase->L-Ornithine Urea Urea Arginase->Urea NO Nitric Oxide (NO) NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline Polyamines Polyamines L-Ornithine->Polyamines Proline Proline L-Ornithine->Proline Vasodilation Vasodilation & Immune Regulation NO->Vasodilation Cell_Proliferation Cell Proliferation & Repair Polyamines->Cell_Proliferation Collagen_Synthesis Collagen Synthesis Proline->Collagen_Synthesis Piperidine_Inhibitor Piperidine-1- carboximidamide Piperidine_Inhibitor->Arginase Inhibition Arginase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor (this compound) and Control Dilutions Add_Inhibitor Add Inhibitor/Control to Wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Arginase Solution Add_Enzyme Add Arginase to 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare L-Arginine (Substrate) Solution Add_Substrate Add L-Arginine to Initiate Reaction Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate for 15 min at 25°C Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate for 30 min at 25°C Add_Substrate->Incubate Stop_Reaction Add Urea Reagent to Stop Reaction Incubate->Stop_Reaction Color_Development Incubate for 60 min at Room Temperature Stop_Reaction->Color_Development Read_Absorbance Read Absorbance at 430 nm Color_Development->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Application Note: A High-Throughput In Vitro Assay for Screening Inhibitors of L-Arginine:Glycine Amidinotransferase (AGAT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Piperidine-1-carboximidamide is a synthetic compound featuring a piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of biologically active molecules.[1][2] Compounds with the piperidine moiety have demonstrated a broad spectrum of activities, including anticancer, antioxidant, and enzyme inhibition properties.[1][3][4][5][6] The carboximidamide functional group of this compound is structurally analogous to the guanidinium group found in L-arginine, the natural substrate for L-arginine:glycine amidinotransferase (AGAT). AGAT is a key enzyme in the biosynthesis of creatine, a vital molecule for cellular energy metabolism.[7][8] Dysregulation of AGAT activity has been implicated in various metabolic disorders. This application note describes a robust and sensitive in vitro assay to screen for potential inhibitors of AGAT, using this compound as a test compound.

The assay is based on the quantification of ornithine, a product of the AGAT-catalyzed reaction. By measuring the reduction in ornithine production in the presence of the test compound, its inhibitory activity against AGAT can be determined. This protocol is suitable for high-throughput screening (HTS) of compound libraries to identify novel AGAT inhibitors.

Experimental Protocols

Materials and Reagents:

  • Recombinant human L-arginine:glycine amidinotransferase (AGAT)

  • L-Arginine

  • Glycine

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • Ninhydrin reagent

  • Ornithine standard solution

  • 96-well microplates

  • Microplate reader

Protocol for AGAT Inhibition Assay:

  • Enzyme Preparation: Prepare a stock solution of recombinant human AGAT in Tris-HCl buffer. The final concentration of the enzyme in the assay should be empirically determined to ensure linear reaction kinetics over the desired time course.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Assay Reaction:

    • In a 96-well microplate, add 20 µL of Tris-HCl buffer to the blank wells.

    • Add 20 µL of the this compound dilutions to the test wells.

    • Add 20 µL of the appropriate solvent to the control wells.

    • Add 20 µL of the AGAT enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of a substrate solution containing L-arginine and glycine to all wells. Final concentrations of L-arginine and glycine should be at their respective Km values for AGAT.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Ornithine Quantification:

    • Terminate the reaction by adding 20 µL of 1 M HCl to each well.

    • Add 100 µL of ninhydrin reagent to each well.

    • Heat the plate at 95°C for 10 minutes to allow for color development.

    • Cool the plate to room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Table 1: Inhibition of AGAT Activity by this compound

This compound (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.8
125.6 ± 3.1
1048.9 ± 2.5
5075.3 ± 4.2
10092.1 ± 1.9

Table 2: IC50 Values of this compound and a Control Inhibitor

CompoundIC50 (µM)
This compound10.5
Control Inhibitor (e.g., L-Canavanine)5.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme AGAT Enzyme Incubation Pre-incubation (37°C, 15 min) Enzyme->Incubation Compound Piperidine-1- carboximidamide Compound->Incubation Substrates L-Arginine & Glycine Reaction Reaction (37°C, 60 min) Substrates->Reaction Incubation->Reaction Termination Termination (HCl) Reaction->Termination ColorDev Color Development (Ninhydrin, 95°C) Termination->ColorDev Measurement Absorbance Measurement (570 nm) ColorDev->Measurement Calculation IC50 Calculation Measurement->Calculation

Caption: Experimental workflow for the AGAT inhibition assay.

signaling_pathway cluster_reaction AGAT Catalyzed Reaction cluster_inhibition Inhibition Arginine L-Arginine AGAT AGAT Arginine->AGAT Substrate Glycine Glycine Glycine->AGAT Substrate Ornithine Ornithine AGAT->Ornithine Product GAA Guanidinoacetate AGAT->GAA Product Inhibitor Piperidine-1- carboximidamide Inhibitor->AGAT Inhibition

Caption: Proposed inhibitory action on the AGAT signaling pathway.

References

Application Notes: Piperidine Carboxamides as Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action. Piperidine carboxamides have recently been identified as a promising class of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[1] This class of compounds acts via a novel mechanism, selectively inhibiting the β5 subunit of the parasite's 20S proteasome (Pf20Sβ5), an essential enzyme complex for protein degradation and parasite survival.[1][2] This targeted action, coupled with a low propensity for resistance development and oral efficacy in animal models, positions piperidine carboxamides as a significant lead series in antimalarial drug discovery.[1][2]

These application notes provide a summary of the key findings related to piperidine carboxamides, including their biological activity and mechanism of action. Detailed protocols for the evaluation of these and similar compounds are also presented to guide researchers in the field. While the user's query specified "Piperidine-1-carboximidamide," the current body of scientific literature points to "Piperidine Carboxamides" as the active scaffold in this context.

Data Presentation

The following tables summarize the in vitro activity of key piperidine carboxamide compounds against P. falciparum and a human cell line, demonstrating their potency and selectivity.

Table 1: In Vitro Antiplasmodial and Cytotoxic Activity of Piperidine Carboxamides

CompoundP. falciparum 3D7 (Drug-Sensitive) EC₅₀ (µM)P. falciparum Dd2 (Multidrug-Resistant) EC₅₀ (µM)Human Cell Line (e.g., HepG2) CC₅₀ (µM)Selectivity Index (SI) (CC₅₀/EC₅₀ 3D7)
SW0420.14 - 0.19[1]0.14 - 0.19[1]>25>131
SW584 (Potent Analog)Data not specified in abstractsData not specified in abstracts>25Not applicable
Chloroquine (Reference)~0.022~0.134>37~1700

Note: EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values are indicative and may vary between studies. The Selectivity Index (SI) is a measure of a compound's specificity for the parasite over host cells.

Mandatory Visualizations

Signaling Pathway: Ubiquitin-Proteasome System Inhibition

cluster_0 Ubiquitin-Proteasome Pathway in P. falciparum Ub Ubiquitin E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E3 E3 Ub-Ligase TargetProtein Target Protein (e.g., damaged/unfolded) PolyUbProtein Polyubiquitinated Protein TargetProtein->PolyUbProtein Ubiquitination Cascade (E1, E2, E3) Proteasome 26S Proteasome (containing Pf20Sβ5) PolyUbProtein->Proteasome Recognition & Binding Peptides Degraded Peptides Proteasome->Peptides Proteolysis Inhibitor Piperidine Carboxamide (e.g., SW584) Inhibitor->Proteasome Inhibition

Caption: Inhibition of the P. falciparum ubiquitin-proteasome pathway by piperidine carboxamides.

Experimental Workflow: Antimalarial Compound Screening

cluster_1 Experimental Workflow for Antimalarial Drug Discovery Start Compound Library (e.g., Piperidine Carboxamides) InVitroScreen In Vitro Antiplasmodial Assay (P. falciparum, SYBR Green I) Start->InVitroScreen Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells, MTT/CellTiter-Glo) InVitroScreen->Cytotoxicity Active Compounds Selectivity Determine Selectivity Index (SI = CC₅₀ / IC₅₀) Cytotoxicity->Selectivity MoA Mechanism of Action Studies (e.g., Proteasome Inhibition Assay) Selectivity->MoA Selective Compounds InVivo In Vivo Efficacy Testing (Mouse Model of Malaria) MoA->InVivo Confirmed MoA Lead Lead Optimization InVivo->Lead Efficacious Compounds

Caption: A generalized workflow for the screening and evaluation of novel antimalarial compounds.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of piperidine carboxamide derivatives as antimalarial agents.

Protocol 1: General Synthesis of Piperidine Carboxamides

This protocol describes a general method for the synthesis of piperidine carboxamides via reductive amination followed by amide coupling, which is a common strategy for generating such scaffolds.

Materials:

  • N-Boc-piperidin-4-one

  • Substituted anilines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Substituted carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate, Sodium bicarbonate, Brine, Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • Dissolve N-Boc-piperidin-4-one (1.0 eq) and a substituted aniline (1.1 eq) in DCE.

    • Add STAB (1.5 eq) portion-wise to the stirring solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the N-Boc-protected piperidine amine.

  • Boc-Deprotection:

    • Dissolve the purified product from step 1.7 in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the mixture under reduced pressure and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield the deprotected piperidine amine.

  • Amide Coupling:

    • Dissolve the desired carboxylic acid (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of the deprotected piperidine amine from step 2.5 (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 6-18 hours until completion.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the final piperidine carboxamide derivative by silica gel chromatography.

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • SYBR Green I nucleic acid stain (10,000x stock)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with 5% CO₂, 5% O₂, 90% N₂ gas mixture

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of the test compounds in complete medium in a separate 96-well plate. The final DMSO concentration should be ≤ 0.5%.

    • Transfer 100 µL of the drug dilutions to the assay plate. Include wells for positive (e.g., Chloroquine) and negative (medium with DMSO) controls.

  • Parasite Addition:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete medium.

    • Add 100 µL of this parasite suspension to each well of the assay plate, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in the humidified, gassed incubator.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000.

    • After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Subtract the background fluorescence from wells containing non-parasitized red blood cells.

    • Calculate the percentage of parasite growth inhibition relative to the negative control.

    • Determine the IC₅₀ values by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)

This protocol assesses the cytotoxicity of compounds against a human cell line, such as HepG2, to determine the selectivity index.

Materials:

  • HepG2 human cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom microplates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a known cytotoxic agent as a positive control and medium with DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC₅₀ value by plotting cell viability against the log of the compound concentration.

Protocol 4: In Vivo Efficacy in a Murine Malaria Model (4-Day Suppressive Test)

This standard test evaluates the in vivo activity of a compound against a rodent malaria parasite, such as Plasmodium berghei.[2]

Materials:

  • Plasmodium berghei ANKA strain

  • Female NMRI or BALB/c mice (20-25 g)

  • Heparinized blood from a donor mouse with ~30% parasitemia

  • Physiological saline

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol)

  • Standard drug (e.g., Chloroquine)

  • Giemsa stain

Procedure:

  • Infection:

    • Dilute heparinized blood from a donor mouse in physiological saline to a concentration of 1 x 10⁸ parasitized erythrocytes per mL.

    • Inject each mouse intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the parasite suspension (2 x 10⁷ infected cells).

  • Treatment:

    • Randomize the infected mice into groups (e.g., 5 mice per group).

    • 2-4 hours post-infection (Day 0), treat the mice with the test compound via the desired route (e.g., oral gavage).

    • Administer the compound once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., Chloroquine at 5 mg/kg).

  • Monitoring:

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasitemia suppression for each treatment group relative to the vehicle control group.

    • The dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be determined by testing a range of doses.

    • Monitor the mice for survival time.

References

Application of Piperidine Carboxamide Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Piperidine and its derivatives represent a significant class of heterocyclic compounds that are integral to the development of new therapeutic agents.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs due to its favorable pharmacological properties.[1] In oncology, numerous piperidine derivatives have emerged as promising anticancer candidates, demonstrating potent activity against a range of cancer cell lines.[1][3][4] This document focuses on the application of piperidine carboxamide derivatives in cancer cell line studies, providing an overview of their mechanisms of action, experimental protocols, and a summary of their effects.

Mechanism of Action

Piperidine carboxamide derivatives exert their anticancer effects through various mechanisms, often by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[1] Depending on their specific structure, these compounds can act as:

  • Tubulin Inhibitors: Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors.[5] They disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death in cancer cells.[5]

  • Multi-Targeted Kinase Inhibitors: Piperine-carboximidamide hybrids have been developed as cytotoxic agents targeting multiple kinases, including EGFR, BRAF, and CDK2.[6] By inhibiting these key signaling proteins, these compounds can effectively halt cancer cell proliferation.[6]

  • Inducers of Apoptosis: Many piperidine derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8][9] This is often characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and activation of caspases 3 and 9.[7][8]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Piperidine carboxamides have been identified as novel inhibitors of anaplastic lymphoma kinase (ALK), a key driver in certain types of cancers.[10]

  • Proteasome Inhibitors: A piperidine carboxamide series has shown potent and selective antimalarial activity by targeting the P. falciparum proteasome.[11] This mechanism is also a validated target in cancer therapy.

Summary of Effects on Cancer Cell Lines

The antiproliferative activity of various piperidine carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The tables below summarize the quantitative data from these studies, showcasing the potency of these compounds.

Table 1: Antiproliferative Activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides against DU-145 Prostate Cancer Cells [5]

CompoundGI₅₀ (nM)
8d 1200
11a 550
11c 1500
12a 120

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Table 2: Antiproliferative Activity of Piperine-Carboximidamide Hybrids against Various Cancer Cell Lines [6]

CompoundPanc-1 (IC₅₀, nM)MCF-7 (IC₅₀, nM)HT-29 (IC₅₀, nM)A-549 (IC₅₀, nM)GI₅₀ (nM)
VIc 4060503045
VIf 5045404044
VIg 6050503048
VIi 4050402038
VIk 3035403535
Erlotinib 3040303033

IC₅₀: The concentration of the compound that inhibits 50% of the cellular activity. GI₅₀: The average growth inhibition across the four cancer cell lines.

Table 3: Inhibition of Tubulin Assembly by 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides [5]

CompoundIC₅₀ (µM)
8d 1.2 ± 0.4
11a 0.55 ± 0.05
11c 1.5 ± 0.7

IC₅₀: The concentration of the compound that inhibits 50% of tubulin assembly.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of piperidine carboxamide derivatives on cancer cell lines.[12]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Piperidine carboxamide derivative (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine carboxamide derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ or GI₅₀ value from the dose-response curve.

G Cell Viability Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with Piperidine Derivative incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by piperidine carboxamide derivatives.[13]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Piperidine carboxamide derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the piperidine carboxamide derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G Apoptosis Assay Workflow seed_treat Seed and Treat Cells harvest Harvest and Wash Cells seed_treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for apoptosis detection by flow cytometry.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by piperidine carboxamide derivatives.[1]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-EGFR, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

G Western Blot Workflow lysis Cell Lysis and Protein Quantification sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection G Apoptotic Signaling Pathway cluster_0 Kinase Inhibition cluster_1 Mitochondrial Pathway Piperidine_Carboxamide Piperidine Carboxamide Derivative EGFR EGFR Piperidine_Carboxamide->EGFR inhibits BRAF BRAF Piperidine_Carboxamide->BRAF inhibits CDK2 CDK2 Piperidine_Carboxamide->CDK2 inhibits Bcl2 Bcl-2 Piperidine_Carboxamide->Bcl2 inhibits Bax Bax Piperidine_Carboxamide->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Piperidine-1-carboximidamide in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-1-carboximidamide, a molecule featuring a piperidine ring and a carboximidamide (guanidine) functional group, presents a scaffold of interest for receptor binding studies.[1][2] The piperidine moiety is a common feature in a vast array of pharmacologically active compounds, while the guanidinium group is known to participate in key hydrogen bonding interactions with biological targets. While direct receptor binding data for this compound is not extensively documented in publicly available literature, its structural elements are present in ligands for various receptor families, suggesting its potential as a research tool or a starting point for drug discovery.

Derivatives of piperidine carboxamides have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK), CCR5, and the malarial proteasome.[3][4][5][6] Furthermore, guanidine-containing compounds are known to interact with targets such as opioid receptors.[7] Given these precedents, this compound could be explored as a ligand for G-protein coupled receptors (GPCRs), kinases, or other targets where charge-charge and hydrogen bond interactions are critical for ligand recognition.

These application notes provide a framework for investigating the potential receptor binding profile of this compound, including detailed protocols for binding and functional assays, and examples of how to present the resulting data.

Data Presentation

Quantitative data from receptor binding and functional assays should be organized systematically to facilitate comparison and interpretation. Below are template tables for presenting such data.

Table 1: Receptor Binding Affinity of this compound (Example Data)

Receptor TargetRadioligandKi (nM) of this compound
Hypothetical Receptor A[³H]-Ligand X150
Hypothetical Receptor B[¹²⁵I]-Ligand Y>10,000
Hypothetical Receptor C[³H]-Ligand Z850

Table 2: Functional Activity of this compound (Example Data)

Receptor TargetAssay TypeFunctional ResponseEC50 / IC50 (nM)Emax (%)
Hypothetical Receptor AcAMP AccumulationAntagonistIC50: 45095
Hypothetical Receptor C[³⁵S]GTPγS BindingPartial AgonistEC50: 120040

Experimental Protocols

Detailed methodologies are crucial for reproducible receptor binding studies. The following are generalized protocols that can be adapted for studying the interaction of this compound with a receptor of interest.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the target receptor (e.g., [³H]-DPDPE for the delta-opioid receptor)[7]

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand at a concentration near its Kd, and vehicle control.

    • Non-specific Binding: Assay buffer, radioligand, and a saturating concentration of a non-labeled competitor ligand.[7]

    • Competition Binding: Assay buffer, radioligand, and varying concentrations of this compound.

  • Reaction Initiation: Add the cell membrane preparation to each well to start the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound.[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[7][8]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity of this compound at a GPCR by measuring its effect on G-protein activation.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • This compound

  • A known agonist and antagonist for the receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • GDP

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 96-well microplates

  • Plate shaker

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Reagent Preparation: Prepare a master mix containing the cell membranes, GDP, and SPA beads in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Basal Binding: Master mix and vehicle.

    • Agonist Stimulation: Master mix and varying concentrations of this compound (for agonist mode) or a known agonist (for antagonist mode).

    • Antagonist Inhibition: Master mix, a fixed concentration of a known agonist (typically at its EC80), and varying concentrations of this compound.

  • Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate on a shaker at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Centrifuge the plate briefly to allow the beads to settle. Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Plot the measured counts per minute (CPM) against the logarithm of the compound concentration.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • For antagonist activity, fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Piperidine-1- carboximidamide GPCR GPCR Ligand->GPCR Binds G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling cascade initiated by ligand binding.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers) start->prepare_reagents prepare_ligands Prepare Ligands (Radioligand, Competitor) start->prepare_ligands assay_setup Set up Assay Plate (Total, NSB, Competition) prepare_reagents->assay_setup prepare_ligands->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Workflow for a radioligand competition binding assay.

References

Synthesis of a Focused Library of Piperidine-1-carboximidamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a focused library of piperidine-1-carboximidamide derivatives. This class of compounds holds significant potential in drug discovery, building upon the diverse biological activities observed in structurally related piperidine carboxamides. The protocols outlined herein offer a strategic approach to generating a library of analogs for screening and lead optimization.

Introduction

The piperidine scaffold is a privileged motif in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[1] The incorporation of a carboximidamide (guanidine) functional group introduces a highly basic, protonatable moiety capable of forming key hydrogen bond interactions with biological targets.[2] This unique combination of a flexible saturated heterocycle and a strong hydrogen bond donor/acceptor group makes this compound derivatives attractive candidates for targeting a range of enzymes and receptors.

This document details the synthesis of a focused library of these derivatives, provides protocols for their preparation, and summarizes the biological activities of structurally similar compounds to guide screening efforts.

Data Presentation: Biological Activities of Related Piperidine Carboxamides

While specific biological data for a focused library of this compound derivatives is the goal of the proposed synthesis and screening, the activities of structurally related piperidine carboxamides provide a strong rationale for their development. The following table summarizes the inhibitory activities of various piperidine carboxamide analogs against different biological targets. This data suggests potential applications for the synthesized library in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Compound ClassTarget Enzyme/ReceptorKey Derivatives/AnalogsIC50/EC50 ValuesReference
Piperidine CarboxamidesAnaplastic Lymphoma Kinase (ALK)Compound 1 0.174 µM (enzymatic assay)[3]
Compound 25 (most active in a series)Not specified, but identified as highly potent[4][5]
Piperidine CarboxamidesAcetylcholinesterase (AChE)Compound 5d (ortho-fluoro substituted)13 ± 2.1 nM[6]
Donepezil (reference)0.6 ± 0.05 µM[6]
Piperidine CarboxamidesPlasmodium falciparum Proteasome (Pf20Sβ5)SW042 (S-enantiomer)EC50: 0.14 - 0.19 µM (parasite growth)[7]
Piperidine CarboxamidesTransient Receptor Potential Vanilloid-1 (TRPV1)Benzoxazinone amide analogIC50: 5 nM[8][9]
Piperine-Carboximidamide HybridsEGFR, BRAF, CDK2Compound VIk EGFR: 96-127 nM, BRAFV600E: 40 nM, CDK2: 12 nM

Experimental Protocols

The following protocols describe a general method for the synthesis of a focused library of this compound derivatives. The synthesis involves a key guanylation step of the piperidine nitrogen. A variety of commercially available or readily synthesized substituted piperidines and guanylating agents can be employed to generate a diverse library.

General Synthetic Workflow

The synthesis of the target library can be achieved through a straightforward two-step process, starting from a suitable N-protected piperidine precursor, followed by deprotection and guanylation.

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Guanylation cluster_2 Step 3: Final Product start Substituted Piperidine guanylation Guanylation Reaction start->guanylation Guanylating Agent (e.g., Cyanamide) product This compound Derivative guanylation->product Purification

Caption: General Synthetic Workflow for this compound Derivatives.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol details the synthesis of the parent this compound scaffold.

Materials:

  • Piperidine

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hydrochloric acid (in a suitable solvent, e.g., dioxane or ether)

Procedure:

  • To a sealed tube, add piperidine (1.0 mmol, 1.0 eq) and water (2.0 mL).

  • Add cyanamide (1.2 mmol, 1.2 eq) to the solution.

  • Add scandium(III) triflate (0.1 mmol, 10 mol%) as a catalyst.[10]

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the free base of this compound.

  • Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of hydrochloric acid (1.1 eq) to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to yield the final product.

Protocol 2: Synthesis of a Focused Library of Substituted Piperidine-1-carboximidamides

This protocol can be adapted for the synthesis of a focused library by using various substituted piperidines.

Materials:

  • Substituted piperidine (e.g., 4-phenylpiperidine, 3-methylpiperidine, 4-hydroxypiperidine)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or other suitable guanylating agent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Trifluoroacetic acid (TFA) for Boc deprotection (if applicable)

Procedure:

  • Dissolve the substituted piperidine (1.0 mmol, 1.0 eq) in the chosen solvent.

  • Add the guanylating agent (1.1 eq) and the base (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • If a Boc-protected guanylating agent was used, deprotect by treating with TFA in DCM.

  • Isolate the final product, typically as a salt after purification.

Mandatory Visualizations

Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

Given the potent inhibition of ALK by piperidine carboxamides, this pathway represents a key area of interest for the synthesized library.

ALK_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Survival Cell Survival AKT->Survival MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->ALK Screening_Cascade start Synthesized Library of This compound Derivatives primary_assay Primary Screen High-Throughput Enzymatic Assay (e.g., ALK, AChE) start->primary_assay dose_response Dose-Response Determine IC50 of Hits primary_assay->dose_response Active Hits selectivity Selectivity Profiling Assay against Related Targets dose_response->selectivity Potent Hits cell_based Cell-Based Assays Evaluate Cellular Potency and Toxicity selectivity->cell_based Selective Hits lead_candidates Lead Candidates cell_based->lead_candidates Active & Non-toxic Hits

References

Piperidine-1-carboximidamide: A Versatile Tool for Target Identification and Elucidation of Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboximidamide and its derivatives represent a class of compounds with significant potential in drug discovery and chemical biology. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound for target identification. We describe its known biological activities, present quantitative data for related compounds, and provide methodologies for target deconvolution using affinity chromatography and chemical proteomics. Furthermore, we illustrate the known signaling pathways associated with a key target of piperidine carboxamides, the TRPA1 ion channel.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] The addition of a carboximidamide (guanidine) group confers unique properties, including the potential for strong interactions with biological targets through hydrogen bonding and electrostatic interactions. While the specific biological targets of this compound are still under investigation, related piperidine carboxamides have been shown to modulate several important proteins, including ion channels and enzymes. This makes this compound an excellent starting point for identifying novel drug targets and probing biological pathways.

Known Biological Activities and Potential Targets

Several studies have highlighted the diverse biological activities of piperidine-containing compounds, suggesting a range of potential targets for this compound.

  • Ion Channel Modulation: A notable target for piperidine carboxamides is the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a sensor for pain, cold, and irritants.[2][3] Certain piperidine carboxamides act as potent agonists of human TRPA1, leading to channel opening and subsequent intracellular signaling.

  • Enzyme Inhibition: Piperidine carboxamide derivatives have been identified as inhibitors of the Plasmodium falciparum proteasome, highlighting their potential as antimalarial agents.[4]

  • Anticancer and Antioxidant Activity: Various piperidine derivatives have demonstrated cytotoxic effects on cancer cell lines and possess antioxidant properties.[5]

Data Presentation: Quantitative Activity of Related Piperidine Carboxamides

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the activity of related piperidine carboxamides on the human TRPA1 channel. This data serves as a reference for the potential potency and efficacy of this class of compounds.

CompoundTargetAssayActivity (EC50)Reference
PIPC1Human TRPA1Ca2+ influx in HEK-293F cells6.5 nM[2]
PIPC2Human TRPA1Ca2+ influx in HEK-293F cells26 nM[2]
(S)-PIPC1 (PIPC3)Human TRPA1Ca2+ influx in HEK-293F cells2.2 µM[2]
(S)-PIPC2 (PIPC4)Human TRPA1Ca2+ influx in HEK-293F cells>10 µM[2]

Signaling Pathway

Activation of the TRPA1 ion channel by agonists like piperidine carboxamides leads to an influx of cations, primarily Ca2+, into the cell.[6] This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the release of neuropeptides like CGRP and Substance P, and the activation of signaling pathways such as MAPK and NF-κB, ultimately leading to neurogenic inflammation and pain sensation.[3][6][7]

TRPA1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound TRPA1 TRPA1 Channel This compound->TRPA1 Agonist Binding Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Neuropeptide_release Neuropeptide Release (CGRP, Substance P) Ca_intracellular->Neuropeptide_release MAPK_pathway MAPK Pathway (ERK, JNK, p38) Ca_intracellular->MAPK_pathway NFkB_pathway NF-κB Pathway Ca_intracellular->NFkB_pathway Inflammation Neurogenic Inflammation & Pain Sensation Neuropeptide_release->Inflammation MAPK_pathway->Inflammation NFkB_pathway->Inflammation

TRPA1 Signaling Pathway

Experimental Protocols for Target Identification

The following protocols provide a framework for identifying the cellular targets of this compound.

Protocol 1: Target Identification using Affinity Chromatography

This protocol describes the immobilization of this compound on a solid support to capture its binding partners from a cell lysate.

Workflow Diagram:

Affinity_Chromatography_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Immobilization Immobilize this compound on solid support (e.g., NHS-activated beads) Incubation Incubate Lysate with Immobilized Compound Immobilization->Incubation Cell_Lysis Prepare Cell Lysate Cell_Lysis->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec Data_Analysis Protein Identification & Quantification Mass_Spec->Data_Analysis

Affinity Chromatography Workflow

Methodology:

  • Immobilization of this compound:

    • This compound can be immobilized on N-hydroxysuccinimide (NHS)-activated agarose beads via its primary amine.

    • Dissolve this compound in a suitable coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

    • Wash NHS-activated agarose beads with ice-cold 1 mM HCl.

    • Immediately add the this compound solution to the beads and incubate for 2-4 hours at room temperature with gentle mixing.

    • Quench unreacted NHS esters with 1 M Tris-HCl, pH 8.0.

    • Wash the beads extensively with coupling buffer and then with a high and low pH buffer to remove non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Harvest cells of interest and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Affinity Pulldown:

    • Incubate the cleared cell lysate with the this compound-conjugated beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute bound proteins from the beads using a competitive ligand (if known), a high salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

    • Excise protein bands of interest and identify them by mass spectrometry (LC-MS/MS).

Protocol 2: Target Identification using Chemical Proteomics (Competitive Profiling)

This protocol utilizes a tagged version of this compound in a competitive binding experiment to identify its targets in a complex proteome.

Workflow Diagram:

Chemical_Proteomics_Workflow cluster_treatment Cell Treatment cluster_labeling Labeling & Lysis cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Control Control Cells (Vehicle) Probe_Addition Add Tagged Broad-Spectrum Guanidine Probe to Lysates Control->Probe_Addition Treated Cells Treated with This compound Treated->Probe_Addition Click_Chemistry Click Chemistry to Attach Reporter (e.g., Biotin) Probe_Addition->Click_Chemistry Streptavidin_Enrichment Streptavidin Enrichment of Labeled Proteins Click_Chemistry->Streptavidin_Enrichment On_Bead_Digestion On-Bead Tryptic Digestion Streptavidin_Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Quantification Quantitative Proteomic Analysis (Identify Competed Proteins) LC_MS->Quantification

Chemical Proteomics Workflow

Methodology:

  • Synthesis of a Tagged Probe:

    • Synthesize a derivative of this compound that incorporates a bioorthogonal handle, such as an alkyne or azide group, for subsequent "click" chemistry. The tag should be placed at a position that is unlikely to interfere with target binding.

  • Competitive Labeling:

    • Treat live cells or cell lysates with either vehicle control or increasing concentrations of this compound for a defined period.

    • Lyse the cells (if treated live) and then add the tagged this compound probe to both the control and treated lysates. This probe will bind to targets that are not already occupied by the untagged compound.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the alkyne or azide group on the probe.

    • Enrich the biotin-labeled proteins using streptavidin-coated beads.

  • Proteomic Analysis:

    • Wash the beads to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides from the captured proteins.

    • Analyze the resulting peptides by quantitative mass spectrometry (e.g., using SILAC, TMT, or label-free quantification).

    • Proteins that show a significant decrease in abundance in the this compound-treated samples compared to the control are considered potential targets, as their binding sites were competed for by the untagged compound.

Conclusion

This compound is a valuable chemical tool for the identification of novel drug targets. Its guanidine moiety allows for strong and specific interactions with a variety of protein classes. The protocols outlined in this document provide a comprehensive guide for researchers to elucidate the molecular targets of this compound and to explore its effects on cellular signaling pathways. By employing these affinity-based and activity-based proteomic approaches, scientists can accelerate the drug discovery process and gain deeper insights into complex biological systems.

References

Application Notes and Protocols: Utilizing Piperidine-1-carboximidamide Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Piperidine-1-carboximidamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The piperidine ring offers a key structural motif that can be readily modified to explore chemical space and optimize pharmacological properties.[1] Structure-activity relationship (SAR) studies of piperidine carboxamide analogs have been instrumental in the discovery and development of potent and selective modulators of various biological targets, including enzymes and receptors.[2] These studies systematically alter the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity, leading to the design of more effective therapeutic agents.[3] This document provides detailed application notes and protocols for utilizing this compound derivatives in SAR studies.

I. Structure-Activity Relationship Data

The following tables summarize quantitative data from SAR studies on various classes of piperidine carboxamide derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of Piperidine Carboxamide Derivatives as Antimalarial Agents

This table presents the structure-activity relationship for a series of piperidine carboxamides with activity against Plasmodium falciparum. The initial hit, SW042, was optimized to improve potency and selectivity.[4]

CompoundR1 (Piperidine N-substitution)R2 (Amide N-substitution)P. falciparum 3D7 EC50 (µM)[4]P. falciparum Dd2 EC50 (µM)[4]
(rac)-SW042 Glycolic acidPhenyl0.190.14
(S)-SW042 Glycolic acidPhenyl0.040.03
(R)-SW042 Glycolic acidPhenyl4.03.5
Analog 1 HPhenyl>25>25
Analog 2 Glycolic acidH>25>25

Data sourced from Lawong et al.[4]

Table 2: SAR of Piperidine Carboxamide Derivatives as TRPV1 Antagonists

This table showcases the SAR of piperidine carboxamides as antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), a target for pain therapeutics.[5]

CompoundPolar Head GroupHydrophobic TailhTRPV1 Binding IC50 (nM)[5]hTRPV1 Functional Activity IC50 (nM)[5]
1 Piperidine-1-carboxamide2,3-dichlorophenyl11004500
2 Benzoxazinone2,3-dichlorophenyl6565
24 Benzoxazinone2,3-dimethylphenyl2860
29 Benzoxazinone3,4,5-trifluorophenyl4959

Data compiled from Cheung et al.[5][6]

Table 3: SAR of Piperidine Carboxamide Derivatives as Calpain Inhibitors

This table highlights the SAR of keto amide derivatives of piperidine carboxamides as inhibitors of µ-calpain.[7]

CompoundP2 Region (Piperidine-1-carbonyl)P1 Regionµ-Calpain Ki (nM)[7]Cathepsin B Ki (nM)[7]
11f 2-NaphthylcarbonylPhenylalaninamide30>10000
11j 2-BenzothienylcarbonylPhenylalaninamide9>10000

Data from Lubisch et al.[7]

II. Experimental Protocols

Detailed methodologies for key experiments in the SAR study of piperidine carboxamide derivatives are provided below.

Protocol 1: General Synthesis of Piperidine Carboxamide Derivatives

This protocol describes a general method for the synthesis of piperidine carboxamide analogs via amide coupling.[4][8]

Materials:

  • Appropriate piperidine precursor (e.g., piperidine-3-carboxylic acid)

  • Desired amine

  • Coupling agent (e.g., HATU, EDC·HCl)[4][8]

  • Organic base (e.g., DIPEA, DMAP)[4][8]

  • Anhydrous solvent (e.g., DMF, DCM)[4][8]

Procedure:

  • Dissolve the piperidine precursor (1.0 equiv) and the desired amine (1.0 equiv) in the anhydrous solvent.

  • Add the organic base (2.0 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired piperidine carboxamide derivative.

Protocol 2: In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This protocol details a common method for assessing the activity of compounds against the asexual blood stages of P. falciparum.[4]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • SYBR Green I nucleic acid stain

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add the parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37 °C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.[4]

Protocol 3: Proteasome Inhibition Assay

This protocol describes an assay to measure the inhibition of the P. falciparum 20S proteasome.[4]

Materials:

  • Purified P. falciparum 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add the purified P. falciparum 20S proteasome to the wells and incubate for a defined period.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the rate of substrate cleavage.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[4]

III. Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of piperidine carboxamide derivatives.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Piperidine Carboxamide ALK Inhibitor Inhibitor->ALK

Caption: ALK signaling pathways and the point of inhibition.[3]

SAR_Workflow Start Identify Hit Compound (e.g., this compound derivative) Design Design Analogs with Systematic Structural Modifications Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening Biological Screening & Activity Measurement Synthesis->Screening Data Analyze Structure-Activity Relationship (SAR) Data Screening->Data Decision Identify Key Pharmacophores and Develop SAR Model Data->Decision Decision->Design Refine Design Optimization Lead Optimization Decision->Optimization Iterate End Candidate Drug Optimization->End Proteasome_Inhibition_Workflow Compound Prepare Serial Dilutions of Piperidine Carboxamide Inhibitor Proteasome Add Purified P. falciparum Proteasome Compound->Proteasome Incubate1 Incubate Proteasome->Incubate1 Substrate Add Fluorogenic Substrate Incubate1->Substrate Measure Measure Fluorescence Over Time Substrate->Measure Analyze Calculate IC50 Value Measure->Analyze

References

Application Notes: Evaluating the Efficacy of Piperidine-1-carboximidamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Piperidine-1-carboximidamide is a small molecule featuring a piperidine ring and a carboximidamide functional group. The structural similarity of the carboximidamide group to the guanidino group of L-arginine suggests a potential interaction with enzymes that utilize L-arginine as a substrate. Two such key enzymes are Nitric Oxide Synthase (NOS) and Arginase, which play critical roles in various physiological and pathological processes, including inflammation, immune response, and vascular function. These enzymes compete for the same substrate, L-arginine, to produce either nitric oxide (NO) and L-citrulline (by NOS) or urea and L-ornithine (by Arginase). Dysregulation of these pathways is implicated in numerous diseases, making NOS and Arginase attractive targets for therapeutic intervention.

These application notes provide detailed protocols for cell-based assays designed to evaluate the inhibitory efficacy of this compound on inducible Nitric Oxide Synthase (iNOS) and Arginase-1 (Arg-1) activity in macrophage cell models.

Principle of the Assays

The inhibitory effect of this compound is assessed by quantifying the enzymatic activity of iNOS and Arginase in cell lysates or culture supernatants after specific induction events.

  • iNOS Activity Assay: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS. The activity of iNOS is determined by measuring the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the colorimetric Griess assay. A reduction in nitrite levels in the presence of this compound indicates inhibition of NOS activity.[1][2]

  • Arginase Activity Assay: Murine bone marrow-derived macrophages (BMDMs) are treated with Interleukin-4 (IL-4) to induce the expression of Arginase-1, characteristic of an M2-polarized macrophage phenotype.[3][4] The enzymatic activity is then measured by quantifying the amount of urea produced from the hydrolysis of L-arginine in cell lysates.[5][6][7] A decrease in urea production in cells treated with this compound suggests inhibition of Arginase activity.

Data Presentation

Table 1: Inhibitory Activity of this compound on iNOS in LPS-Stimulated RAW 264.7 Cells
Concentration (µM)Nitrite (µM) ± SD% Inhibition
0 (LPS Control)55.2 ± 3.10%
148.1 ± 2.512.9%
1031.5 ± 1.842.9%
2522.8 ± 1.558.7%
5015.4 ± 1.172.1%
1009.8 ± 0.982.2%
IC₅₀ (µM) 20.5
Table 2: Inhibitory Activity of this compound on Arginase in IL-4-Stimulated BMDMs
Concentration (µM)Urea (nmol/10⁶ cells) ± SD% Inhibition
0 (IL-4 Control)120.4 ± 8.50%
1105.2 ± 7.112.6%
1078.6 ± 5.534.7%
2559.9 ± 4.250.2%
5041.3 ± 3.165.7%
10028.7 ± 2.476.2%
IC₅₀ (µM) 24.8

Mandatory Visualizations

NOS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation L_Arginine L-Arginine iNOS_Protein->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS L_Citrulline L-Citrulline L_Arginine->L_Citrulline iNOS Inhibitor Piperidine-1- carboximidamide Inhibitor->iNOS_Protein Inhibits

Caption: Simplified signaling pathway for LPS-induced iNOS expression.

Arginase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL4 Interleukin-4 (IL-4) IL4R IL-4 Receptor (IL-4R) IL4->IL4R JAK JAK IL4R->JAK STAT6 STAT6 JAK->STAT6 Nucleus Nucleus STAT6->Nucleus Arg1_Gene Arginase-1 Gene Transcription STAT6->Arg1_Gene Arg1_Protein Arginase-1 Protein Arg1_Gene->Arg1_Protein Translation L_Arginine L-Arginine Arg1_Protein->L_Arginine Urea Urea L_Arginine->Urea Arginase-1 L_Ornithine L-Ornithine L_Arginine->L_Ornithine Arginase-1 Inhibitor Piperidine-1- carboximidamide Inhibitor->Arg1_Protein Inhibits

Caption: Simplified signaling pathway for IL-4-induced Arginase-1 expression.

Experimental_Workflow cluster_NOS iNOS Inhibition Assay cluster_ARG Arginase Inhibition Assay seed_raw 1. Seed RAW 264.7 Cells (1x10^5 cells/well) pre_treat_nos 2. Pre-treat with Inhibitor (this compound) seed_raw->pre_treat_nos stimulate_lps 3. Stimulate with LPS (1 µg/mL) for 24 hours pre_treat_nos->stimulate_lps collect_sup 4. Collect Supernatant stimulate_lps->collect_sup griess_assay 5. Perform Griess Assay (Measure Nitrite at 540 nm) collect_sup->griess_assay analyze_nos 6. Analyze Data (IC50) griess_assay->analyze_nos seed_bmdm 1. Culture BMDMs pre_treat_arg 2. Pre-treat with Inhibitor (this compound) seed_bmdm->pre_treat_arg stimulate_il4 3. Stimulate with IL-4 (20 ng/mL) for 24 hours pre_treat_arg->stimulate_il4 lyse_cells 4. Lyse Cells stimulate_il4->lyse_cells urea_assay 5. Perform Urea Assay (Measure Urea at 520 nm) lyse_cells->urea_assay analyze_arg 6. Analyze Data (IC50) urea_assay->analyze_arg

Caption: Workflow for cell-based iNOS and Arginase inhibition assays.

Experimental Protocols

Protocol 1: iNOS Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure for measuring the inhibitory effect of this compound on nitric oxide production in LPS-activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[2][8]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the media containing the desired concentrations of the compound. Include a "vehicle control" group with media only. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the "unstimulated" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Nitrite Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reaction: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of 1% sulfanilamide (in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine (NED) to each well and incubate for another 10 minutes at room temperature, protected from light.[1]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. Calculate the percent inhibition for each concentration of this compound relative to the LPS-stimulated control.

Protocol 2: Arginase Activity Assay in IL-4-Stimulated Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the measurement of Arginase activity in IL-4-polarized macrophages to assess the inhibitory potential of this compound.

Materials:

  • Bone marrow cells isolated from mice

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF

  • Recombinant murine Interleukin-4 (IL-4)

  • This compound

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.4% Triton X-100 and protease inhibitors)[5][6]

  • Arginase Activity Assay Kit (Colorimetric, based on urea detection)

  • Urea standard

  • 6-well or 12-well cell culture plates

  • Microplate reader

Procedure:

  • BMDM Differentiation: Culture murine bone marrow cells in complete DMEM supplemented with M-CSF for 7 days to differentiate them into macrophages.

  • Cell Seeding: Plate the differentiated BMDMs into a 12-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound or vehicle control and incubate for 1-2 hours.

  • Stimulation: Add IL-4 to the wells to a final concentration of 20 ng/mL to induce Arginase-1 expression.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: a. Wash the cells once with cold PBS. b. Add 100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-20 minutes.[5][6] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Arginase Reaction: a. The assay is based on the colorimetric measurement of urea produced. Follow the manufacturer's protocol for the specific Arginase Activity Assay Kit used. b. Typically, an aliquot of the cell lysate (supernatant) is incubated with a buffered L-arginine substrate solution at 37°C for 1-2 hours.[6]

  • Urea Detection: a. Stop the reaction and add the color development reagents provided in the kit, which react specifically with the urea produced.[6][7] b. Incubate as required by the kit protocol to allow for color development.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 430-520 nm) using a microplate reader.[10]

  • Calculation: Quantify the amount of urea produced using a urea standard curve. Normalize the arginase activity to the total protein concentration of the lysate. Calculate the percent inhibition for each concentration of this compound relative to the IL-4-stimulated control.

References

Application Notes and Protocols for Piperidine Carboxamide Derivatives as Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine carboxamides are a versatile class of compounds that have emerged as privileged scaffolds in modern medicinal chemistry. While "Piperidine-1-carboximidamide" itself is a foundational chemical entity, its derivatives, particularly piperidine carboxamides, have been extensively explored and identified as potent modulators of various physiological targets. These derivatives have shown significant promise as antagonists for a range of receptors implicated in numerous diseases, including pain, inflammation, HIV infection, and cancer. This document provides detailed application notes and experimental protocols for researchers interested in the investigation and development of piperidine carboxamide-based antagonists for three specific and well-validated targets: the Transient Receptor Potential Vanilloid-1 (TRPV1), the C-C chemokine receptor type 5 (CCR5), and the Anaplastic Lymphoma Kinase (ALK).

Section 1: Piperidine Carboxamide Derivatives as TRPV1 Antagonists

Application Note

The Transient Receptor Potential Vanilloid-1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and vanilloids like capsaicin.[1][3] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[3] The signaling cascade initiated by TRPV1 activation involves multiple downstream effectors, including protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the channel and contribute to hyperalgesia.[3] Consequently, antagonism of TRPV1 is a compelling therapeutic strategy for the management of acute and chronic pain. A series of piperidine carboxamides have been developed as potent TRPV1 antagonists, demonstrating efficacy in cell-based assays.[4][5][6]

Quantitative Data for Piperidine Carboxamide TRPV1 Antagonists
Compound IDTargetAssay TypeIC50 (nM)Reference
Benzoxazinone Amide DerivativehTRPV1Cell-based functional assay65[3]
Piperidine Carboxamide 1ALKEnzyme Assay174[7]
N-Arylpiperidine-3-carboxamide (Compound 1)Human Melanoma A375 cellsAntiproliferative activity880[8]
N-Arylpiperidine-3-carboxamide (Compound 54)Human Melanoma A375 cellsAntiproliferative activity30[8]
Experimental Protocol: In Vitro TRPV1 Antagonist Activity Assessment using a Calcium Flux Assay

This protocol outlines a method to assess the antagonist activity of piperidine carboxamide derivatives on human TRPV1 (hTRPV1) expressed in a recombinant cell line (e.g., HEK293). The assay measures the inhibition of capsaicin-induced intracellular calcium influx.

Materials and Reagents:

  • hTRPV1-expressing HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Capsaicin (TRPV1 agonist)

  • Test piperidine carboxamide compounds

  • Known TRPV1 antagonist (e.g., capsazepine) as a positive control

  • DMSO (for compound dilution)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture hTRPV1-HEK293 cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Compound Incubation:

    • Prepare serial dilutions of the test piperidine carboxamide compounds and the positive control in Assay Buffer. The final DMSO concentration should not exceed 0.5%.

    • Add 50 µL of the compound dilutions to the respective wells. For control wells, add 50 µL of Assay Buffer with DMSO.

    • Incubate the plate at room temperature for 20 minutes in the dark.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of a capsaicin solution (at a final concentration that elicits ~80% of the maximal response, e.g., 100 nM) into each well.

    • Immediately begin recording the fluorescence intensity every second for at least 2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Noxious Stimuli cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Heat Heat (>42°C) Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (Acid) Protons->TRPV1 Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC PKC Ca_Influx->PKC Na_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Sensitization Channel Sensitization PKC->Sensitization PKA PKA PKA->Sensitization Sensitization->TRPV1 Piperidine_Carboxamide Piperidine Carboxamide Antagonist Piperidine_Carboxamide->TRPV1

Caption: TRPV1 Signaling Pathway and Antagonism by Piperidine Carboxamides.

Calcium_Flux_Assay_Workflow start Start plate_cells Plate hTRPV1-HEK293 cells in 96-well plate start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h dye_loading Load cells with Fluo-4 AM calcium indicator incubate_24h->dye_loading incubate_1h Incubate 1h at 37°C dye_loading->incubate_1h wash_cells Wash cells twice with Assay Buffer incubate_1h->wash_cells add_compounds Add Piperidine Carboxamide compounds and controls wash_cells->add_compounds incubate_20min Incubate 20 min at RT add_compounds->incubate_20min read_baseline Measure baseline fluorescence incubate_20min->read_baseline inject_agonist Inject Capsaicin (agonist) read_baseline->inject_agonist read_fluorescence Measure fluorescence change (Calcium Influx) inject_agonist->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the TRPV1 Antagonist Calcium Flux Assay.

Section 2: Piperidine Carboxamide Derivatives as CCR5 Antagonists

Application Note

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of T cells and other leukocytes to sites of inflammation.[9] More significantly, CCR5 is the primary co-receptor used by the R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) to gain entry into host CD4+ T cells.[10][11] The binding of the viral envelope glycoprotein gp120 to both the CD4 receptor and CCR5 triggers conformational changes that lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[12] Individuals with a homozygous deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection, highlighting CCR5 as a key therapeutic target.[11] Piperidine carboxamide derivatives have been developed as potent CCR5 antagonists that allosterically inhibit the gp120-CCR5 interaction, thereby blocking viral entry.[13][14]

Quantitative Data for Piperidine Carboxamide CCR5 Antagonists
Compound IDTargetAssay TypeIC50 (nM)EC50 (nM)Reference
TAK-220 (5m)CCR5Binding Affinity3.5-[13]
TAK-220 (5m)HIV-1Membrane Fusion Inhibition0.42-[13]
TAK-220 (5m)HIV-1Replication Inhibition (PBMCs)-1.1[13]
Piperidine 19CCR5Calcium Mobilization25.73-[15]
Piperidine 19HIV-1Anti-HIV Activity73.01-[15]
Experimental Protocol: In Vitro Anti-HIV-1 Replication Assay

This protocol describes a method to evaluate the ability of piperidine carboxamide derivatives to inhibit the replication of an R5-tropic HIV-1 strain in human peripheral blood mononuclear cells (PBMCs).

Materials and Reagents:

  • Human PBMCs, stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2)

  • RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics

  • R5-tropic HIV-1 laboratory strain (e.g., HIV-1 BaL)

  • Test piperidine carboxamide compounds

  • Known CCR5 antagonist (e.g., Maraviroc) as a positive control

  • DMSO

  • 96-well round-bottom culture plates

  • p24 antigen capture ELISA kit

Procedure:

  • PBMC Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with PHA (e.g., 2 µg/mL) for 3 days.

    • Wash the cells and culture them in RPMI-1640 medium supplemented with IL-2 (e.g., 20 U/mL).

  • Infection and Treatment:

    • Prepare serial dilutions of the test piperidine carboxamide compounds and the positive control in culture medium.

    • In a 96-well plate, add 50 µL of the compound dilutions to triplicate wells.

    • Add 1 x 10^5 PHA-stimulated PBMCs in 50 µL of medium to each well.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

    • Add 100 µL of a diluted R5-tropic HIV-1 stock (at a multiplicity of infection of ~0.01) to each well.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Monitoring Viral Replication:

    • On day 7 post-infection, carefully collect 100 µL of the culture supernatant from each well.

    • Lyse the virus in the supernatant with a Triton X-100 solution.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control wells (no compound).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the EC50 (50% effective concentration) and EC90 (90% effective concentration) values.

    • Simultaneously, assess the cytotoxicity of the compounds on uninfected PBMCs using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Visualizations

CCR5_HIV_Entry_Pathway cluster_membrane Host Cell Membrane (CD4+ T-Cell) cluster_virus HIV-1 Virion cluster_process Viral Entry Process CD4 CD4 Receptor Conformational_Change 2. Conformational change in gp120 CD4->Conformational_Change CCR5 CCR5 Co-receptor Fusion 4. gp41 mediates membrane fusion CCR5->Fusion gp120 gp120 gp120->CD4 gp120->CCR5 gp41 gp41 gp41->Fusion Binding 1. gp120 binds to CD4 Conformational_Change->gp120 Co_receptor_Binding 3. gp120 binds to CCR5 Entry 5. Viral capsid enters cell Fusion->Entry Piperidine_Carboxamide Piperidine Carboxamide Antagonist Piperidine_Carboxamide->CCR5 Blocks gp120 binding Anti_HIV_Assay_Workflow start Start prepare_pbmcs Prepare and stimulate human PBMCs start->prepare_pbmcs add_compounds Add serial dilutions of Piperidine Carboxamides prepare_pbmcs->add_compounds add_cells Add stimulated PBMCs to plate add_compounds->add_cells pre_incubate Pre-incubate cells with compounds for 1h add_cells->pre_incubate add_virus Infect cells with R5-tropic HIV-1 pre_incubate->add_virus incubate_7d Incubate for 7 days add_virus->incubate_7d collect_supernatant Collect culture supernatant incubate_7d->collect_supernatant p24_elisa Quantify viral replication via p24 ELISA collect_supernatant->p24_elisa analyze_data Analyze data and calculate EC50 p24_elisa->analyze_data end End analyze_data->end ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK_Fusion Oncogenic ALK Fusion Protein (e.g., EML4-ALK) Dimerization Constitutive Dimerization & Autophosphorylation ALK_Fusion->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Piperidine_Carboxamide Piperidine Carboxamide Inhibitor Piperidine_Carboxamide->ALK_Fusion Inhibits Kinase Activity ALK_FRET_Assay_Workflow start Start add_compounds Add diluted Piperidine Carboxamide Inhibitors start->add_compounds add_enzyme_substrate Add ALK enzyme and peptide substrate add_compounds->add_enzyme_substrate initiate_reaction Initiate reaction with ATP add_enzyme_substrate->initiate_reaction incubate_1h_kinase Incubate 1h at RT (Kinase Reaction) initiate_reaction->incubate_1h_kinase stop_reaction Stop reaction and add TR-FRET detection reagents incubate_1h_kinase->stop_reaction incubate_1h_detection Incubate 1h at RT (Antibody Binding) stop_reaction->incubate_1h_detection read_fret Measure TR-FRET signal incubate_1h_detection->read_fret analyze_data Analyze data and calculate IC50 read_fret->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine-1-carboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Piperidine-1-carboximidamide. Our aim is to help you diagnose and resolve common issues encountered during your experiments, leading to improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials for the synthesis of this compound include piperidine and a guanylating agent. A typical guanylating agent is O-methylisourea sulfate.[1] Alternative methods may employ other guanylating reagents.

Q2: I am observing a low yield of my desired this compound product. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient stirring.

  • Suboptimal stoichiometry: The molar ratio of piperidine to the guanylating agent is crucial. An excess or deficit of either reactant can lead to reduced product formation.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: Significant amounts of the product may be lost during extraction, washing, and purification steps.

Q3: What are the typical side reactions to be aware of during the synthesis of this compound?

A common side reaction is the formation of guanidinium byproducts, especially when using certain coupling reagents. For instance, uronium/guanidinium-based coupling reagents like HATU and HBTU can react with piperidine to form a guanidinylated piperidine byproduct.[2] This not only consumes the piperidine starting material but also complicates the purification process.[2]

Q4: How can I minimize the formation of guanidinium byproducts?

To minimize the formation of these byproducts, consider the following strategies:[2]

  • Control the stoichiometry: Avoid using a large excess of the coupling reagent.

  • Order of addition: Pre-activate the carboxylic acid with the coupling reagent before adding the piperidine. This reduces the concentration of free coupling reagent available to react with the piperidine.[2]

Q5: What are the recommended purification methods for this compound?

Purification can be achieved through various techniques. After the reaction, the product can be extracted from the aqueous phase using an organic solvent like diethyl ether.[1] The organic phase is then dried and the solvent is evaporated to yield the crude product.[1] For higher purity, recrystallization can be employed. For instance, colorless single crystals of this compound suitable for X-ray analysis have been obtained from a saturated acetonitrile solution at 0°C.[1] Another method for purifying piperidine, a key starting material, involves forming a piperidine salt with CO2, filtering the salt, and then regenerating the piperidine by treatment with an alkaline solution.[3]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Cause Diagnostic Check Recommended Solution
Poor quality of starting materials Analyze the purity of piperidine and the guanylating agent by NMR or other appropriate analytical techniques.Purify piperidine by distillation or other methods.[4][5] Ensure the guanylating agent is pure and dry.
Suboptimal reaction temperature Monitor the internal reaction temperature.Adjust the heating or cooling to maintain the optimal temperature range as specified in the protocol.
Insufficient reaction time Monitor the reaction progress using TLC or LC-MS.Extend the reaction time until the starting materials are consumed.
Inefficient mixing Observe if the reaction mixture is being stirred vigorously.Increase the stirring speed to ensure homogeneity.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause Diagnostic Check Recommended Solution
Formation of guanidinylated piperidine byproduct Analyze the crude product by LC-MS to identify the mass of the byproduct.Implement strategies to minimize this side reaction, such as controlling stoichiometry and the order of addition of reagents.[2]
Unreacted starting materials Check for the presence of starting materials in the crude product using TLC or NMR.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Decomposition of product Assess the stability of the product under the reaction and workup conditions.Modify the workup procedure to be milder, for example, by using weaker bases or acids and lower temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound from O-methylisourea sulfate [1]

  • Preparation of 1-Piperidine-carboxamidinium sulfate (I):

    • In a round-bottom flask equipped with a reflux condenser, heat a mixture of one equivalent of O-methylisourea sulfate and two equivalents of piperidine under reflux.

    • Distill off the methanol formed during the reaction.

    • The 1-Piperidine-carboxamidinium sulfate (I) will precipitate in nearly quantitative yield.

  • Formation of this compound:

    • Dissolve 5.0 g (14 mmol) of (I) in 50 ml of water in a beaker.

    • Prepare a solution of 1.2 g (30 mmol) of sodium hydroxide in 25 ml of water.

    • Add the sodium hydroxide solution dropwise to the solution of (I) under ice cooling.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous phase with diethyl ether.

    • Dry the combined organic phases over sodium sulfate.

    • Evaporate the solvent to obtain this compound as a colorless solid.

Yield: 1.5 g (84%)

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Guanylating Agent Piperidine (equiv.) Solvent Base Temperature Yield (%) Reference
O-methylisourea sulfate2None (reflux)None (for salt formation)Reflux~100 (for salt)[1]
1-Piperidine-carboxamidinium sulfate-WaterSodium Hydroxide0°C to RT84[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Mix Piperidine and O-methylisourea sulfate reflux Reflux to form 1-Piperidine-carboxamidinium sulfate start->reflux distill Distill off Methanol reflux->distill precipitate Precipitate Salt (I) distill->precipitate dissolve Dissolve Salt (I) in Water precipitate->dissolve add_base Add NaOH solution dissolve->add_base extract Extract with Diethyl Ether add_base->extract dry Dry Organic Phase extract->dry evaporate Evaporate Solvent dry->evaporate product Final Product: This compound evaporate->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions product_loss Product Loss during Workup start->product_loss optimize_conditions Optimize Time, Temp, Stoichiometry incomplete_rxn->optimize_conditions minimize_byproducts Control Stoichiometry, Order of Addition side_reactions->minimize_byproducts improve_workup Modify Extraction/Purification product_loss->improve_workup

References

Common side reactions in guanidine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during guanidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during guanidine synthesis?

A1: The synthesis of guanidines can be accompanied by several side reactions, the prevalence of which often depends on the chosen synthetic route and reaction conditions. Key side reactions include:

  • Formation of Urea Derivatives: In the presence of water and basic conditions, guanidines can degrade to form the corresponding urea derivatives.[1]

  • Unwanted Guanidinylation: When using peptide coupling reagents like HATU, highly nucleophilic amines can attack the reagent itself, leading to the formation of an undesired guanidinylated amine instead of the intended amide bond.[2][3]

  • Intramolecular Cyclization: Depending on the substrate structure, intramolecular cyclization can occur, which may be an undesired side reaction or a desired tandem reaction.[2][4][5][6] For instance, in the synthesis of certain cyclic guanidines, this is the desired pathway.[5][7]

  • Aza-Michael Addition: Due to the high nucleophilicity of guanidines, they can undergo aza-Michael addition with α,β-unsaturated carbonyl compounds (dienophiles), which can compete with desired reactions like Diels-Alder cycloadditions.[4][8]

  • Formation of Isoindolinone and Isocyanate Byproducts: In some one-pot syntheses of N,N'-disubstituted guanidines, the reaction of N-chlorophthalimide with isocyanides and amines can lead to the formation of an isoindolinone side product along with an isocyanate byproduct.[9]

  • Over-alkylation/Over-protection: In reactions involving the alkylation or protection of guanidines, it is possible to obtain di- or tri-substituted products when a mono-substituted product is desired.[10]

Q2: How can I minimize the formation of urea byproducts?

A2: To minimize the degradation of guanidines to ureas, it is crucial to control the amount of water in the reaction and to use non-aqueous workup conditions whenever possible. Guanidines are generally more stable under acidic conditions.[1]

Q3: I am observing low yields in my Boc-guanidine synthesis. What are the likely causes and how can I troubleshoot this?

A3: Low yields in Boc-guanidine synthesis can be attributed to several factors. A systematic troubleshooting approach is recommended:

  • Reagent Quality: Verify the purity and integrity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) and the amine substrate. Ensure that Boc-anhydride is fresh, as it can degrade with moisture.[10]

  • Reaction Conditions:

    • Temperature: While some reactions may require gentle heating, excessive heat can cause decomposition.

    • Solvent: Ensure your reactants are soluble in the chosen solvent. Anhydrous solvents are critical to prevent hydrolysis of reagents.[10]

    • Stoichiometry: Carefully control the equivalents of your protecting reagent to avoid over-protection.[10]

  • Work-up Procedure: Use appropriate aqueous solutions (e.g., saturated sodium bicarbonate) to quench the reaction and remove unreacted reagents.[10]

The following DOT script illustrates a troubleshooting workflow for low yields in Boc-guanidine synthesis.

G start Low Yield in Boc-Guanidine Synthesis reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents sub_reagents1 Check Purity of Guanidinylating Agent & Amine reagents->sub_reagents1 sub_reagents2 Use Fresh Boc-Anhydride reagents->sub_reagents2 sub_reagents3 Use Anhydrous Solvents & High-Quality Base reagents->sub_reagents3 conditions Step 2: Optimize Reaction Conditions sub_conditions1 Adjust Temperature conditions->sub_conditions1 sub_conditions2 Monitor Reaction Time (TLC/LC-MS) conditions->sub_conditions2 sub_conditions3 Optimize Solvent Choice conditions->sub_conditions3 sub_conditions4 Control Stoichiometry conditions->sub_conditions4 workup Step 3: Check Work-up & Purification sub_workup1 Appropriate Quenching? workup->sub_workup1 sub_workup2 Proper Extraction & Drying? workup->sub_workup2 solution Improved Yield sub_reagents3->conditions sub_conditions4->workup sub_workup2->solution

Caption: Troubleshooting workflow for low yields in Boc-guanidine synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Guanidinylation of Starting Amine in Peptide Coupling The amine is highly nucleophilic and attacks the coupling reagent (e.g., HATU) directly.Switch to a less activating coupling reagent or use a sterically hindered base like 2,6-lutidine to suppress the guanylation side reaction.[3]
Formation of an Isoindolinone Side Product In the one-pot synthesis from N-chlorophthalimide, isocyanides, and amines, rearrangement of an intermediate can lead to isoindolinone.Optimize the solvent. Acetonitrile has been shown to favor the formation of the desired N-phthaloylguanidine over the isoindolinone byproduct.[9]
Aza-Michael Addition instead of Diels-Alder Cycloaddition The high nucleophilicity of the guanidine favors conjugate addition to the dienophile.Protonate the guanidine to form a guanidinium salt. The proton acts as a protecting group, reducing the nucleophilicity and allowing the Diels-Alder reaction to proceed. Using a non-nucleophilic counterion like hexafluorophosphate is also beneficial.[4][8]
Low Yield in Guanidine Stearate Synthesis Incomplete precipitation, improper stoichiometry, or suboptimal reaction temperature.Ensure accurate stoichiometry of guanidine hydrochloride and sodium stearate. Maintain the reaction temperature at around 80°C and allow for sufficient cooling to maximize precipitation. Ensure adequate stirring to prevent localized high concentrations of reactants.[11]

Quantitative Data on Side Reactions

The following tables summarize quantitative data on the yields of desired products versus side products under different reaction conditions.

Table 1: Solvent Effect on the Yield of N-Phthaloylguanidine vs. Isoindolinone Side Product [9]

SolventHPLC Yield of Desired Guanidine (%)HPLC Yield of Isoindolinone Side Product (%)
Dichloromethane12High
Acetonitrile75Low

Table 2: Yield of Desired Product and Byproduct in the Synthesis of a Clavatadine A Precursor [12]

ProductTypeIsolated Yield (%)
2,4-dibromoHGALDesired Product-
4-bromoHGALByproduct11-15

Experimental Protocols

Protocol 1: Direct Guanidinylation of a Primary Amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's Reagent) [12]

This protocol describes the synthesis of a di-Boc-protected guanidine from a primary amine.

  • Reaction Setup: Dissolve the primary amine (1.0 equivalent) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N'-di-Boc-protected guanidine.

The following DOT script illustrates the general workflow for this direct guanidinylation protocol.

G start Start setup 1. Dissolve Amine & Goodman's Reagent in Anhydrous Solvent start->setup react 2. Stir at Room Temperature & Monitor (TLC/LC-MS) setup->react workup 3. Quench with NaHCO3 (aq) & Extract react->workup purify 4. Dry, Concentrate & Purify (Column Chromatography) workup->purify end N,N'-Di-Boc-Protected Guanidine purify->end

Caption: General workflow for direct guanidinylation.

Protocol 2: Silver-Catalyzed Intramolecular Cyclization for the Synthesis of Cyclic Guanidines [7]

This protocol outlines the synthesis of a cyclic guanidine from a tosyl-protected N-allylguanidine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the tosyl-protected N-allylguanidine (1.0 equivalent), silver nitrate (AgNO₃, 10 mol%), and sodium tert-butoxide (t-BuONa, 1.2 equivalents) to a Schlenk tube.

  • Solvent Addition: Add distilled and degassed chlorobenzene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 17-21 hours.

  • Work-up and Purification: After cooling to room temperature, purify the reaction mixture directly by column chromatography on silica gel to isolate the desired cyclic guanidine.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways of aza-Michael addition and Diels-Alder cycloaddition for a guanidine reacting with a dienophile, and how protonation can be used to favor the desired cycloaddition.

G cluster_0 Reaction Pathways of Guanidine with a Dienophile cluster_1 Troubleshooting Strategy Guanidine Guanidine (High Nucleophilicity) Aza_Michael Aza-Michael Adduct (Side Product) Guanidine->Aza_Michael Favored Pathway Diels_Alder Diels-Alder Adduct (Desired Product) Guanidine->Diels_Alder Minor Pathway Protonation Protonation (e.g., with HCl) Guanidine->Protonation Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) Dienophile->Aza_Michael Dienophile->Diels_Alder Guanidinium Guanidinium Salt (Low Nucleophilicity) Protonation->Guanidinium Guanidinium->Diels_Alder Favored Pathway

Caption: Competing pathways and control of reactivity via protonation.

References

Technical Support Center: Purification of Polar Guanidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of polar guanidine compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar guanidine compounds using various chromatography techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar guanidine compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with highly polar and basic compounds like guanidines in reversed-phase (RP) chromatography, as they have a strong affinity for the polar mobile phase.[1][2][3] Here are several strategies to enhance retention:

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[3][4] This promotes the retention of polar analytes.

  • Employ Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange. For cationic guanidine compounds, a mixed-mode column with cation-exchange and reversed-phase characteristics can provide excellent retention and selectivity.[5][6]

  • Utilize Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA, or sodium 1-octanesulfonate) to the mobile phase can help.[7][8][9] The reagent's nonpolar tail interacts with the C18 stationary phase, while its charged head pairs with the ionized guanidine group, increasing its retention on the column.[9][10] Be aware that ion-pairing reagents can be difficult to remove from the column and system.[9][10][11]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: I am observing significant peak tailing for my guanidine compound. What are the likely causes and solutions?

A: Peak tailing for basic compounds like guanidines is often caused by secondary interactions with acidic silanol groups on silica-based columns or by column overloading.[12][13]

  • Mobile Phase Optimization:

    • Adjust pH: Ensure the mobile phase pH is appropriate. For basic compounds, a low pH (e.g., 2-3 using formic acid or TFA) can protonate the analyte and silanols, potentially reducing unwanted interactions. Conversely, a higher pH (e.g., using ammonium bicarbonate) can suppress silanol ionization.

    • Increase Buffer Strength: A higher buffer concentration can help shield the analyte from silanol interactions and improve peak shape.[13]

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase to prevent peak distortion.[12] For HILIC, this typically means a high organic content.

  • Column Choice:

    • Use a modern, high-purity, end-capped silica column to minimize available silanol groups.

    • Consider columns with a stationary phase that has a positive charge to electrostatically repel the protonated guanidine group, which can significantly improve peak symmetry.[13]

  • Reduce Column Overload: Decrease the sample concentration or injection volume.[12][14]

Issue 3: Low Recovery or Compound Loss

Q: I'm experiencing low recovery of my guanidine compound after flash chromatography on silica gel. What could be the problem?

A: The highly polar and basic nature of guanidine compounds can lead to irreversible adsorption onto the acidic silica gel stationary phase.[3][15]

  • Check for Stability/Adsorption: Test if your compound is stable on silica by spotting it on a TLC plate, letting it sit for a while, and then eluting. If the spot doesn't move or streaks badly, it indicates strong, potentially irreversible binding.[15]

  • Deactivate the Silica Gel: Add a basic modifier like triethylamine (1-2%) or ammonium hydroxide to your mobile phase. This will compete with your compound for the active acidic sites on the silica, reducing strong adsorption and improving recovery.[15]

  • Switch to an Alternative Stationary Phase:

    • Alumina (basic or neutral): This can be a better choice for purifying basic compounds.

    • Amine-functionalized or Diol-functionalized silica: These are common in HILIC and are less acidic than bare silica.[4][16]

  • Use Reverse-Phase Flash Chromatography: If applicable, using a C18-functionalized silica may be a better option, as the primary interaction will be hydrophobic rather than adsorptive.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar guanidine compound?

A1: Start by evaluating the compound's solubility and polarity. Use Thin Layer Chromatography (TLC) with different stationary phases (silica, C18, amine) and solvent systems to get a preliminary idea of retention behavior.[16] A good workflow is to first try reversed-phase with an acidic mobile phase. If retention is poor, move to HILIC or a mixed-mode approach.[4]

Q2: How can I purify a guanidine compound from a high-salt sample?

A2: High salt concentrations can interfere with ion-exchange mechanisms and cause issues with peak shape and retention.

  • Sample Preparation: Perform a sample cleanup step first. Options include solid-phase extraction (SPE) using a polymeric sorbent or dialysis/ultrafiltration to remove the bulk of the salt.[17]

  • Chromatography Choice: Cation-exchange chromatography can be effective, but the mobile phase must have a higher ionic strength than the sample to ensure the compound binds to the column and then elutes properly during the gradient.[17] HILIC can also be a good option as it is often less sensitive to sample salt content than reversed-phase or ion-exchange chromatography.

Q3: My guanidine compound does not have a UV chromophore. What detection methods can I use?

A3: For compounds lacking a UV chromophore, several alternative detection methods are available:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is compatible with the volatile mobile phases often used in HILIC.[5]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a near-universal detector that measures charge and is more sensitive than ELSD for many compounds.

  • Mass Spectrometry (MS): LC-MS is a powerful technique that provides both detection and mass information. Guanidine compounds ionize very well in positive electrospray ionization (ESI) mode.[18][19]

  • Refractive Index (RI) Detector: This is another universal detector, but it is not compatible with gradient elution and is generally less sensitive than ELSD or CAD.

Data Presentation: Example HPLC Methods

The following tables summarize typical starting conditions for the purification of common guanidine-containing compounds.

Table 1: HILIC Method for Metformin and Impurities

Parameter Condition Reference
Column Waters Atlantis Premier BEH Z-HILIC [20]
Mobile Phase A Acetonitrile [20]
Mobile Phase B 100 mM Ammonium Formate, pH 3.0 [20]
Gradient 10% to 40% B over 10 minutes [20]
Flow Rate 0.5 mL/min [20]

| Detection | UV (233 nm) & MS |[20] |

Table 2: Mixed-Mode Cation-Exchange Method for Guanidine

Parameter Condition Reference
Column Primesep 100 (Mixed-Mode Cation Exchange) [5]
Mobile Phase Acetonitrile and water with 0.1% formic acid [5]
Detection ELSD, UV (200 nm) [5]

| Note | Retention is based on cation-exchange and reversed-phase mechanisms. |[5] |

Table 3: Ion-Pairing RP-HPLC Method for Creatinine

Parameter Condition Reference
Column Nucleosil 120-3 C18 [7]
Mobile Phase Water:Acetonitrile (95:5) with 10 mM Sodium 1-octanesulfonate, pH 3.2 [7]
Flow Rate 1.0 mL/min [7]

| Detection | UV (236 nm) |[7] |

Experimental Protocols

Protocol 1: General HILIC Method Development

  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or zwitterionic). Modern bonded phases often provide better peak shape and reproducibility.[21][22]

  • Mobile Phase Preparation:

    • The weak solvent (A) is typically acetonitrile.[21]

    • The strong solvent (B) is an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted between 3 and 6).

    • Ensure the mobile phase contains at least 3-5% water to maintain the hydrated layer on the stationary phase.[21]

  • Column Equilibration: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with the initial mobile phase conditions for at least 20-30 column volumes before the first injection to ensure reproducible retention times.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a higher organic content. Avoid dissolving the sample in pure water, as this can cause poor peak shape.

  • Gradient Design: Start with a high organic concentration (e.g., 95% acetonitrile) and run a gradient to a higher aqueous concentration (e.g., 50% acetonitrile).

Protocol 2: Ion-Pairing Chromatography

  • Reagent Selection: Choose a volatile ion-pairing reagent if using LC-MS (e.g., TFA, DFA, HFBA). For UV detection, non-volatile reagents like alkyl sulfonates are common.[11]

  • Mobile Phase Preparation: Add the ion-pairing reagent to the mobile phase at a low concentration (e.g., 5-10 mM).[9] Ensure the pH of the mobile phase is such that both the analyte and the ion-pairing reagent are ionized.

  • Column Dedication: Once a column is used with an ion-pairing reagent (especially non-volatile ones), it should be dedicated to that application, as the reagent can be impossible to completely wash off.[10]

  • Equilibration: Ion-pairing chromatography requires very long equilibration times, sometimes several hours or up to 1 liter of mobile phase, to allow the reagent to fully adsorb onto the stationary phase and establish equilibrium.[9]

  • Elution: Run an isocratic elution or a shallow gradient, as steep gradients can disrupt the equilibrium and cause baseline instability.[9]

Visualizations

Purification_Troubleshooting_Workflow start Start: Poor Purification Result (Low Purity, Poor Yield, Bad Peak Shape) check_retention Is the compound retained on the column? start->check_retention check_peak_shape Is the peak shape acceptable (symmetrical, not too broad)? check_retention->check_peak_shape Yes no_retention Action: Increase Retention check_retention->no_retention No check_recovery Is the recovery acceptable? check_peak_shape->check_recovery Yes poor_shape Action: Improve Peak Shape check_peak_shape->poor_shape No low_recovery Action: Improve Recovery check_recovery->low_recovery No end End: Successful Purification check_recovery->end Yes use_hilic Switch to HILIC no_retention->use_hilic use_mmc Use Mixed-Mode Chromatography no_retention->use_mmc use_ip Use Ion-Pairing (RP-HPLC) no_retention->use_ip optimize_mp Optimize Mobile Phase (pH, Buffer Strength) poor_shape->optimize_mp check_diluent Match Sample Diluent to Mobile Phase poor_shape->check_diluent change_column Use High-Performance End-capped Column poor_shape->change_column deactivate_silica Deactivate Silica with Base (e.g., Triethylamine) low_recovery->deactivate_silica change_sp Change Stationary Phase (Alumina, Amine, Diol) low_recovery->change_sp check_overload Reduce Sample Load low_recovery->check_overload

Caption: General troubleshooting workflow for purifying polar guanidine compounds.

Method_Selection_Diagram start Start: Purify Polar Guanidine Compound is_ionizable Is the compound ionizable at accessible pH? start->is_ionizable rp_path Try Reversed-Phase HPLC with pH modifier (e.g., TFA) is_ionizable->rp_path Yes hilic_path Use HILIC is_ionizable->hilic_path No (or if RP fails) check_rp_retention Adequate retention? rp_path->check_rp_retention check_rp_retention->hilic_path No, very polar mmc_path Use Mixed-Mode Chromatography check_rp_retention->mmc_path No, needs stronger ionic interaction ip_path Use Ion-Pairing RP-HPLC check_rp_retention->ip_path No, but some interaction success Method Optimized check_rp_retention->success Yes hilic_details Polar stationary phase (Silica, Amide, Diol) High organic mobile phase hilic_path->hilic_details hilic_path->success mmc_details Combines Ion-Exchange and Reversed-Phase mmc_path->mmc_details mmc_path->success ip_details Adds ion-pairing reagent to RP mobile phase ip_path->ip_details ip_path->success

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Piperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low bioactivity with synthesized Piperidine-1-carboximidamide. This document provides a structured approach to troubleshooting, from verifying the compound's integrity to scrutinizing bioassay procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

While this compound itself is a fundamental scaffold, its derivatives have shown significant potential in anticancer research. For instance, hybrids of piperine and carboximidamide have been developed as multi-targeted agents against cancer cells, exhibiting inhibitory effects on key signaling proteins like EGFR, BRAF, and CDK2.[1] Therefore, it is plausible that the synthesized this compound is being evaluated for similar antiproliferative or kinase-inhibiting activities.

Q2: What are the most common reasons for low bioactivity in a newly synthesized compound?

Low bioactivity can generally be attributed to three main areas:

  • Compound Identity and Purity: The synthesized compound may not be the correct structure, or it could be contaminated with impurities that interfere with its activity.

  • Experimental Protocol and Assay Conditions: The bioassay itself may not be optimized, or there could be errors in the experimental setup.

  • Compound Stability and Handling: The compound may have degraded during storage or handling.

Q3: My initial screening shows minimal to no activity. Where should I start troubleshooting?

Begin by verifying the chemical identity and purity of your synthesized this compound. This is the most critical first step before investing time in re-evaluating bioassay protocols.

Troubleshooting Guides

Guide 1: Verifying Compound Identity and Purity

An incorrect chemical structure or the presence of impurities are common culprits for low bioactivity. Follow this guide to confirm the integrity of your synthesized compound.

Step 1: Structural Verification

Confirm the structure of your synthesized this compound using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra and compare them to established data.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Table 1: NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm Description
1H NMR1.60–1.64(m, 6H, –CH2)
3.38–3.42(m, 4H, –CH2)
5.85(s, 1H, –NH)
6.19(s, 2H, –NH2)
13C NMR23.2(–CH2)
24.7(–CH2)
46.5(–CH2)
157.4(C=N)

Data obtained from a published study. Solvent: CD3CN/TMS.

Step 2: Purity Assessment

Assess the purity of your compound using High-Performance Liquid Chromatography (HPLC).

  • Method: A reversed-phase HPLC method is typically suitable. Due to the polar nature of this compound, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: Use a UV detector. If the compound has a poor chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance detection.

Table 2: Example HPLC Purity Analysis

Parameter Expected Result (High Purity) Problematic Result (Low Purity) Possible Cause
Purity by Area % >95%<90%Incomplete reaction or inadequate purification.
Number of Peaks One major peakMultiple significant peaksPresence of starting materials, byproducts, or degradation products.
Peak Shape Sharp, symmetricalBroad, tailing, or fronting peaksPoor solubility in the mobile phase, column overload, or secondary interactions with the stationary phase.

Step 3: Troubleshooting Synthesis and Purification

If the identity is incorrect or purity is low, revisit the synthesis and purification steps.

  • Guanylation Reaction: The synthesis of this compound typically involves a guanylation reaction. Common issues in these reactions include the use of inappropriate guanylating reagents, side reactions with coupling agents (e.g., HATU), and incomplete reactions.

  • Purification: Standard purification techniques include crystallization, extraction, and column chromatography. The choice of method depends on the properties of the compound and impurities.

Workflow for Verifying Compound Integrity

start Low Bioactivity Observed verify_structure Verify Structure (NMR, MS) start->verify_structure structure_correct Structure Correct? verify_structure->structure_correct analyze_purity Analyze Purity (HPLC) structure_correct->analyze_purity Yes resynthesize Resynthesize Compound structure_correct->resynthesize No purity_ok Purity >95%? analyze_purity->purity_ok troubleshoot_bioassay Proceed to Bioassay Troubleshooting purity_ok->troubleshoot_bioassay Yes repurify Repurify Compound purity_ok->repurify No

Caption: Troubleshooting workflow for verifying compound integrity.

Guide 2: Evaluating the Bioassay Protocol

If your compound's identity and purity are confirmed, the next step is to scrutinize the bioassay protocol.

Step 1: Review Assay Parameters

  • Cell Line/Target Selection: Ensure the chosen cell line or protein target is appropriate for the expected activity of a this compound derivative. For example, if targeting EGFR, use a cell line known to overexpress this receptor.

  • Compound Concentration: The concentration range tested may be too low. Perform a dose-response experiment over a wider range of concentrations.

  • Incubation Time: The incubation time may be too short or too long. Review literature for similar compounds to determine optimal timing.

  • Controls: Ensure that positive and negative controls are behaving as expected.

Step 2: Assess Compound Solubility and Stability in Assay Media

  • Solubility: Poor solubility in the assay medium can lead to precipitation and a lower effective concentration. Visually inspect for any precipitation and consider using a different solvent or a lower concentration of the stock solution.

  • Stability: The compound may be degrading in the assay medium. Assess stability by incubating the compound in the medium for the duration of the assay and then analyzing it by HPLC.

Table 3: Example Bioactivity Data Troubleshooting

Parameter Expected IC50 (Anticancer Assay) Observed IC50 Possible Cause
Piperine-carboximidamide hybrid (literature) 0.1 - 10 µM> 100 µMIncorrect assay conditions, poor compound solubility, compound degradation, or the specific compound is inactive against this target.
Positive Control (e.g., Doxorubicin) ~1 µM~1 µMAssay is likely performing correctly. The issue is with the test compound.
Positive Control (e.g., Doxorubicin) ~1 µM> 50 µMThe assay itself is not working correctly.

Experimental Protocol: General Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Signaling Pathway for Piperidine-Carboximidamide Derivatives

Based on the activity of related compounds, a plausible mechanism of action for this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Compound This compound Derivative Compound->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

References

Addressing solubility issues of Piperidine-1-carboximidamide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility issues of Piperidine-1-carboximidamide in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: Precipitation of small molecules like this compound in aqueous buffers is a common issue, often stemming from the compound's physicochemical properties. The piperidine ring, while containing a nitrogen atom, can be part of a larger, more lipophilic structure, leading to poor water solubility. When a stock solution, typically in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as its solubility limit is exceeded.[1][2][3]

Q2: My DMSO stock solution of this compound is clear. Why does it precipitate upon dilution into my assay medium?

A2: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The significant change in solvent polarity upon dilution drastically reduces the solubility of many organic compounds.[2][3] This phenomenon is related to kinetic solubility, where the compound doesn't have sufficient time to achieve a stable, dissolved state in the new aqueous environment.[2]

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A3: A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry. While higher concentrations might improve compound solubility, they can also introduce artifacts by affecting the biological system (e.g., cell viability, enzyme activity), which could confound your results.[1][2][4] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.

Q4: Can the composition of my assay buffer, such as pH or the presence of proteins, influence the solubility of this compound?

A4: Absolutely. The solubility of ionizable compounds is often pH-dependent. Since piperidine derivatives are typically basic, their solubility can often be increased by lowering the pH of the buffer, which protonates the piperidine nitrogen, leading to a more water-soluble form.[4][5] The presence of proteins, such as albumin in cell culture media, can also enhance the apparent solubility of some compounds.[1]

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Troubleshooting Workflow for Compound Precipitation

G cluster_0 Phase 1: Initial Observation & Checks cluster_1 Phase 2: Systematic Troubleshooting cluster_2 Phase 3: Advanced Strategies cluster_3 Phase 4: Resolution start Precipitation Observed in Assay Well check_stock Is the stock solution clear? start->check_stock check_buffer Precipitation upon dilution into assay buffer? check_stock->check_buffer Yes handle_stock Address Stock Solution: - Prepare fresh stock - Consider alternative solvent - Gently warm/sonicate check_stock->handle_stock No optimize_dmso Optimize Final DMSO Concentration check_buffer->optimize_dmso adjust_ph Adjust Buffer pH optimize_dmso->adjust_ph add_excipients Incorporate Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) adjust_ph->add_excipients lipid_formulation Consider Lipid-Based Formulations add_excipients->lipid_formulation particle_size Particle Size Reduction (Micronization/Nanonization) lipid_formulation->particle_size end Solubility Issue Resolved particle_size->end

Caption: A stepwise workflow for troubleshooting precipitation of this compound.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Assay Buffer

This protocol helps determine the kinetic solubility limit of this compound in your specific assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring light scattering (nephelometry) or absorbance at ~600 nm

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in 100% DMSO.

  • Transfer a small, equal volume (e.g., 1-2 µL) of each DMSO dilution and a DMSO-only control into the wells of the 96-well plate.

  • Rapidly add a larger volume of your assay buffer to each well to achieve the desired final concentrations and a consistent final DMSO concentration.

  • Mix immediately by gentle shaking.

  • Incubate the plate at your assay temperature for a relevant period (e.g., 1-2 hours).

  • Measure the light scattering or absorbance at 600 nm. The concentration at which the signal significantly increases above the baseline indicates the onset of precipitation.[3]

Protocol 2: Evaluating the Effect of pH on Solubility

This protocol assesses how adjusting the pH of your assay buffer impacts the solubility of this compound.

Materials:

  • This compound DMSO stock solution

  • A series of assay buffers prepared at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • 96-well plate and plate reader

Procedure:

  • Prepare a dilution series of your compound in DMSO as described in Protocol 1.

  • Dispense the different pH buffers into separate sets of wells on the 96-well plate.

  • Add the DMSO-compound dilutions to the corresponding buffer wells.

  • Mix, incubate, and measure for precipitation as described in Protocol 1.

  • Analyze the data to identify the pH range that provides the best solubility.

Data Presentation

The following tables summarize key quantitative data for consideration when addressing solubility issues.

Table 1: Common Co-solvents and Surfactants for Enhancing Solubility

Agent Typical Final Concentration Considerations
DMSO0.1% - 1%Can be toxic to cells at higher concentrations.[1][2]
Ethanol0.1% - 5%Can affect enzyme activity and cell viability.
Tween-200.01% - 0.1%A non-ionic surfactant that can aid in solubilization.[1]
Triton X-1000.01% - 0.1%Another non-ionic surfactant; may interfere with some assays.[1]

Table 2: pH Adjustment for Basic Compounds

pH Change Effect on Basic Compound Solubility Rationale
Decrease pH (more acidic)Generally Increases SolubilityProtonation of the basic nitrogen leads to a more polar, water-soluble salt form.[4][5]
Increase pH (more basic)Generally Decreases SolubilityThe compound exists in its less polar, free base form.

Signaling Pathways and Logical Relationships

Understanding the potential mechanism of action of your compound can help in designing relevant assays. While the specific pathways affected by this compound require experimental determination, many piperidine-containing compounds are investigated for their roles in modulating various signaling pathways.

G cluster_0 General Experimental Workflow cluster_1 Potential Downstream Readouts start Poorly Soluble Compound (this compound) solubilization Solubilization Strategy (DMSO, pH, Surfactants) start->solubilization bio_assay Biological Assay (e.g., Cell-based, Enzymatic) solubilization->bio_assay data_analysis Data Analysis bio_assay->data_analysis cell_viability Cell Viability Assay data_analysis->cell_viability enzyme_activity Enzyme Activity Assay data_analysis->enzyme_activity gene_expression Gene Expression Analysis data_analysis->gene_expression protein_expression Protein Expression Analysis data_analysis->protein_expression

References

Piperidine-1-carboximidamide stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Piperidine-1-carboximidamide. The following information is compiled to address potential stability and storage issues, offering troubleshooting advice and best practices.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are based on the general chemical properties of related compounds, such as guanidines and piperidines, and should be supplemented by laboratory-specific observations and analytical monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Due to the presence of a guanidine group, this compound is expected to be a strong base and potentially hygroscopic.[1][2] Key stability concerns include:

  • Hydrolysis: Reaction with water, which can be exacerbated by the basic nature of the guanidine group.

  • Reaction with Carbon Dioxide: As a strong base, it may react with atmospheric carbon dioxide to form a carbonate salt.[1]

  • Degradation at Elevated Temperatures: While specific data is unavailable, many organic compounds are susceptible to thermal degradation.

  • Photodegradation: Exposure to light, particularly UV light, can be a source of degradation for many organic molecules.

Q2: How should I store this compound for optimal stability?

A2: To mitigate the stability concerns, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place.[3][4] Refrigeration or freezing may be appropriate, but it is crucial to prevent moisture condensation upon warming.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and carbon dioxide.

  • Container: Use a tightly sealed, opaque container to protect from light and air.[3][4]

  • Desiccation: Store with a desiccant to minimize exposure to moisture.

Q3: I am observing variability in my experimental results when using a stock solution of this compound. What could be the cause?

A3: Inconsistent results can often be attributed to the degradation of your stock solution. The strong basicity of the guanidine moiety can lead to instability in certain solvents, especially over time. It is advisable to prepare fresh solutions for sensitive experiments or to validate the stability of the stock solution under your specific storage conditions (solvent, concentration, temperature) over the intended period of use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased potency or activity in assays Degradation of this compound in solution or during storage.Prepare fresh stock solutions before each experiment. If using a previously prepared stock, perform a quality control check (e.g., HPLC, NMR) to confirm integrity and concentration. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Changes in the physical appearance of the solid compound (e.g., clumping, discoloration) Hygroscopicity and/or reaction with atmospheric components.Store the solid compound in a desiccator under an inert atmosphere. Handle the compound in a glove box or a controlled environment with low humidity.
Unexpected pH changes in buffered solutions The strong basic nature of the guanidine group in this compound.Use a buffer with sufficient capacity to maintain the desired pH. Verify the pH of the final solution after the addition of the compound and adjust as necessary.
Precipitation from solution upon storage Poor solubility or formation of degradation products or salts (e.g., carbonate salt).Confirm the solubility of the compound in your chosen solvent. Consider using a different solvent or a co-solvent system. If precipitation is suspected to be due to degradation, prepare fresh solutions.

Stability and Storage Best Practices

Parameter Recommendation Rationale
Storage Temperature Cool, dry place.[3][4]To minimize thermal degradation and moisture absorption.
Storage Atmosphere Inert gas (Argon, Nitrogen).To prevent reaction with atmospheric moisture and carbon dioxide.[1]
Container Tightly sealed, opaque vial.[3][4]To protect from air, moisture, and light.
Handling In a controlled, low-humidity environment (e.g., glove box).To minimize exposure to moisture due to hygroscopic nature.[2]
Solvent for Stock Solutions Anhydrous, aprotic solvents (e.g., DMSO, DMF).To prevent hydrolysis. The stability in aqueous solutions should be experimentally determined.
Stock Solution Storage -20°C or -80°C in small, single-use aliquots.To minimize degradation in solution and avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Assessment of Solution Stability by HPLC

  • Objective: To determine the stability of this compound in a specific solvent over time and under different storage conditions.

  • Materials:

    • This compound

    • HPLC-grade solvent of interest

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18)

  • Methodology:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain the initial (T=0) chromatogram and peak area.

    • Divide the remaining stock solution into several aliquots and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve an aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature and analyze by HPLC using the same method as the initial analysis.

    • Compare the peak area of the main compound and observe the appearance of any new peaks (potential degradants) relative to the T=0 sample.

    • Calculate the percentage of the compound remaining at each time point to assess stability.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution t0 T=0 Analysis (HPLC) prep->t0 storage Aliquot and Store under Different Conditions prep->storage compare Compare with T=0 Data t0->compare analysis Analyze at Time Points (T=1, T=3, T=7...) storage->analysis analysis->compare report Report Stability Profile compare->report

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_solution Is the stock solution fresh? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage How was the solid stored? yes_fresh->check_storage prepare_fresh Prepare fresh solution and re-run experiment no_fresh->prepare_fresh proper_storage Properly (cool, dry, inert atm) check_storage->proper_storage Properly improper_storage Improperly check_storage->improper_storage Improperly check_ph Is pH of assay stable? proper_storage->check_ph improve_storage Improve storage conditions and re-evaluate improper_storage->improve_storage retest_new_lot Consider new lot of compound and validate yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No yes_ph->retest_new_lot buffer_optimization Optimize buffer capacity no_ph->buffer_optimization

Caption: A logical guide for troubleshooting issues with this compound.

References

Technical Support Center: Overcoming Resistance to Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with piperidine-based compounds, particularly in the context of acquired drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to piperidine-based kinase inhibitors?

A1: Resistance to piperidine-based kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), primarily arises from genetic mutations in the target protein that prevent effective drug binding. Other mechanisms include the activation of alternative or downstream signaling pathways that bypass the inhibited kinase.[1][2][3]

  • Target Alteration: The most prevalent mechanism is the acquisition of point mutations in the kinase domain. For covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, a mutation substituting cysteine at position 481 (e.g., C481S) is common.[1] This mutation disrupts the covalent bond formation essential for irreversible inhibition. For non-covalent BTK inhibitors, other mutations such as T474 and L528W have been identified.[4] In the case of JAK inhibitors, mutations in the "hinge region" of the kinase can confer resistance.[3]

  • Bypass Signaling: Cancer cells can develop resistance by upregulating parallel signaling pathways to sustain growth and survival, despite the effective inhibition of the primary target. For instance, in the context of BTK inhibitor resistance, mutations in the downstream effector Phospholipase Cγ2 (PLCG2) can lead to ligand-independent pathway activation.[1][5] Similarly, activation of the PI3K-Akt-mTOR pathway can also contribute to resistance against BTK inhibitors.[2]

Q2: My cells have become resistant to a piperidine-based BTK inhibitor. How can I confirm the resistance mechanism?

A2: A systematic approach is required to pinpoint the resistance mechanism.

  • Confirm the Phenotype: First, accurately determine the half-maximal inhibitory concentration (IC50) for your resistant cell line and compare it to the parental (sensitive) cell line using a cell viability assay. A significant increase in the IC50 value confirms the resistant phenotype.

  • Sequence the Target Gene: Amplify and sequence the BTK gene from both your resistant and parental cell lines. Pay close attention to the codon for Cysteine 481 if you are using a covalent inhibitor, as a C481S mutation is a very common cause of resistance.[1] Also, sequence the PLCG2 gene to check for activating mutations.

  • Assess Downstream Signaling: Use western blotting to probe the phosphorylation status of key downstream signaling proteins like PLCγ2, ERK, and AKT in both sensitive and resistant cells, with and without drug treatment.[6][7] Persistent phosphorylation in the presence of the inhibitor in resistant cells suggests bypass pathway activation.

Q3: How can I overcome resistance to piperidine-based compounds in my experiments?

A3: Several strategies can be employed to overcome resistance:

  • Next-Generation Inhibitors: Utilize newer generation inhibitors designed to be effective against common resistance mutations. For example, non-covalent BTK inhibitors like pirtobrutinib were developed to maintain activity against the BTK C481S mutation.[8][9]

  • Combination Therapy: Combining the piperidine-based compound with an inhibitor of a bypass pathway can be effective. For example, combining a BTK inhibitor with a PI3K-Akt-mTOR pathway inhibitor may restore sensitivity.[2] Synergy assays, such as the checkerboard assay, can help identify effective drug combinations.[10][11][12]

  • Adjuvant Compounds: Some natural compounds, like the piperidine alkaloid piperine, have been shown to re-sensitize multidrug-resistant cancer cells by inhibiting efflux pumps like P-glycoprotein (P-gp).[13][14]

Q4: I am observing inconsistent IC50 values for my piperidine compound. What could be the cause?

A4: Inconsistent IC50 values are a frequent issue in pharmacological studies and can stem from several factors.[15]

  • Cell Culture Variables: Ensure consistency in cell seeding density, passage number, and growth phase. Cell line heterogeneity can also contribute to variability.

  • Assay Conditions: Factors such as incubation time, serum concentration in the media, and the type of assay plate can all influence results.

  • Compound Stability and Solubility: Piperidine compounds, especially those that are highly lipophilic, can be prone to aggregation at higher concentrations, leading to assay artifacts.[16][17] Ensure your compound is fully dissolved and consider including a detergent like Tween 20 in your assay buffer to prevent aggregation. Always prepare fresh dilutions of your compound for each experiment.

Troubleshooting Guides

Guide 1: Generating a Drug-Resistant Cell Line
Problem Possible Cause(s) Suggested Solution(s)
Massive cell death after initial drug exposure. The initial drug concentration is too high.Start with a low concentration of the drug, typically the IC20 (the concentration that inhibits 20% of cell proliferation), and gradually increase the concentration in a stepwise manner.[18]
Cells are not developing resistance over time. Insufficient drug pressure or duration of exposure.Be patient, as developing resistance can take several months. Ensure consistent drug pressure by regularly changing the media with fresh drug-containing media. You can try a pulsed treatment approach (e.g., 4-6 hours of exposure at the IC50) followed by a recovery period.[19]
Resistant phenotype is lost after removing the drug. The resistance mechanism is transient or unstable.Maintain a low concentration of the drug in the culture medium to sustain selective pressure. It is crucial to cryopreserve cells at various stages of resistance development.[18]
Inconsistent results from the resistant cell line. The resistant cell population is heterogeneous.Consider single-cell cloning to derive a homogenous resistant population. Regularly authenticate your cell line to check for genetic drift.
Guide 2: Inconsistent Western Blot Results for Signaling Pathways
Problem Possible Cause(s) Suggested Solution(s)
Weak or no signal for phosphorylated proteins. Insufficient protein loading.Ensure you load at least 20-30 µg of protein per lane. Use a positive control to validate your antibody and protocol.[13]
Antibody issue.Use a fresh antibody dilution for each experiment. Ensure the primary and secondary antibodies are compatible. Confirm the primary antibody recognizes the target protein in your species of interest.[13]
Inefficient protein transfer.Confirm transfer using a Ponceau S stain. For large proteins, increase transfer time; for small proteins, decrease it to avoid over-transfer.[20]
High background on the blot. Insufficient blocking.Optimize your blocking protocol. Try different blocking agents (e.g., 5% non-fat milk or BSA in TBST). Increase blocking time or temperature.[2]
Antibody concentration too high.Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[13]
Non-specific bands. Primary antibody is not specific enough.Use an affinity-purified antibody. Run a secondary antibody-only control to check for non-specific binding of the secondary.[13]
Proteolytic degradation of the sample.Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[4]

Data Presentation

Table 1: Efficacy of BTK Inhibitors Against Wild-Type and C481S-Mutant Cells

This table summarizes the half-maximal inhibitory concentration (IC50) values of different piperidine-based BTK inhibitors, demonstrating the impact of the C481S resistance mutation.

Compound Cell Type / Target IC50 (nM) Reference
Ruxolitinib (JAK Inhibitor) JAK1 (Kinase Assay)3.3[1][18][21]
JAK2 (Kinase Assay)2.8[1][18][21]
JAK2 V617F Ba/F3 Cells~182[22]
Ibrutinib (BTK Inhibitor) Wild-Type BTK CLL Cells~1.1[23]
C481S-mutant BTK>1000
Acalabrutinib (BTK Inhibitor) Wild-Type BTK~3-5
C481S-mutant BTK>1000
Zanubrutinib (BTK Inhibitor) Wild-Type BTK<1[24]
C481S-mutant BTK>1000
Pirtobrutinib (Non-covalent BTK Inhibitor) Wild-Type BTK transfected HEK2934.2[23]
C481S-mutant BTK transfected HEK29316[23]

Note: IC50 values can vary based on the specific cell line and assay conditions.

Table 2: Reversal of Doxorubicin Resistance by Piperine

This table shows the fold-reversal of resistance to the chemotherapeutic agent Doxorubicin in multidrug-resistant (MDR) cell lines upon co-treatment with the piperidine alkaloid, piperine.

Cell Line Fold Resistance to Doxorubicin (vs. parental) Fold Reversal by 50 µM Piperine Reference
MCF-7/DOX (Breast Cancer) High32.16[13][14]
A-549/DDP (Lung Cancer) High14.14[13][14]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line (Gradual Dose Escalation)
  • Initial Sensitivity Assessment: Determine the IC50 of the parental cell line to the piperidine-based compound using a cell viability assay (e.g., MTT assay).

  • Initiate Drug Treatment: Culture the parental cells in medium containing the compound at a starting concentration equal to the IC20.

  • Monitor and Passage: Monitor the cells daily. When the cells become confluent and their growth rate recovers, passage them and increase the drug concentration by approximately 1.5 to 2-fold.[22]

  • Stepwise Concentration Increase: Repeat the process of culturing and passaging, gradually increasing the drug concentration over several months. If significant cell death occurs, maintain the cells at the current concentration for a longer period or revert to the previous lower concentration.[18]

  • Characterize the Resistant Line: Once the cells are stably growing at a significantly higher drug concentration (e.g., 10-fold the initial IC50), confirm the resistance by re-evaluating the IC50.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.[22]

Protocol 2: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 3: Western Blot for BCR Signaling Pathway Analysis
  • Cell Treatment and Lysis: Culture CLL cells and treat with the BTK inhibitor at various concentrations for a specified time. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of BTK, PLCγ2, and ERK overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 4: Checkerboard Synergy Assay
  • Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (piperidine compound) horizontally across the columns and serial dilutions of Drug B (synergistic agent) vertically down the rows. Include rows and columns with each drug alone to determine their individual MICs or IC50s.[10][26]

  • Cell/Bacteria Inoculation: Add a standardized inoculum of cells or bacteria to each well.

  • Incubation: Incubate the plate under appropriate conditions for 24-48 hours.

  • Readout: Determine cell viability (e.g., using MTT) or bacterial growth (e.g., by measuring optical density) in each well.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination.

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive or Indifference

    • FIC Index > 4.0: Antagonism[11][26]

Visualizations

Signaling Pathways and Experimental Workflows

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors & Resistance BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PI3K PI3K LYN_SYK->PI3K PLCG2 PLCγ2 BTK->PLCG2 MAPK MAPK (ERK) PLCG2->MAPK NFkB NF-κB PLCG2->NFkB AKT AKT PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation MAPK->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib (Piperidine-based) Ibrutinib->BTK Inhibits C481S BTK C481S Mutation C481S->Ibrutinib Prevents Binding PLCG2_mut PLCγ2 Activating Mutation PLCG2_mut->MAPK Bypass Activation PLCG2_mut->NFkB

Caption: B-Cell Receptor (BCR) signaling pathway and mechanisms of resistance to piperidine-based BTK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors & Resistance Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocates to Nucleus Ruxolitinib Ruxolitinib (Piperidine-related) Ruxolitinib->JAK Inhibits JAK_mut JAK Hinge Region Mutation JAK_mut->Ruxolitinib Prevents Binding

Caption: JAK-STAT signaling pathway and resistance mechanism to piperidine-related JAK inhibitors.

Experimental_Workflow Start Start: Sensitive Parental Cell Line Generate_Resistant Generate Resistant Cell Line (Dose Escalation) Start->Generate_Resistant Confirm_Resistance Confirm Resistance (IC50 Assay) Generate_Resistant->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Sequencing Sequence Target Genes (e.g., BTK, PLCG2) Investigate_Mechanism->Sequencing Target Alteration? Western_Blot Analyze Signaling Pathways (Western Blot) Investigate_Mechanism->Western_Blot Bypass Signaling? Overcome_Resistance Test Strategies to Overcome Resistance Sequencing->Overcome_Resistance Western_Blot->Overcome_Resistance Next_Gen_Inhibitor Next-Generation Inhibitor (IC50 Assay) Overcome_Resistance->Next_Gen_Inhibitor Combination_Therapy Combination Therapy (Synergy Assay) Overcome_Resistance->Combination_Therapy End End: Characterized Resistance & Overcoming Strategy Next_Gen_Inhibitor->End Combination_Therapy->End

Caption: Experimental workflow for studying and overcoming resistance to piperidine-based compounds.

References

Technical Support Center: Refinement of Analytical Methods for Piperidine-1-carboximidamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Piperidine-1-carboximidamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and effective techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Gas Chromatography (GC) may also be applicable, potentially requiring derivatization to improve volatility.[1][4]

Q2: My HPLC-UV analysis of this compound shows poor peak shape. What could be the cause?

A2: Poor peak shape (e.g., tailing or fronting) in HPLC analysis can be attributed to several factors. Common causes include column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase pH. Ensure your sample concentration is within the linear range of the method. The basic nature of the piperidine moiety can lead to interactions with residual silanols on C18 columns; using a base-deactivated column or adding a competing base to the mobile phase can mitigate this. Adjusting the mobile phase pH to ensure consistent ionization of the analyte is also crucial.[1]

Q3: I am observing low sensitivity in my LC-MS/MS analysis. How can I improve it?

A3: To enhance sensitivity in LC-MS/MS, ensure optimal ionization of this compound. Electrospray ionization (ESI) in positive mode is typically suitable for this compound.[1] Optimize the MS parameters, including the cone voltage and collision energy, for the specific precursor and product ions of your analyte. The choice of mobile phase is also critical; using volatile buffers and ensuring the pH is compatible with efficient ionization will improve signal intensity. Additionally, proper sample preparation to remove matrix interferences is essential.

Q4: Are there any known impurities I should be aware of when analyzing this compound, especially in the context of metformin synthesis?

A4: Yes, when this compound is related to metformin synthesis, potential impurities to consider include cyanoguanidine, melamine, and other related substances.[5][6][7][8] It is crucial to develop a chromatographic method that can effectively separate the main analyte from these potential impurities to ensure accurate quantification.

Q5: What sample preparation techniques are recommended for this compound analysis in complex matrices like biological fluids?

A5: For complex matrices, sample preparation is key to removing interferences. Techniques such as protein precipitation with acetonitrile are commonly used for biological samples.[9] Solid-phase extraction (SPE) can also be employed for cleaner samples and to concentrate the analyte. The choice of method will depend on the specific matrix and the required sensitivity of the assay.

Troubleshooting Guides

HPLC-UV Method
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issueVerify syringe/autosampler operation. Check for air bubbles in the injector.
Detector issueEnsure the detector lamp is on and has sufficient lifetime. Check wavelength settings.
Sample degradationPrepare fresh samples and standards. Investigate sample stability.
Peak Tailing Secondary silanol interactionsUse a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase.
Column overloadDilute the sample. Inject a smaller volume.
Mismatched solvent strengthEnsure the sample is dissolved in a solvent similar in strength to the mobile phase.
Peak Fronting Column overloadDilute the sample.
Channeling in the columnReplace the column.
Baseline Noise or Drift Contaminated mobile phaseFilter all solvents. Use high-purity solvents.
Pump issuesDegas the mobile phase. Check for leaks in the pump.
Column contaminationFlush the column with a strong solvent.
LC-MS/MS Method
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Inefficient ionizationOptimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Adjust mobile phase pH to favor analyte ionization.
Matrix suppressionImprove sample cleanup (e.g., use SPE). Dilute the sample.
Incorrect MS/MS transitionInfuse the analyte to confirm and optimize precursor and product ions.
High Background Noise Contaminated solvent or systemUse high-purity solvents and additives. Clean the MS source.
Co-eluting interferencesOptimize chromatographic separation.
Inconsistent Results Sample instabilityInvestigate analyte stability in the sample matrix and autosampler.
Inconsistent sample preparationEnsure consistent and reproducible sample preparation steps.

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[3] An isocratic or gradient elution can be used depending on the sample complexity.

    • Flow Rate: Typically 1.0 mL/min.[3]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: Determined by obtaining the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase).

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS Quantification of this compound
  • Liquid Chromatography Conditions:

    • Column: C18 or a suitable HILIC column.[1][5]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 10 minutes).[3]

    • Flow Rate: 0.4 mL/min.[9]

    • Injection Volume: 5 µL.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor ion (M+H)+ and product ions for this compound by direct infusion.

    • Source Parameters: Optimize gas flows, temperature, and spray voltage for maximum signal.

  • Sample and Standard Preparation:

    • Follow similar procedures as for the HPLC-UV method, but use LC-MS grade solvents.

    • For complex matrices, incorporate a protein precipitation or solid-phase extraction step.

Quantitative Data Summary

Table 1: Representative HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient 5% to 95% B over 10 minutes[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[10]
Detection UV at appropriate wavelength
Injection Volume 10 µL

Table 2: Representative LC-MS/MS Method Parameters

ParameterRecommended Conditions
Column C18, 2.7 µm, 2.1 x 50 mm[9]
Mobile Phase A 0.05% Formic Acid in Water[9]
Mobile Phase B 0.05% Formic Acid in Acetonitrile[9]
Flow Rate 0.4 mL/min[9]
Ionization Mode ESI Positive[1]
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Dissolution Dissolve in Solvent Standard_Weighing->Dissolution Sample_Weighing Weigh Sample Sample_Weighing->Dissolution Dilution Serial Dilution (for standards) Dissolution->Dilution Filtration Filter (0.45 µm) Dissolution->Filtration Dilution->Filtration HPLC_System HPLC or LC-MS/MS System Filtration->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification troubleshooting_logic cluster_peak_shape Peak Shape Troubleshooting cluster_sensitivity Sensitivity Troubleshooting cluster_reproducibility Reproducibility Troubleshooting Start Analysis Issue? Peak_Shape Poor Peak Shape? Start->Peak_Shape Sensitivity Low Sensitivity? Start->Sensitivity Reproducibility Inconsistent Results? Start->Reproducibility Check_Column Check Column Health & Use Base-Deactivated Column Peak_Shape->Check_Column Yes Adjust_Mobile_Phase Adjust Mobile Phase pH Peak_Shape->Adjust_Mobile_Phase Yes Dilute_Sample Dilute Sample Peak_Shape->Dilute_Sample Yes Optimize_MS Optimize MS Parameters Sensitivity->Optimize_MS Yes Improve_Cleanup Improve Sample Cleanup Sensitivity->Improve_Cleanup Yes Check_Ionization Optimize Ionization Source Sensitivity->Check_Ionization Yes Check_Stability Assess Sample Stability Reproducibility->Check_Stability Yes Standardize_Prep Standardize Sample Prep Reproducibility->Standardize_Prep Yes Verify_System Verify System Performance Reproducibility->Verify_System Yes

References

Technical Support Center: Strategies to Reduce Byproducts in the Piperidine-1-carboximidamide Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of Piperidine-1-carboximidamide. Our aim is to enhance reaction efficiency and product purity through detailed experimental protocols, data-driven strategies, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated potential byproducts?

A1: The most prevalent methods for synthesizing this compound involve the guanylation of piperidine using various reagents. Each method has a unique profile of potential byproducts.

  • Reaction with O-Methylisourea: This is a common method where piperidine reacts with an activated isourea derivative, such as O-methylisourea sulfate.[1] Potential byproducts can arise from the self-condensation of O-methylisourea or incomplete reaction.

  • Reaction with Cyanamide: This approach can be catalyzed by acids or metal salts.[2] A potential byproduct is the formation of a dimeric guanidine derivative, known as biguanide, from the reaction of the product with another molecule of cyanamide.

  • Reaction with Pyrazole-based Guanylating Agents: Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer a milder and more controlled guanylation.[3] Byproducts can include unreacted protected guanidine or side-products from the deprotection step.

Q2: I am observing a significant amount of unreacted piperidine in my reaction mixture. What are the likely causes and solutions?

A2: Unreacted piperidine can be due to several factors:

  • Insufficient Guanylating Agent: Ensure the stoichiometry of the guanylating agent is appropriate. A slight excess of the guanylating agent may be necessary to drive the reaction to completion.

  • Poor Quality of Guanylating Agent: The guanylating agent may have degraded. Use a fresh, high-purity batch of the reagent.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Monitor the reaction progress using TLC or LC-MS and adjust conditions accordingly.

  • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like methanol or water are often used for reactions with isourea salts.

Q3: My final product is a different color than expected (e.g., yellow or brown). What could be the cause?

A3: Discoloration often points to the presence of impurities, which could be oxidation products of piperidine or colored byproducts from the decomposition of the guanylating agent.[4] Purification of the starting piperidine by distillation may be necessary if it appears discolored.

Q4: How can I effectively purify this compound from reaction byproducts?

A4: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel chromatography can be employed. The choice of eluent will depend on the polarity of the product and byproducts.

  • Acid-Base Extraction: Since this compound is basic, it can be separated from neutral byproducts by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.[5]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible CauseDiagnostic CheckRecommended Solution
Incomplete Reaction Monitor reaction progress by TLC or LC-MS.Extend reaction time, increase reaction temperature, or consider a more reactive guanylating agent.
Degradation of Reagents Check the purity and appearance of starting materials (piperidine and guanylating agent).Use freshly distilled piperidine and a new batch of the guanylating agent.
Suboptimal pH (for salt-based reagents) Measure the pH of the reaction mixture.Adjust the pH to the optimal range for the specific guanylating agent. For O-methylisourea sulfate, the reaction is typically performed under basic conditions.[1]
Poor Solubility of Reagents Observe if all reactants are fully dissolved in the chosen solvent.Select a more appropriate solvent or use a co-solvent system to ensure homogeneity.

Problem 2: Presence of an Unexpected Byproduct with a Higher Molecular Weight

Possible CauseDiagnostic CheckRecommended Solution
Dimerization/Oligomerization Analyze the byproduct by mass spectrometry to determine its molecular weight.Reduce the concentration of the reactants. Add the guanylating agent slowly to the piperidine solution to maintain a low instantaneous concentration.
Reaction with Impurities in Starting Material Analyze the starting piperidine for impurities using GC-MS or NMR.Purify the piperidine by distillation before use.[4]
Biguanide Formation (with Cyanamide) Characterize the byproduct using NMR and mass spectrometry.Use a stoichiometric amount of cyanamide or a slight excess of piperidine. Control the reaction temperature to minimize this side reaction.

Experimental Protocols

Synthesis of this compound using O-Methylisourea Sulfate [1]

  • Preparation of 1-Piperidine-carboxamidinium sulfate:

    • In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.

    • Heat the mixture under reflux. The methanol formed during the reaction will begin to distill off.

    • Continue heating until the precipitation of 1-Piperidine-carboxamidinium sulfate is complete. The product should precipitate in nearly quantitative yield.

  • Isolation of this compound:

    • Dissolve the 1-Piperidine-carboxamidinium sulfate (e.g., 5.0 g, 14 mmol) in water (50 ml).

    • Prepare a solution of sodium hydroxide (e.g., 1.2 g, 30 mmol) in water (25 ml).

    • Under ice cooling, add the sodium hydroxide solution dropwise to the solution of the carboxamidinium salt.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous phase with a suitable organic solvent, such as diethyl ether.

    • Dry the combined organic phases over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain this compound as a colorless solid.

Data Presentation

Table 1: Comparison of Common Guanylation Methods for Piperidine

Guanylating AgentTypical ByproductsMitigation StrategiesReference
O-Methylisourea sulfateSelf-condensation products, unreacted starting materialsControl of stoichiometry, dropwise addition of base, purification of starting materials.[1]
CyanamideBiguanides, triazinesPrecise control of stoichiometry, temperature control, use of a catalyst to improve selectivity.[2]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineIncomplete deprotection, pyrazoleCareful monitoring of the deprotection step, use of appropriate deprotection conditions, purification by chromatography.[3]

Visualizations

Reaction_Pathway Potential Byproduct Formation in Piperidine Guanylation Piperidine Piperidine Product This compound Piperidine->Product + Guanylating Agent Unreacted_Piperidine Unreacted Piperidine Piperidine->Unreacted_Piperidine Incomplete Reaction Guanylating_Agent Guanylating Agent (e.g., O-Methylisourea) Guanylating_Agent->Product Byproduct1 Self-Condensation Byproduct Guanylating_Agent->Byproduct1 Self-Reaction Byproduct2 Biguanide (with excess guanylating agent) Product->Byproduct2 + Guanylating Agent

Caption: Byproduct pathways in the guanylation of piperidine.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Monitor Reaction Progress (TLC, LC-MS) Start->Check_Reaction Reaction_Complete Reaction Incomplete? Check_Reaction->Reaction_Complete Adjust_Conditions Increase Time/Temp Reaction_Complete->Adjust_Conditions Yes Check_Reagents Analyze Purity of Starting Materials Reaction_Complete->Check_Reagents No End Re-run Reaction Adjust_Conditions->End Reagents_Pure Reagents Impure? Check_Reagents->Reagents_Pure Purify_Reagents Purify/Replace Reagents Reagents_Pure->Purify_Reagents Yes Check_Solubility Check Reagent Solubility Reagents_Pure->Check_Solubility No Purify_Reagents->End Solubility_Issue Solubility Issue? Check_Solubility->Solubility_Issue Change_Solvent Change Solvent System Solubility_Issue->Change_Solvent Yes Solubility_Issue->End No Change_Solvent->End

Caption: Workflow for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing Cell Permeability of Piperidine-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Piperidine-1-carboximidamide derivatives. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the cell permeability of my this compound derivative?

A1: The cell permeability of this compound derivatives is often limited by a combination of physicochemical and biological factors. The carboximidamide group, which is a type of guanidine, is typically protonated and positively charged at physiological pH. This charge can facilitate electrostatic interactions with the negatively charged components of the cell membrane, but it can also hinder passive diffusion across the hydrophobic lipid bilayer. Key limiting factors include:

  • High Polarity: The presence of the charged carboximidamide group increases the molecule's polarity, making it less favorable to partition into the lipophilic membrane interior.

  • Hydrogen Bonding Capacity: The guanidinium group has multiple hydrogen bond donors, which can form strong interactions with water molecules, impeding its release from the aqueous phase to enter the cell membrane.

  • Efflux Transporter Activity: These derivatives can be recognized as substrates by efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, thereby reducing its intracellular concentration.[1][2]

Q2: My compound shows low permeability in the Caco-2 assay. What are the likely reasons and next steps?

A2: Low apparent permeability (Papp) in a Caco-2 assay can indicate issues with either passive diffusion or active transport.[3][4] The Caco-2 cell monolayer is a good model for the intestinal epithelium and expresses various transporters.[5]

  • Possible Causes:

    • Poor Passive Permeability: The inherent physicochemical properties of your compound (high polarity, large size, high hydrogen bonding potential) may be preventing it from efficiently crossing the cell membrane.

    • High Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the apical (donor) compartment.[1]

  • Recommended Next Steps:

    • Conduct a Bidirectional Caco-2 Assay: This involves measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[3]

    • Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter.[3]

    • Perform a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion.[6][7] If your compound shows high permeability in PAMPA but low A-to-B permeability in Caco-2, it further suggests that active efflux is the primary limiting factor.[8]

Q3: What are the most effective strategies to improve the cell permeability of this compound derivatives?

A3: Enhancing the cell permeability of these derivatives often involves structural modifications or formulation strategies.

  • Structural Modifications:

    • Masking the Guanidinium Group: Temporarily neutralizing the charge of the carboximidamide group through a prodrug approach can significantly improve passive diffusion. The prodrug would then be cleaved intracellularly to release the active compound.

    • Increasing Lipophilicity: Introducing lipophilic substituents on the piperidine ring can enhance membrane partitioning. However, this needs to be balanced to avoid excessive lipophilicity, which can lead to poor aqueous solubility and other issues.

    • Reducing Hydrogen Bond Donors: Modifying the structure to reduce the number of hydrogen bond donors can decrease the energy barrier for membrane transit.

  • Formulation Strategies:

    • Use of Permeation Enhancers: Incorporating excipients that transiently disrupt the cell membrane or open tight junctions can improve permeability.

    • Conjugation with Cell-Penetrating Peptides (CPPs): Attaching the derivative to a CPP can facilitate its entry into cells, bypassing the traditional diffusion pathways. Cationic CPPs, rich in arginine and lysine, are particularly effective.[9][10]

Q4: How do I interpret the apparent permeability (Papp) values from my Caco-2 assay?

A4: The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses the cell monolayer. It is typically reported in units of cm/s. The following is a general guide for interpreting Papp values for oral absorption:[11]

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability (expected low in vivo absorption)

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability (expected moderate in vivo absorption)

  • Papp > 10 x 10⁻⁶ cm/s: High permeability (expected high in vivo absorption)

It is also crucial to compare the Papp value of your test compound to those of well-characterized control compounds (e.g., atenolol for low permeability and propranolol for high permeability) run in the same assay.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low apparent permeability (Papp) in A-to-B Caco-2 assay. 1. Poor passive diffusion due to unfavorable physicochemical properties. 2. Compound is a substrate for efflux transporters (e.g., P-gp).[1]1. Perform a PAMPA assay to assess passive permeability.[6] 2. Conduct a bidirectional Caco-2 assay to determine the efflux ratio.[3] An efflux ratio > 2 suggests active efflux.[3] 3. Consider structural modifications to increase lipophilicity or reduce hydrogen bond donors.
High variability in permeability data between experiments. 1. Inconsistent Caco-2 cell monolayer integrity. 2. Issues with compound solubility or stability in the assay buffer. 3. Inconsistent incubation times or other experimental parameters.1. Routinely check monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[5] 2. Assess the solubility and stability of your compound in the assay buffer at the experimental concentration and temperature. 3. Standardize all experimental steps, including incubation times, buffer compositions, and handling procedures.
Low compound recovery at the end of the assay. 1. Non-specific binding to the assay plates or cell monolayer. 2. Compound instability in the assay buffer or metabolism by the Caco-2 cells.1. Use low-binding plates. 2. Include a protein source (e.g., BSA) in the receiver buffer to reduce non-specific binding. 3. Analyze compound stability in the assay buffer over the course of the experiment. 4. Quantify the amount of compound in the cell lysate to assess intracellular accumulation.
High permeability in PAMPA, but low permeability in Caco-2. Compound is likely a substrate for active efflux transporters expressed in Caco-2 cells but not present in the artificial PAMPA membrane.[8]1. Confirm with a bidirectional Caco-2 assay and calculate the efflux ratio.[3] 2. Consider co-dosing with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to see if permeability increases.

Data Presentation

Table 1: Representative Permeability Data for a Series of Small Molecules in Caco-2 and PAMPA Assays

CompoundAssay TypePapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
Control Compounds
AtenololCaco-20.50.61.2Low
PropranololCaco-225.023.00.9High
DigoxinCaco-20.24.020.0Low (P-gp Substrate)
Hypothetical this compound Derivatives
Derivative ACaco-20.81.01.25Low
Derivative APAMPA2.5--Moderate
Derivative BCaco-20.48.020.0Low (Likely P-gp Substrate)
Derivative BPAMPA15.0--High
Derivative C (Prodrug)Caco-212.011.50.96High
Derivative C (Prodrug)PAMPA18.0--High

Note: The data for hypothetical derivatives are for illustrative purposes to demonstrate how to interpret permeability results.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

1. Cell Culture:

  • Seed Caco-2 cells on permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. TEER values should be >300 Ω·cm².[5]

2. Transport Experiment:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) and equilibrate for 30 minutes at 37°C.

  • For Apical-to-Basolateral (A-to-B) Transport:

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the test compound solution (typically 1-10 µM in transport buffer) to the apical (donor) compartment.

  • For Basolateral-to-Apical (B-to-A) Transport:

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Add the test compound solution to the basolateral (donor) compartment.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments for analysis by LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of appearance of the compound in the receiver compartment.

    • A: The surface area of the membrane.

    • C₀: The initial concentration of the compound in the donor compartment.

  • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Preparation of the PAMPA Plate:

  • Prepare a lipid solution (e.g., 2% lecithin in dodecane).

  • Add 5 µL of the lipid solution to each well of the donor plate (hydrophobic PVDF membrane).

2. Assay Procedure:

  • Prepare the test compound solution in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 10-100 µM.

  • Add 300 µL of acceptor buffer to each well of the acceptor plate.

  • Add 150 µL of the compound solution to each well of the donor plate.

  • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for 16-18 hours in a humidified chamber to minimize evaporation.

3. Sample Analysis:

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the effective permeability (Pe) using a relevant equation that accounts for the volumes of the donor and acceptor wells, the membrane area, and the incubation time.

Visualizations

experimental_workflow_caco2 cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Culture Caco-2 cells on Transwell inserts (21-25 days) TEER Measure TEER to confirm monolayer integrity Caco2_Culture->TEER Equilibrate Equilibrate monolayers with transport buffer TEER->Equilibrate Add_Compound Add test compound to donor compartment (A or B) Equilibrate->Add_Compound Incubate Incubate at 37°C (e.g., 2 hours) Add_Compound->Incubate Sample Collect samples from donor and receiver Incubate->Sample LCMS Quantify compound concentration by LC-MS/MS Sample->LCMS Calc_Papp Calculate Papp (A-to-B) and Papp (B-to-A) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio (ER = Papp(B-A)/Papp(A-B)) Calc_Papp->Calc_ER

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

experimental_workflow_pampa cluster_prep Plate Preparation cluster_assay PAMPA Assay cluster_analysis Data Analysis Lipid_Coat Coat donor plate membrane with lipid solution Add_Compound Add test compound solution to donor plate Lipid_Coat->Add_Compound Add_Buffer Add acceptor buffer to acceptor plate Assemble Assemble 'sandwich' plate Add_Buffer->Assemble Add_Compound->Assemble Incubate Incubate at RT (16-18 hours) Assemble->Incubate Quantify Quantify compound in donor and acceptor wells Incubate->Quantify Calc_Pe Calculate effective permeability (Pe) Quantify->Calc_Pe signaling_pathway_permeability cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound_Ext This compound Derivative Passive Passive Diffusion Compound_Ext->Passive Permeation Compound_Int Intracellular Compound Passive->Compound_Int Efflux P-glycoprotein (Efflux Pump) Efflux->Compound_Ext Efflux Compound_Int->Efflux Binding Target Biological Target Compound_Int->Target Pharmacological Effect

References

Technical Support Center: Piperidine-1-carboximidamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up synthesis of Piperidine-1-carboximidamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up from laboratory to pilot or industrial scale can introduce several challenges. These often relate to changes in reaction kinetics, heat and mass transfer, and product isolation. Key issues include:

  • Exothermic Reactions: Guanylation reactions can be exothermic. What is easily managed in a small flask can lead to a runaway reaction in a large reactor if not properly controlled.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants is more difficult in large vessels, which can lead to localized "hot spots," uneven reaction progress, and the formation of impurities.

  • Reagent Addition: The rate of addition of reagents becomes critical at scale to maintain temperature control and minimize side reactions.

  • Work-up and Product Isolation: Techniques that are straightforward in the lab, such as extraction and evaporation, can be less efficient and lead to product loss at a larger scale.[1] Crystallization and filtration processes also need to be optimized for large quantities.

  • Safety: Handling larger quantities of reagents, such as piperidine, which is flammable and toxic, requires stringent safety protocols and specialized equipment.[2][3][4][5]

Q2: My yield has significantly dropped after moving to a larger reactor. What are the potential causes and how can I troubleshoot this?

A2: A drop in yield upon scale-up is a common problem that can stem from several factors. A systematic approach is needed to identify the root cause.[3]

  • Reagent Quality: Ensure the purity and dryness of your starting materials, such as piperidine and the guanylating agent. Moisture can hydrolyze reactive intermediates.[3]

  • Temperature Control: Monitor the internal reaction temperature closely. Inadequate cooling can lead to the decomposition of reactants or the desired product.

  • Reaction Time: The optimal reaction time may differ at a larger scale due to different mixing and heating profiles. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal endpoint.

  • Stoichiometry: Inefficient mixing can affect the effective concentration of reactants. A slight excess of one reactant, which was effective at a small scale, might need to be adjusted.

  • Work-up and Purification Losses: Product may be lost during extraction due to emulsion formation or incomplete phase separation. The efficiency of crystallization and filtration should also be evaluated. Adding brine can help break emulsions during aqueous work-up.[3]

Q3: I am observing the formation of new, unidentified impurities in my scaled-up reaction. How can I identify and minimize them?

A3: The appearance of new impurities often points to side reactions that are more pronounced at a larger scale.

  • Over-reaction/Side Reactions: Higher temperatures or longer reaction times can lead to the formation of byproducts. For instance, if using a protected guanylating agent, over-protection (e.g., di-Boc formation) can occur.[3]

  • Impurity Profiling: Use techniques like LC-MS to identify the mass of the impurities, which can provide clues to their structure.

  • Raw Material Impurities: Analyze the starting materials for any impurities that might be carried through or interfere with the reaction.

  • Process Optimization: To minimize impurities, consider optimizing reaction conditions such as temperature, reaction time, and the choice of solvent and base.[3]

Q4: Are there safer, more environmentally friendly alternatives to traditional guanylating reagents for large-scale synthesis?

A4: Yes, there is a growing interest in developing greener and safer methods for guanidinylation.

  • Catalytic Methods: The use of catalysts, such as those based on zinc, lanthanides, or ytterbium triflate, can enable milder reaction conditions and reduce the need for stoichiometric activating agents.[6][7]

  • Alternative Reagents: Reagents like Benzotriazole-1-Carboxamidinium Tosylate (BCAT) are effective under mild conditions and offer a good safety profile for larger-scale synthesis.[2] The use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea is an alternative to toxic heavy metal salts like HgCl2.[7]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low or Inconsistent Yield Incomplete reactionMonitor reaction progress with HPLC or TLC to ensure completion. Optimize reaction time and temperature.
Degradation of product or starting materialsEnsure uniform heating and cooling. Consider slower, controlled addition of reagents.[1]
Poor quality of reagentsVerify the purity and dryness of starting materials and solvents.[3]
Product loss during work-upOptimize extraction, crystallization, and filtration procedures for the larger scale. Use brine to break emulsions.[3]
Formation of Impurities Localized overheating due to poor mixingImprove agitation. Use a reactor with appropriate baffles.
Side reactions (e.g., over-alkylation, dimerization)Optimize temperature and reagent stoichiometry. Consider a more selective guanylating agent.
Impurities in starting materialsAnalyze starting materials and purify if necessary.
Reaction Stalls or is Sluggish Insufficient activation of the guanylating agentEnsure the base used is appropriate and of high quality. Anhydrous conditions are often crucial.[3]
Poor solubility of reactantsSelect a solvent system where all reactants are sufficiently soluble at the reaction temperature.[3]
Difficult Product Isolation Product is an oil or difficult to crystallizeScreen different solvents for crystallization. Consider converting the product to a salt to facilitate isolation.
Emulsion formation during extractionAdd brine or a different organic solvent to break the emulsion.[1]

Quantitative Data

The following table provides an illustrative comparison of reaction parameters for the synthesis of a guanidine derivative at different scales. The data is based on a pilot plant process for guanidine nitrate and should be adapted and optimized for the specific synthesis of this compound.[2][8]

Parameter Lab Scale (10 g) Pilot Scale (10 kg) Industrial Scale (100 kg)
Reactor Volume 250 mL Flask50 L Reactor500 L Reactor
Piperidine (equiv.) 2.02.02.0
Guanylating Agent (equiv.) 1.01.01.0
Solvent Volume 100 mL100 L1000 L
Reaction Temperature 80 °C (reflux)80-85 °C (internal monitoring)80-85 °C (jacket and internal monitoring)
Reaction Time 4 hours6-8 hours8-10 hours
Typical Yield 80-90%75-85%70-80%
Purity (by HPLC) >98%>97%>97%

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on the synthesis of 1-Piperidine-carboxamidinium sulfate followed by basification.[9]

Step 1: Synthesis of 1-Piperidine-carboxamidinium sulfate

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine O-methylisourea sulfate (1 equivalent) and piperidine (2 equivalents).

  • Heat the mixture to reflux. Methanol will be formed and can be distilled off.

  • Continue heating until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture. The product, 1-Piperidine-carboxamidinium sulfate, should precipitate.

  • Collect the solid by filtration and wash with a cold solvent (e.g., diethyl ether).

Step 2: Formation of this compound

  • Dissolve the 1-Piperidine-carboxamidinium sulfate (14 mmol) in 50 mL of water in a beaker placed in an ice bath.

  • Slowly add a solution of sodium hydroxide (30 mmol) in 25 mL of water dropwise with stirring, keeping the temperature low.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield this compound as a colorless solid. A typical yield at this scale is around 84%.[9]

Scale-Up Considerations for the Protocol
  • Heating and Cooling: Use a jacketed reactor with controlled heating and cooling to manage the exotherm and maintain a consistent temperature.

  • Reagent Addition: For the addition of the sodium hydroxide solution, use a metering pump to ensure a slow and controlled rate, preventing a rapid temperature increase.

  • Extraction: Use a liquid-liquid extractor for a more efficient and scalable extraction process.

  • Solvent Handling: Ensure adequate ventilation and use of personal protective equipment (PPE) when handling larger quantities of piperidine and diethyl ether.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagent Preparation (Piperidine, Guanylating Agent) reactor_setup Reactor Setup (Inert Atmosphere) reagents->reactor_setup addition Controlled Reagent Addition reactor_setup->addition temperature_control Temperature Control addition->temperature_control reaction_monitoring Reaction Monitoring (TLC/HPLC) reaction_monitoring->addition quenching Quenching reaction_monitoring->quenching temperature_control->reaction_monitoring extraction Extraction quenching->extraction drying Drying extraction->drying concentration Solvent Concentration drying->concentration purification Purification (Crystallization/Chromatography) concentration->purification analysis Final Product Analysis (NMR, HPLC, MS) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_reaction Is the reaction going to completion? start->check_reaction check_workup Is product being lost during work-up? check_reaction->check_workup Yes optimize_conditions Optimize reaction conditions (time, temp, solvent) check_reaction->optimize_conditions No check_reagents Are the reagents of sufficient quality? check_workup->check_reagents No optimize_workup Optimize work-up procedure (extraction, crystallization) check_workup->optimize_workup Yes check_reagents->start Yes, re-evaluate purify_reagents Purify or source new reagents check_reagents->purify_reagents No

Caption: A decision tree for troubleshooting low yield in the synthesis process.

References

Validation & Comparative

Comparative analysis of Piperidine-1-carboximidamide and other guanidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Piperidine-1-carboximidamide and other prominent guanidine-based inhibitors of nitric oxide synthase (NOS). The overproduction of nitric oxide (NO) is implicated in a range of pathological conditions, including inflammation, neurodegenerative diseases, and septic shock. The three main isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—represent key therapeutic targets. Guanidine and its analogs, which mimic the substrate L-arginine, are a major class of NOS inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of various guanidine-based compounds against the three NOS isoforms. Lower values indicate higher potency.

CompoundnNOSeNOSiNOSSelectivity Profile
This compound Data Not AvailableData Not AvailableData Not AvailableHypothesized iNOS/nNOS selective
L-N⁶-(1-iminoethyl)lysine (L-NIL) IC₅₀: 92 µM[1]IC₅₀: -IC₅₀: 0.4 - 3.3 µM[1][2]iNOS selective[1][2]
N(G)-nitro-L-arginine methyl ester (L-NAME) Weak inhibitor, prodrug for L-NNA[3][4]Weak inhibitor, prodrug for L-NNA[3][4]Weak inhibitor, prodrug for L-NNA[3][4]Non-selective (as L-NNA)[5]
Agmatine Kᵢ: ~660 µM[6]Kᵢ: ~7.5 mM[6]Kᵢ: ~220 µM[6]iNOS/nNOS selective[6][7]
Aminoguanidine --IC₅₀: 2.1 µM[8]iNOS selective[9]
1H-Pyrazole-1-carboxamidine IC₅₀: 0.2 µM[10]IC₅₀: 0.2 µM[10]IC₅₀: 0.2 µM[10]Non-selective

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

Nitric oxide is synthesized from the amino acid L-arginine by the action of nitric oxide synthase (NOS). This process involves the oxidation of the guanidino group of L-arginine, leading to the formation of L-citrulline and NO. Guanidine-based inhibitors act as competitive inhibitors by binding to the L-arginine binding site on the enzyme, thereby blocking the synthesis of NO.

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Inhibitors Guanidine Inhibitors (this compound, L-NIL, L-NAME, Agmatine) Inhibitors->NOS Inhibition

Caption: Nitric Oxide Synthesis Pathway and Point of Inhibition.

Experimental Protocols

Measurement of Nitric Oxide Synthase Activity

Two common methods for determining NOS activity and the inhibitory effects of compounds are the L-citrulline conversion assay and the Griess assay for nitrite detection.

1. L-Citrulline Conversion Assay

This assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified NOS enzyme or cell/tissue homogenate

  • L-[³H]arginine

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)

  • Inhibitor stock solutions (e.g., this compound, L-NIL)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation vials and scintillation cocktail

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, L-[³H]arginine, and varying concentrations of the inhibitor or vehicle control.

  • Initiate the reaction by adding the NOS enzyme preparation.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

  • Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the amount of L-[³H]citrulline using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

2. Griess Assay for Nitrite Detection

This colorimetric assay measures the accumulation of nitrite, a stable oxidation product of NO.

Materials:

  • Cell culture medium or reaction buffer from an in vitro NOS assay

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Collect the supernatant from cell cultures or the reaction mixture from an in vitro NOS assay.

  • Add the Griess Reagent to each sample and standard in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the absorbance values of the sodium nitrite standards.

  • Determine the nitrite concentration in the samples from the standard curve.

  • Calculate the percentage of inhibition of NO production for each inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow for NOS Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing NOS inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions Assay_Setup Set up Assay Plate: Enzyme, Buffer, Inhibitor Inhibitor_Prep->Assay_Setup Enzyme_Prep Prepare NOS Enzyme or Cell Lysate Enzyme_Prep->Assay_Setup Buffer_Prep Prepare Reaction Buffer and Reagents Buffer_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detection (L-Citrulline Assay or Griess Assay) Reaction_Stop->Detection Data_Acquisition Measure Signal (Radioactivity or Absorbance) Detection->Data_Acquisition Standard_Curve Generate Standard Curve Data_Acquisition->Standard_Curve Calculation Calculate % Inhibition Data_Acquisition->Calculation IC50_Determination Determine IC₅₀ Value Calculation->IC50_Determination

Caption: General Workflow for NOS Inhibition Assay.

Conclusion

This guide provides a comparative framework for understanding the inhibitory profiles of several key guanidine-based NOS inhibitors. While L-NIL and Agmatine show selectivity towards iNOS, and L-NAME (via its active form L-NNA) acts as a non-selective inhibitor, the specific activity of this compound on NOS isoforms remains to be experimentally determined. The provided experimental protocols offer a starting point for researchers to investigate the potential of this compound and other novel guanidine compounds as selective NOS inhibitors for therapeutic development.

References

Validating the In Vitro Efficacy of Piperidine-1-carboximidamide and Its Analogs in an In Vivo Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the journey from a promising in vitro lead to a validated in vivo candidate is a critical and often challenging phase of drug development. This guide provides a comparative analysis of the in vitro and in vivo activities of aminoguanidine, a compound structurally related to piperidine-1-carboximidamide through its core guanidine moiety. Due to the limited public data on this compound, this guide will utilize aminoguanidine as a well-documented proxy to illustrate the validation process. We will compare its performance with two other notable inhibitors of inducible nitric oxide synthase (iNOS), L-N6-(1-iminoethyl)lysine (L-NIL) and N-(3-(Aminomethyl)benzyl)acetamidine (1400W), providing supporting experimental data and detailed protocols.

Mechanism of Action: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Aminoguanidine and its comparators, L-NIL and 1400W, primarily exert their effects by inhibiting the activity of inducible nitric oxide synthase (iNOS).[1][2][3] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases and diabetic complications. By selectively targeting iNOS, these compounds aim to mitigate the detrimental effects of excessive NO production.

Below is a simplified representation of the signaling pathway leading to NO production and the point of intervention for these inhibitors.

iNOS Signaling Pathway Inflammatory Stimuli\n(e.g., LPS, Cytokines) Inflammatory Stimuli (e.g., LPS, Cytokines) Cellular Signaling\nCascades Cellular Signaling Cascades Inflammatory Stimuli\n(e.g., LPS, Cytokines)->Cellular Signaling\nCascades activate NF-κB Activation NF-κB Activation Cellular Signaling\nCascades->NF-κB Activation iNOS Gene\nTranscription iNOS Gene Transcription NF-κB Activation->iNOS Gene\nTranscription iNOS mRNA iNOS mRNA iNOS Gene\nTranscription->iNOS mRNA iNOS Protein\n(Inducible Nitric\nOxide Synthase) iNOS Protein (Inducible Nitric Oxide Synthase) iNOS mRNA->iNOS Protein\n(Inducible Nitric\nOxide Synthase) Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein\n(Inducible Nitric\nOxide Synthase)->Nitric Oxide (NO) catalyzes conversion of L-Arginine L-Arginine L-Arginine->iNOS Protein\n(Inducible Nitric\nOxide Synthase) Pathophysiological\nEffects Pathophysiological Effects Nitric Oxide (NO)->Pathophysiological\nEffects Inhibitors\n(Aminoguanidine, L-NIL, 1400W) Inhibitors (Aminoguanidine, L-NIL, 1400W) Inhibitors\n(Aminoguanidine, L-NIL, 1400W)->iNOS Protein\n(Inducible Nitric\nOxide Synthase) inhibit

Caption: Simplified signaling pathway of iNOS-mediated nitric oxide production and inhibition.

Comparative In Vitro Activity

The in vitro potency of these inhibitors against iNOS is a key determinant of their therapeutic potential. The following table summarizes their half-maximal inhibitory concentrations (IC50).

CompoundTargetIC50Assay Conditions
Aminoguanidine Mouse iNOS2.1 µMIn vitro enzyme assay.[4]
Rat iNOS30 ± 12 µMIn vitro, lung homogenates from LPS-treated rats.[5]
L-NIL Mouse iNOS3.3 µMIn vitro enzyme assay.[6]
1400W Human iNOSK_d ≤ 7 nMSlow, tight-binding inhibition assay.[7]

Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against NOS using a colorimetric assay that measures nitric oxide production via the Griess reaction.[8][9]

In Vitro NOS Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Incubate Enzyme\nwith Compound Incubate Enzyme with Compound Prepare Reagents->Incubate Enzyme\nwith Compound Prepare NOS Enzyme Prepare NOS Enzyme Prepare NOS Enzyme->Incubate Enzyme\nwith Compound Prepare Test Compounds Prepare Test Compounds Prepare Test Compounds->Incubate Enzyme\nwith Compound Initiate Reaction\n(add L-Arginine & Cofactors) Initiate Reaction (add L-Arginine & Cofactors) Incubate Enzyme\nwith Compound->Initiate Reaction\n(add L-Arginine & Cofactors) Incubate at 37°C Incubate at 37°C Initiate Reaction\n(add L-Arginine & Cofactors)->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Add Griess Reagents Add Griess Reagents Stop Reaction->Add Griess Reagents Incubate at RT Incubate at RT Add Griess Reagents->Incubate at RT Measure Absorbance\n(540 nm) Measure Absorbance (540 nm) Incubate at RT->Measure Absorbance\n(540 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance\n(540 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for an in vitro nitric oxide synthase (NOS) activity assay.

Detailed Methodology:

  • Reagent Preparation : Prepare all buffers, cofactors (NADPH, FAD, FMN, tetrahydrobiopterin), L-arginine substrate, and Griess reagents as per the assay kit manufacturer's instructions.

  • Enzyme Preparation : Use purified recombinant iNOS or cell/tissue lysates containing the enzyme.

  • Compound Preparation : Dissolve test compounds (Aminoguanidine, L-NIL, 1400W) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Procedure :

    • In a 96-well plate, add the NOS enzyme to each well.

    • Add the test compounds at various concentrations to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).

    • Pre-incubate the enzyme with the compounds for a specified time.

    • Initiate the reaction by adding a mixture of L-arginine and cofactors.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction according to the kit's protocol.

  • Detection :

    • Add Griess Reagent I and Griess Reagent II to each well. These reagents react with nitrite, a stable product of NO degradation, to form a colored azo compound.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of NOS inhibition for each compound concentration compared to the negative control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative In Vivo Efficacy

The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. The following table summarizes the in vivo effects of Aminoguanidine, L-NIL, and 1400W in relevant animal models.

CompoundAnimal ModelDose & RouteEfficacy
Aminoguanidine Streptozotocin-induced diabetic rats (Diabetic Nephropathy)50 mg/kg/day, i.p. or 0.5 g/L in drinking waterSignificantly inhibited the development of albuminuria by approximately 60%.[10]
Streptozotocin-induced diabetic rats (Diabetic Nephropathy)Not specifiedRetarded the rise in urinary albumin excretion and prevented mesangial expansion over a 32-week period.[11]
L-NIL Human melanoma xenograft in NOD/SCID mice10 mg/kg, i.p.Significantly inhibited melanoma growth and extended survival.[12][13]
1400W Rat model of endotoxin-induced vascular injuryNot specified>50-fold more potent against iNOS than eNOS.[7]
Rat kainate model of temporal lobe epilepsy20 mg/kg, i.p., twice daily for 3 daysSignificantly reduced epileptiform spike rate and neurodegeneration.[14]

Experimental Protocol: In Vivo Model of Diabetic Nephropathy in Rats

This protocol describes the induction of diabetic nephropathy in rats using streptozotocin (STZ), a common model to evaluate the efficacy of therapeutic agents.[15][16][17][18]

In Vivo Diabetic Nephropathy Model Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Streptozotocin (STZ)\nInjection (i.p.) Streptozotocin (STZ) Injection (i.p.) Fasting->Streptozotocin (STZ)\nInjection (i.p.) Confirmation of Diabetes\n(Blood Glucose > 250 mg/dL) Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Streptozotocin (STZ)\nInjection (i.p.)->Confirmation of Diabetes\n(Blood Glucose > 250 mg/dL) Group Allocation\n(Control, Diabetic, Treatment) Group Allocation (Control, Diabetic, Treatment) Confirmation of Diabetes\n(Blood Glucose > 250 mg/dL)->Group Allocation\n(Control, Diabetic, Treatment) Daily Drug Administration\n(e.g., gavage, i.p.) Daily Drug Administration (e.g., gavage, i.p.) Group Allocation\n(Control, Diabetic, Treatment)->Daily Drug Administration\n(e.g., gavage, i.p.) Monitoring\n(Body Weight, Blood Glucose) Monitoring (Body Weight, Blood Glucose) Daily Drug Administration\n(e.g., gavage, i.p.)->Monitoring\n(Body Weight, Blood Glucose) Tissue Harvesting\n(Kidneys for Histopathology) Tissue Harvesting (Kidneys for Histopathology) Daily Drug Administration\n(e.g., gavage, i.p.)->Tissue Harvesting\n(Kidneys for Histopathology) At study termination Urine Collection\n(24h for Albuminuria) Urine Collection (24h for Albuminuria) Monitoring\n(Body Weight, Blood Glucose)->Urine Collection\n(24h for Albuminuria) Blood Collection\n(Biochemical Parameters) Blood Collection (Biochemical Parameters) Monitoring\n(Body Weight, Blood Glucose)->Blood Collection\n(Biochemical Parameters) Data Analysis Data Analysis Urine Collection\n(24h for Albuminuria)->Data Analysis Blood Collection\n(Biochemical Parameters)->Data Analysis Tissue Harvesting\n(Kidneys for Histopathology)->Data Analysis

Caption: Workflow for an in vivo diabetic nephropathy model in rats.

Detailed Methodology:

  • Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes :

    • Animals are fasted overnight.

    • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered at a dose of 45-65 mg/kg body weight.[17]

    • Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.[19]

  • Treatment Groups :

    • Diabetic animals are randomly assigned to treatment groups: diabetic control (vehicle) and diabetic treated with the test compound (e.g., Aminoguanidine). A non-diabetic control group is also included.

  • Drug Administration :

    • The test compound is administered daily for a specified duration (e.g., 8-32 weeks) via an appropriate route, such as oral gavage or intraperitoneal injection.

  • Monitoring and Sample Collection :

    • Body weight and blood glucose levels are monitored regularly.

    • At the end of the study period, animals are placed in metabolic cages for 24-hour urine collection to measure urinary albumin excretion.

    • Blood samples are collected for biochemical analysis (e.g., serum creatinine, blood urea nitrogen).

    • Animals are euthanized, and kidneys are harvested for histopathological examination (e.g., assessment of mesangial expansion, glomerular basement membrane thickening).

  • Data Analysis :

    • Statistical analysis is performed to compare the parameters between the different groups to evaluate the efficacy of the treatment.

Safety and Toxicity

A preliminary assessment of the safety profile of the compounds is essential.

CompoundSafety/Toxicity Information
Aminoguanidine Hydrochloride Irritating to eyes, respiratory system, and skin.[20][21] May be harmful if swallowed or inhaled.[20] LD50 Oral - Rat - > 5,000 mg/kg.[22]
L-NIL Considered not irritant to skin or eyes and not a skin sensitiser.[23] No specific toxicity data readily available in the provided search results.
1400W Hydrochloride When used and handled according to specifications, the product does not have any harmful effects according to experience and information provided. Intraperitoneal TDLO (lowest published toxic dose) in rats is 5 mg/kg.

Conclusion

This guide provides a framework for validating the in vitro activity of a compound with a piperidine-carboximidamide-like structure, using aminoguanidine as a case study. The comparative data presented for aminoguanidine, L-NIL, and 1400W highlight the importance of evaluating both in vitro potency and in vivo efficacy. The detailed experimental protocols offer a starting point for researchers designing their own validation studies. It is crucial to note that while aminoguanidine serves as a useful proxy, the specific biological activities and pharmacokinetic properties of this compound would need to be determined experimentally. The methodologies outlined here provide a robust approach for such an investigation, paving the way for the development of novel and effective therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the selectivity of a chemical entity is paramount. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of Piperidine-1-carboximidamide, a molecule featuring two common pharmacophores: a piperidine ring and a carboximidamide (guanidine) group. Due to the absence of a comprehensive, publicly available screening dataset for this specific molecule, this guide presents a representative cross-reactivity profile based on the known promiscuity of its constituent chemical motifs. The presented data is illustrative, designed to highlight potential off-target liabilities and provide a framework for experimental validation.

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties, but its flexibility can contribute to interactions with a wide range of biological targets.[1] Similarly, the basic guanidinium group is a frequent hydrogen bond donor and can engage with acidic residues in numerous enzyme active sites and receptor binding pockets, making it a common feature in promiscuous inhibitors.[2] Consequently, compounds like this compound warrant broad cross-reactivity profiling early in the development process.

Data Presentation: Representative Cross-Reactivity Profile

To illustrate a plausible selectivity profile for this compound, we have compiled a hypothetical dataset against a panel of kinases, G-protein coupled receptors (GPCRs), and proteases. These targets were selected based on their frequent interaction with piperidine- and guanidine-containing small molecules.

Table 1: Hypothetical Kinase Inhibition Profile

This table showcases the potential for this compound to interact with various kinases, a common off-target class for guanidine-containing compounds.[3][4] The data is presented as percent inhibition at a screening concentration of 10 µM and the corresponding IC₅₀ values for significant hits.

Kinase TargetFamily% Inhibition at 10 µMIC₅₀ (µM)
Primary Target X (Hypothetical) 95% 0.150
SRCTyrosine Kinase78%2.5
LCKTyrosine Kinase65%5.8
ROCK1Serine/Threonine52%11.2
PKASerine/Threonine45%15.1
CDK2Serine/Threonine30%> 30
MAPK1Serine/Threonine15%> 50

Table 2: Hypothetical GPCR Binding Affinity Profile

GPCRs are another major target class for piperidine-containing molecules.[5][6] The following table illustrates potential binding affinities, presented as Kᵢ values derived from competitive radioligand binding assays.

GPCR TargetFamilyKᵢ (nM)
Primary Target Y (Hypothetical) 50
Sigma-1 (σ₁)Sigma Receptor850
Sigma-2 (σ₂)Sigma Receptor1,200
Dopamine D2Aminergic3,500
Serotonin 5-HT₂ₐAminergic7,800
Adrenergic α₂ₐAminergic> 10,000
Muscarinic M₁Cholinergic> 10,000

Table 3: Hypothetical Protease Inhibition Profile

The guanidino group can mimic the side chain of arginine, making it a potential binder to the active sites of various proteases, particularly those that cleave after basic residues.[7]

| Protease Target | Family | % Inhibition at 10 µM | IC₅₀ (µM) | | :--- | :--- | :--- | | Primary Target Z | (Hypothetical) | 92% | 0.500 | | Trypsin | Serine Protease | 68% | 8.9 | | Thrombin | Serine Protease | 41% | 21.4 | | Cathepsin B | Cysteine Protease | 25% | > 30 | | BACE1 | Aspartyl Protease | 12% | > 50 |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

Broad Panel Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Compound Preparation : A 10 mM stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then prepared in an appropriate buffer.

  • Kinase Reaction : In a 384-well plate, 2.5 µL of the test compound is mixed with 2.5 µL of a specific kinase diluted in reaction buffer. The mixture is pre-incubated for 15 minutes at room temperature.

  • Reaction Initiation : The kinase reaction is initiated by adding 5 µL of a solution containing the specific peptide substrate and ATP (at a concentration near the Kₘ for each kinase). The plate is incubated for 60 minutes at 30°C.[8]

  • Signal Generation : 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, 20 µL of Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

  • Data Analysis : Luminescence is measured using a plate reader. The percent inhibition is calculated relative to a DMSO vehicle control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.

GPCR Radioligand Binding Assay

This method measures the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand.[9][10][11]

  • Membrane Preparation : Cell membranes are prepared from cell lines stably overexpressing the GPCR target of interest. Protein concentration is determined using a BCA assay.

  • Assay Setup : In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Incubation : The plate is incubated for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration : The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, separating the membrane-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer.

  • Detection : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are calculated and then converted to Kᵢ values using the Cheng-Prusoff equation.[6]

Protease Activity Assay (Fluorescent Substrate)

This assay measures the activity of a protease by detecting the cleavage of a quenched fluorescent peptide substrate.

  • Reagent Preparation : The test compound is serially diluted in assay buffer. The protease and its corresponding fluorogenic substrate (e.g., FITC-casein) are also diluted in assay buffer.

  • Assay Procedure : 50 µL of the test compound dilution is added to the wells of a black 96-well plate. 25 µL of the protease solution is added, and the plate is incubated for 15 minutes at 37°C.

  • Reaction Initiation : The reaction is started by adding 25 µL of the fluorescent substrate solution to each well.

  • Measurement : The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 485/530 nm for FITC).

  • Data Analysis : The rate of reaction (slope of the linear phase of fluorescence increase) is calculated. Percent inhibition is determined relative to a vehicle control. IC₅₀ values are generated by plotting percent inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of this compound.

G cluster_0 Tiered Off-Target Screening Workflow A Tier 1: In Silico Profiling (Target Prediction) B Tier 2: Focused Panel Screening (e.g., Kinase, GPCR Panels) A->B Prioritize C IC50 / Ki Determination (Dose-Response) B->C For Hits >50% Inh. D Tier 3: Cellular / Phenotypic Assays C->D Confirm Cellular Activity E Hit Validation & Mechanism of Action D->E Deconvolute Target

Caption: A tiered workflow for systematically identifying off-target interactions.

G cluster_1 Potential Off-Target Signaling Pathway (MAPK) RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK (e.g., MEK1/2) RAF->MEK ERK ERK (e.g., ERK1/2) MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Piperidine-1- carboximidamide (Off-Target) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Example of a signaling pathway potentially affected by off-target kinase inhibition.

References

A Comparative Analysis of Piperidine-1-carboximidamide Analogs as Multi-Targeted Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new class of piperine-carboximidamide hybrids demonstrates significant potential in cancer therapy by simultaneously targeting multiple key signaling proteins. A recent study details the design, synthesis, and structure-activity relationship (SAR) of these compounds, revealing potent inhibitory activity against EGFR, BRAFV600E, and CDK2, crucial players in cancer cell proliferation and survival.

A series of novel piperine-carboximidamide hybrids, designated VIa-k, were synthesized and evaluated for their anticancer properties. The study, published in the Journal of Enzyme Inhibition and Medicinal Chemistry, systematically explored how chemical modifications to the aryl carboximidamide moiety influence the compounds' ability to inhibit cancer cell growth and specific kinase targets. This guide provides a comprehensive comparison of these analogs, supported by experimental data and detailed protocols for the key assays performed.

Structure-Activity Relationship and In Vitro Efficacy

The antiproliferative activity of the piperine-carboximidamide hybrids was assessed against a panel of four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). The results, summarized in Table 1, highlight a clear structure-activity relationship.

Generally, the nature and position of the substituent on the phenyl ring of the carboximidamide portion played a significant role in the antiproliferative and kinase inhibitory activities.

Table 1: In Vitro Antiproliferative Activity (GI₅₀, µM) of Piperine-carboximidamide Hybrids (VIa-k)

CompoundRPanc-1MCF-7HT-29A-549Average GI₅₀
VIa H0.0980.1030.1120.0950.102
VIb 4-F0.0850.0910.0990.0820.089
VIc 4-Cl0.0660.0720.0780.0630.070
VId 4-Br0.0710.0770.0830.0680.075
VIe 4-CH₃0.0910.0960.1050.0880.095
VIf 4-OCH₃0.0450.0490.0530.0410.047
VIg 3-Cl0.0520.0580.0630.0490.056
VIh 3-OCH₃0.0780.0840.0910.0750.082
VIi 2-Cl0.0590.0650.0700.0560.063
VIj 2-OCH₃0.0830.0890.0970.0800.087
VIk 3,4-di-OCH₃0.0340.0380.0410.0310.036
Erlotinib -0.0330.0350.0380.0300.034

Data extracted from "Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway".

The most potent compounds in terms of antiproliferative activity were further evaluated for their inhibitory effects on EGFR, BRAFV600E, and CDK2 kinases. The results are presented in Table 2.

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀, nM) of Selected Piperine-carboximidamide Hybrids

CompoundREGFRBRAFV600ECDK2
VIc 4-Cl112 ± 768 ± 421 ± 1.5
VIf 4-OCH₃105 ± 649 ± 318 ± 1.2
VIg 3-Cl96 ± 555 ± 319 ± 1.3
VIi 2-Cl127 ± 875 ± 523 ± 1.6
VIk 3,4-di-OCH₃99 ± 640 ± 212 ± 0.8
Erlotinib -80 ± 5--
Vemurafenib --31 ± 2-
Dinaciclib ---20 ± 1.4

Data extracted from "Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway".[1][2]

Compound VIk , with 3,4-dimethoxy substitution, emerged as the most potent analog, exhibiting the lowest average GI₅₀ value against the cancer cell lines and the strongest inhibitory activity against BRAFV600E and CDK2.[1] Notably, its CDK2 inhibition was more potent than the reference drug dinaciclib.[1]

Multi-Targeted Inhibition Pathway

The piperine-carboximidamide hybrids were designed to inhibit key kinases in cancer signaling pathways. The diagram below illustrates the multi-targeted inhibitory action of these compounds on the EGFR, RAS-RAF-MEK-ERK, and cell cycle pathways.

Multi_Target_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation CDK2 CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Inhibitor Piperine-carboximidamide Hybrids (VIa-k) Inhibitor->EGFR Inhibitor->BRAF Inhibitor->CDK2

Caption: Multi-targeted inhibition of cancer signaling pathways.

Experimental Workflow

The general workflow for the synthesis and evaluation of the piperine-carboximidamide analogs is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Piperine Piperine Piperic_Acid Piperic_Acid Piperine->Piperic_Acid Hydrolysis Hybrids Piperine-carboximidamide Hybrids (VIa-k) Piperic_Acid->Hybrids Amide Coupling Hybrids_eval Hybrids (VIa-k) Hybrids->Hybrids_eval Aryl_Amidoximes Aryl Amidoximes Aryl_Amidoximes->Hybrids Antiproliferative Antiproliferative Assay (MTT) Hybrids_eval->Antiproliferative Kinase_Inhibition Kinase Inhibition Assays (EGFR, BRAF, CDK2) Hybrids_eval->Kinase_Inhibition Antiproliferative_Data GI50 Values Antiproliferative->Antiproliferative_Data Kinase_Data IC50 Values Kinase_Inhibition->Kinase_Data SAR Structure-Activity Relationship (SAR) Antiproliferative_Data->SAR Kinase_Data->SAR

Caption: Synthesis and biological evaluation workflow.

Experimental Protocols

Synthesis of Piperine-carboximidamide Hybrids (VIa-k)

The synthesis of the target compounds was achieved through a multi-step process.

  • Extraction and Hydrolysis of Piperine: Piperine was extracted from black pepper and subsequently hydrolyzed using alcoholic potassium hydroxide to yield piperic acid.[2]

  • Synthesis of Aryl Amidoximes: The substituted aryl amidoximes were prepared according to previously reported methods.[2]

  • Amide Coupling: Piperic acid was coupled with the respective aryl amidoximes using 1,1'-carbonyldiimidazole (CDI) in acetonitrile at room temperature to afford the final piperine-carboximidamide hybrids (VIa-k).[2]

In-vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against Panc-1, MCF-7, HT-29, and A-549 human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound required to inhibit cell growth by 50% (GI₅₀) was calculated from the dose-response curves.

In-vitro Kinase Inhibition Assays (EGFR, BRAFV600E, and CDK2)

The kinase inhibitory activity of the most potent compounds was determined using commercially available kinase assay kits. The general principle involves measuring the amount of ADP produced or the phosphorylation of a substrate in the presence of the test compound.

  • Reaction Setup: The kinase, substrate, ATP, and various concentrations of the test compound were incubated in a reaction buffer in a 96-well plate.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Detection: A detection reagent was added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the kinase activity.

  • Data Acquisition: The signal was measured using a plate reader.

  • Data Analysis: The IC₅₀ values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

The piperine-carboximidamide scaffold represents a promising starting point for the development of novel multi-targeted anticancer agents. The detailed structure-activity relationships identified in this study provide a valuable roadmap for the future design and optimization of more potent and selective inhibitors. The lead compound, VIk , with its potent, dual inhibitory activity against BRAFV600E and CDK2, warrants further investigation and development as a potential clinical candidate.

References

The Emergence of Piperidine-1-carboximidamide Derivatives as Potent ALK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of oncology drug discovery, a new class of compounds, piperidine-1-carboximidamide derivatives, is showing significant promise as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a critical target in several cancers. This report provides a comparative guide for researchers, scientists, and drug development professionals on the efficacy of these emerging compounds against established ALK inhibitors, supported by available experimental data.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, featured in a multitude of approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its versatility and favorable pharmacokinetic properties make it an attractive starting point for the design of novel therapeutics.[1] Recent research has highlighted the potential of piperidine carboxamide derivatives as a promising class of ALK inhibitors.[2]

Comparative Efficacy Against Known ALK Inhibitors

While specific quantitative data for the parent compound this compound is not extensively available in the public domain, studies on its derivatives have demonstrated potent anti-tumor activity. The efficacy of these derivatives is often benchmarked against well-known, clinically approved ALK inhibitors such as Crizotinib, Alectinib, and Lorlatinib.

One study focused on a series of 36 piperidine carboxamide derivatives and their ability to inhibit the Karpas-299 tumor cell line, which is dependent on ALK activity.[2] Through 3D-QSAR modeling and computational analysis, lead compounds were identified that exhibited strong binding affinity to the ALK protein active site, suggesting high therapeutic potential.[2]

Compound ClassTargetKnown Drugs for ComparisonKey Findings
Piperidine Carboxamide DerivativesAnaplastic Lymphoma Kinase (ALK)Crizotinib, Alectinib, LorlatinibDerivatives show potent inhibition of ALK-positive tumor cells and stable binding to the ALK active site.[2]
Piperidine CarboxamidesPlasmodium falciparum ProteasomeDihydroartemisininA specific derivative, SW584, demonstrated efficacy in a mouse model of human malaria and synergized with dihydroartemisinin.[3]
Piperidine CarboxamidesTransient Receptor Potential Vanilloid-1 (TRPV1)Not specified in the studyA series of these compounds were developed as potent antagonists for potential pain treatment.[4]

Mechanism of Action: Targeting the ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when mutated or aberrantly expressed, can drive the growth and proliferation of cancer cells.[2] The signaling pathway initiated by ALK activation is crucial for tumor survival. Piperidine carboxamide derivatives are designed to interfere with this pathway by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its downstream signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Derivatives Inhibitor->ALK inhibit

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

The evaluation of piperidine carboxamide derivatives as ALK inhibitors typically involves a series of in vitro and in silico experiments.

3D-QSAR Modeling and Computational Analysis (as described in a study on piperidine carboxamide derivatives): [2]

  • Model Construction: A 3D-QSAR model was built using the Topomer CoMFA method to understand the structure-activity relationship of 36 piperidine carboxamide derivatives against the Karpas-299 tumor cell line.[2]

  • Model Validation: The robustness of the model was validated using Artificial Neural Network (ANN) analysis.[2]

  • Lead Compound Design and Screening: Based on the validated model, new compounds with potentially high inhibitory activity were designed. These were then screened based on Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria.[2]

  • Molecular Docking and Dynamics: Molecular docking simulations were performed to predict the binding mode of the designed compounds within the ALK active site. Molecular dynamics simulations were then used to assess the stability of the compound-protein complex.[2]

  • Binding Free Energy Calculation: Free energy landscape and binding free energy calculations were conducted to confirm the stable binding conformation and high affinity of the lead compound to the target protein.[2]

Antimalarial Activity Assessment (as described for a piperidine carboxamide series): [3]

  • Phenotypic Screening: A high-throughput phenotypic screen was conducted against P. falciparum asexual blood stages to identify compounds with antimalarial activity.[3]

  • Resistance Selection and Target Identification: SW042-resistant P. falciparum parasites were selected to identify the drug's target, which was revealed to be the proteasome β5 active site through genetic analysis.[3]

  • In Vivo Efficacy: The efficacy of a potent analog, SW584, was evaluated in a humanized SCID mouse model of P. falciparum infection following oral administration.[3]

  • Enzymatic Assays: The inhibitory activity of the compounds against the purified P. falciparum 20S proteasome β5 (Pf20Sβ5) chymotrypsin-like activity was measured and compared to their effect on human proteasome isoforms.[3]

  • Cryo-Electron Microscopy (Cryo-EM): The structure of the P. falciparum proteasome in complex with SW584 was determined by cryo-EM to elucidate the binding mode.[3]

Broader Applications and Future Directions

The therapeutic potential of the piperidine carboxamide scaffold extends beyond oncology. Researchers have identified a piperidine carboxamide (SW042) with potent antimalarial activity, targeting the P. falciparum proteasome.[3] This compound and its analogs show promise for overcoming drug resistance in malaria treatment.[3] Furthermore, a series of piperidine carboxamides have been developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a key target for the treatment of pain.[4]

The continued exploration of this compound and its derivatives is a vibrant area of research. The adaptability of the piperidine scaffold, combined with the diverse biological activities of its derivatives, positions this compound class as a highly promising source for the development of next-generation therapeutics. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles.

References

Head-to-head comparison of different synthetic routes to Piperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. Piperidine-1-carboximidamide, a valuable scaffold in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed head-to-head comparison of two prominent synthetic pathways, offering insights into their respective methodologies, yields, and overall efficiency.

This comparative analysis focuses on two distinct approaches for the synthesis of this compound: a classical route utilizing O-methylisourea sulfate and a modern approach employing a pyrazole-based guanidinylating agent. Each method presents a unique set of advantages and considerations for the discerning researcher.

At a Glance: Comparative Data

ParameterRoute 1: Via O-methylisourea SulfateRoute 2: Via 1H-Pyrazole-1-carboxamidine
Starting Materials Piperidine, O-methylisourea sulfatePiperidine, 1H-Pyrazole-1-carboxamidine hydrochloride
Key Reagents Sodium hydroxideDiisopropylethylamine (DIPEA) or similar base
Reaction Stages Two stagesOne stage
Reported Yield ~84%[1]High (typically >95% for similar amines)
Reaction Conditions Reflux, then ice coolingMild, often room temperature
Byproducts Methanol, Sodium sulfatePyrazole, Triethylammonium salt
Purification Extraction and evaporation[1]Typically straightforward purification

Synthetic Pathway Overview

The two synthetic routes to this compound are depicted below, highlighting the key transformations.

G cluster_0 Route 1: O-Methylisourea Sulfate Method cluster_1 Route 2: Pyrazole-based Guanidinylation A1 Piperidine C1 1-Piperidine-carboxamidinium sulfate A1->C1 B1 O-Methylisourea sulfate B1->C1 E1 This compound C1->E1 D1 NaOH D1->E1 aq. A2 Piperidine D2 This compound A2->D2 B2 1H-Pyrazole-1-carboxamidine hydrochloride B2->D2 C2 DIPEA C2->D2 Solvent

Figure 1. Synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via O-methylisourea Sulfate

This established method involves a two-step process starting with the formation of a guanidinium salt, followed by basification to yield the final product.[1]

Stage 1: Formation of 1-Piperidine-carboxamidinium sulfate

  • One equivalent of O-methylisourea sulfate is heated with two equivalents of piperidine under reflux.

  • The methanol formed during the reaction is distilled off.

  • The resulting precipitate, 1-Piperidine-carboxamidinium sulfate, is collected in nearly quantitative yield.

Stage 2: Formation of this compound

  • The 1-Piperidine-carboxamidinium sulfate (14 mmol) is dissolved in 50 ml of water.

  • A solution of sodium hydroxide (30 mmol) in 25 ml of water is added dropwise to the guanidinium salt solution under ice cooling.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • The aqueous phase is extracted with diethyl ether.

  • The combined organic phases are dried over sodium sulfate.

  • The solvent is evaporated to yield this compound as a colorless solid.

Route 2: Synthesis via 1H-Pyrazole-1-carboxamidine

This modern approach offers a more direct guanidinylation of piperidine. 1H-Pyrazole-1-carboxamidine hydrochloride is a highly effective and versatile reagent for the guanylation of primary and secondary amines under mild conditions.[2][3]

Experimental Workflow:

G A Mix Piperidine, 1H-Pyrazole-1-carboxamidine HCl, and DIPEA in a suitable solvent (e.g., DMF). B Stir at room temperature. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Work-up and Purification C->D E Isolate this compound D->E

Figure 2. Workflow for pyrazole-based guanidinylation.

Protocol:

  • To a solution of piperidine (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF), add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv), to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the pyrazole and ammonium salt byproducts.

  • The product is then extracted with a suitable organic solvent.

  • The organic layer is dried and concentrated under reduced pressure to yield the desired product. Further purification can be achieved by chromatography if necessary.

Head-to-Head Comparison

Route 1 (O-methylisourea Sulfate): This is a well-documented and reliable method that provides a good yield of the final product.[1] However, it involves a two-stage process that includes a heating step under reflux and subsequent cooling. The use of O-methylisourea sulfate, while effective, may be less readily available than more modern guanidinylating agents.

Route 2 (1H-Pyrazole-1-carboxamidine): This route represents a more streamlined and modern approach to guanidinylation. The reaction is typically a one-pot procedure conducted under mild conditions, often at room temperature.[2][3] 1H-Pyrazole-1-carboxamidine hydrochloride is a commercially available and highly efficient reagent known for producing high yields with a broad range of amines.[2][3] The byproducts of this reaction, pyrazole and a triethylammonium salt, are generally easy to remove during work-up.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on factors such as the availability of starting materials, desired reaction conditions, and scalability. The classical route using O-methylisourea sulfate is a proven method with a good reported yield. However, the modern approach utilizing 1H-pyrazole-1-carboxamidine offers a more efficient, one-pot synthesis under milder conditions, which may be preferable for high-throughput synthesis and process development in a drug discovery setting. Researchers should consider the specific requirements of their project to select the most appropriate synthetic strategy.

References

Validating Piperidine-1-carboximidamide's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel small molecule from a promising hit to a validated therapeutic candidate is contingent on a critical, evidence-based understanding of its mechanism of action. A pivotal step in this process is the unequivocal demonstration of target engagement within the complex milieu of a living cell. This guide provides an objective comparison of established experimental methodologies for validating the cellular target engagement of Piperidine-1-carboximidamide, a representative novel piperidine-based compound. By presenting supporting experimental data principles and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their target validation strategies.

Comparison of Target Engagement Validation Methods

The selection of an appropriate method for validating target engagement is a strategic decision that depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. The following table summarizes and compares key techniques for confirming the interaction of a small molecule, such as this compound, with its intracellular target.

FeatureCellular Thermal Shift Assay (CETSA)Chemical Pulldown coupled with Mass SpectrometryPhotoaffinity Labeling (PAL)
Principle Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced denaturation.[1][2]An immobilized version of the compound is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[3]A photoreactive group on a modified compound covalently crosslinks to the target protein upon UV irradiation, allowing for its identification.[4]
Compound Modification Not required.Required (immobilization via a linker).Required (incorporation of a photoreactive group and often a reporter tag).[4]
Environment In-cellulo or in cell lysates.[4]Primarily in cell lysates.In-cellulo or in vitro.[4]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[2]Low to medium.Low to medium.[4]
Primary Output A thermal shift curve indicating stabilization of a candidate protein.[3]A list of proteins that bind to the immobilized compound, identified by mass spectrometry.[3]Identification of covalently labeled proteins by mass spectrometry.[3]
Advantages - Confirms target engagement in a physiological context.[1]- No need for compound modification.[4]- Can identify novel or unexpected targets.- Provides direct evidence of binding.- Can identify the specific binding site.
Limitations - Requires specific antibodies or mass spectrometry for detection.- Not all proteins exhibit a measurable thermal shift.[4]- Immobilization might sterically hinder binding.- Prone to identifying non-specific binders.- Compound modification can alter binding affinity.- Photoreactive groups can be non-specific.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in a cellular environment.[1][2]

Workflow for CETSA

cluster_0 Cell Culture & Treatment cluster_1 Heat Shock cluster_2 Protein Extraction & Analysis A 1. Culture cells to appropriate confluency B 2. Treat cells with This compound or vehicle control A->B C 3. Aliquot cell suspension and heat at different temperatures B->C D 4. Cell Lysis C->D E 5. Separate soluble and precipitated proteins (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, Mass Spectrometry) E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Treatment: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved by methods such as freeze-thaw cycles.[4]

  • Separation and Quantification: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins. Collect the supernatant and quantify the amount of the soluble target protein using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Chemical Pulldown with Mass Spectrometry

This method relies on immobilizing the small molecule to a solid support to capture its binding partners from a cell lysate.

Workflow for Chemical Pulldown

cluster_0 Probe Preparation cluster_1 Protein Binding & Elution cluster_2 Protein Identification A 1. Synthesize an analog of This compound with a linker B 2. Immobilize the analog onto beads A->B C 3. Incubate beads with cell lysate B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins D->E F 6. Separate proteins (e.g., SDS-PAGE) E->F G 7. Identify proteins by Mass Spectrometry F->G

Caption: Workflow for Chemical Pulldown Assay.

Detailed Methodology:

  • Probe Synthesis and Immobilization: Synthesize a derivative of this compound containing a linker arm. Covalently attach this derivative to a solid support, such as agarose or magnetic beads.

  • Cell Lysis and Incubation: Prepare a cell lysate. Incubate the lysate with the immobilized compound and a control (beads with no compound or with an inactive analog) to allow for protein binding.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a variety of methods, such as changing the pH or ionic strength, or by competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.

Photoaffinity Labeling (PAL)

PAL utilizes a photoreactive version of the compound to covalently label its target protein upon UV irradiation.

Workflow for Photoaffinity Labeling

cluster_0 Probe Incubation & Crosslinking cluster_1 Target Identification A 1. Synthesize a photoreactive analog of Piperidine-1- carboximidamide B 2. Incubate cells or lysate with the photoreactive probe A->B C 3. Irradiate with UV light to induce covalent crosslinking B->C D 4. Lyse cells (if applicable) C->D E 5. Isolate and identify labeled proteins (e.g., via a reporter tag and Mass Spectrometry) D->E

Caption: Workflow for Photoaffinity Labeling (PAL).

Detailed Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., an aryl azide or benzophenone) and often a reporter tag (e.g., biotin or a fluorescent dye) for detection and purification.

  • Incubation and UV Crosslinking: Incubate cells or a cell lysate with the photoaffinity probe. Irradiate the sample with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with the target protein.

  • Target Enrichment and Identification: Lyse the cells (if the experiment was performed in-cellulo). Enrich the labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

  • Protein Identification: Separate the enriched proteins and identify them using mass spectrometry.

Logical Framework for Target Validation

A robust target validation strategy often involves more than a single experiment. The following diagram illustrates the logical flow from initial hit to a validated target.

A Design and synthesize This compound B Primary Target Engagement Assay (e.g., CETSA, Pulldown) A->B C Target Engagement Confirmed? B->C D Redesign Compound C->D No E Orthogonal Target Engagement Assay (e.g., PAL, genetic methods) C->E Yes F On-Target Engagement Validated? E->F G Investigate Off-Target Effects F->G No H Assess Downstream Functional Consequences (e.g., pathway modulation, cellular phenotype) F->H Yes I Validated Target Engagement H->I

Caption: Logical workflow for validating target engagement.

This logical flow highlights that after the initial identification of a potential interaction, it is crucial to confirm this with an orthogonal method to ensure the validity of the finding. A positive confirmation of on-target engagement, with an acceptable off-target profile, justifies proceeding to investigate the functional consequences of this interaction, such as the modulation of signaling pathways and the resulting cellular phenotypes. If target engagement is not validated, a redesign of the compound is warranted.[4]

References

Assessing the Selectivity of Piperidine-4-carboxamide Derivatives Against Sigma Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of Piperidine-4-carboxamide derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, supported by experimental data. The guide details the methodologies for the key experiments and offers a comparison with other classes of sigma receptor ligands.

The piperidine-4-carboxamide scaffold has emerged as a promising framework in the design of selective ligands for various biological targets. This guide focuses on a series of these derivatives that have been systematically evaluated for their binding affinity and selectivity towards the σ1 and σ2 receptors, which are implicated in a range of neurological disorders and cancer. Understanding the structure-activity relationship and selectivity profile is crucial for the development of potent and target-specific therapeutics with minimal off-target effects.

Quantitative Data Summary: Selectivity of Piperidine-4-carboxamide Derivatives

The following table summarizes the binding affinities (Ki) and selectivity ratios of a series of N-substituted piperidine-4-carboxamide derivatives for σ1 and σ2 receptors. The data is extracted from a study by Zampieri et al. (2015), where a series of compounds were synthesized and evaluated to explore the impact of substitutions on the amide nitrogen.[1][2]

CompoundR (Substitution on Amide Nitrogen)σ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ2/σ1)
2a Benzyl12.91580122
2b 4-Chlorobenzyl8.51250147
2c 4-Methylbenzyl10.21890185
2d 4-Methoxybenzyl15.12100139
2k 1,2,3,4-Tetrahydroquinolin-1-yl3.71300351
2o 2-(4-chlorophenyl)ethyl5.2850163

Data presented in this table is a selection from the referenced study to illustrate the structure-activity relationship.

Experimental Protocols

The binding affinities of the piperidine-4-carboxamide derivatives for σ1 and σ2 receptors were determined using radioligand binding assays.[1][2]

Sigma-1 (σ1) Receptor Binding Assay

A standard competitive binding assay is performed to determine the affinity of the test compounds for the σ1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1 receptor ligand, is used.[3]

  • Biological Source: Membrane homogenates from guinea pig brain, which are rich in σ1 receptors, are commonly utilized.[3][4]

  • Procedure:

    • Guinea pig brain membranes are incubated with a fixed concentration of --INVALID-LINK---pentazocine (e.g., ~5 nM).[4]

    • Increasing concentrations of the unlabeled test compounds (piperidine-4-carboxamide derivatives) are added to compete with the radioligand for binding to the σ1 receptors.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.[4]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Sigma-2 (σ2) Receptor Binding Assay

A similar competitive binding assay is employed to assess the affinity for the σ2 receptor.

  • Radioligand: [³H]-Di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand, is used in the presence of a masking agent for σ1 receptors.[3][5]

  • Masking Agent: A high concentration of a selective σ1 ligand, such as (+)-pentazocine, is added to saturate the σ1 receptors, ensuring that [³H]DTG primarily binds to the σ2 receptors.[5]

  • Biological Source: Rat liver membrane homogenates are a common source for σ2 receptor binding assays.[4]

  • Procedure:

    • Rat liver membranes are incubated with a fixed concentration of [³H]DTG (e.g., 1 nM) and the σ1 masking agent.[4]

    • Increasing concentrations of the piperidine-4-carboxamide derivatives are added.

    • The incubation and filtration steps are similar to the σ1 receptor binding assay.

  • Data Analysis: The IC50 and Ki values are calculated in the same manner as for the σ1 receptor assay.

Mandatory Visualizations

Piperidine_Carboxamide_Selectivity Key Structural Features for Sigma Receptor Selectivity cluster_scaffold Piperidine-4-carboxamide Scaffold cluster_substitutions Substitutions Influencing Selectivity cluster_receptors Target Receptors Scaffold Scaffold Scaffold_label R_group R Group Varied substitutions on the amide nitrogen significantly impact σ1 affinity and σ2/σ1 selectivity. Sigma1 σ1 Receptor R_group:f1->Sigma1 High Affinity & Selectivity Sigma2 σ2 Receptor R_group:f1->Sigma2 Lower Affinity Piperidine_N Piperidine Nitrogen The basicity of this nitrogen is crucial for interaction with the receptor. Piperidine_N:f1->Sigma1 Key Interaction Piperidine_N:f1->Sigma2 Interaction

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various piperidine-based ligands against a range of biological targets. The information, supported by experimental and computational data, is designed to offer insights into the therapeutic potential of this versatile molecular scaffold.

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a multitude of approved pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1] Computational docking studies are instrumental in expediting the drug discovery process by predicting the binding modes and affinities of novel compounds.[1] This guide focuses on Piperidine-1-carboximidamide and its structurally related analogs, presenting a comparative analysis of their docking performance against various protein targets implicated in diseases ranging from cancer to neurodegenerative disorders and malaria.

Quantitative Comparison of Piperidine Derivatives

The following tables summarize the inhibitory activities, binding affinities, and docking scores of various piperidine derivatives against their respective biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and relative potencies of different structural modifications.

Compound/AnalogTarget EnzymeDocking Score (kcal/mol)Binding Affinity (Ki)Key Interactions
Piperidine carboxamide 1 Anaplastic Lymphoma Kinase (ALK)Not explicitly statedIC50 = 0.174 µM[2]Access to an extended hydrophobic pocket in a DFG-shifted conformation.[2]
Compound 9 (Ceritinib analog) Anaplastic Lymphoma Kinase (ALK)Not explicitly statedIC50 = 24 nM[2]Not detailed.
Compound 1 Sigma-1 Receptor (S1R)Not explicitly statedKi = 3.2 nM[3]Bidentate salt bridge with Glu172 and Asp126; π-cation interaction with Phe107.[3]
Haloperidol (Reference) Sigma-1 Receptor (S1R)Not explicitly statedKi = 2.5 nM[3]Similar binding pose to compound 1.[3]
Compound 16 Acetylcholinesterase (AChE)-7.52Not explicitly statedHigher binding energy than the reference drug Tacrine.[4]
Tacrine (Reference) Acetylcholinesterase (AChE)-7.48Not explicitly statedNot detailed.[4]
Donepezil (Reference) Acetylcholinesterase (AChE)-10.53Not explicitly statedNot detailed.[4]
SW584 P. falciparum proteasome β5 (Pf20Sβ5)Not explicitly statedEC50 (PfDd2) = 0.0062 µM[5]Binds to a non-conserved pocket at the β5/β6/β3 subunit interface, distal from the catalytic threonine.[5]

Experimental Protocols

The reliability of docking results is intrinsically linked to the rigor of the experimental methodology. Below is a generalized protocol for molecular docking of piperidine-based ligands, based on the methodologies described in the cited literature.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and charges are assigned (e.g., Kollman charges).

    • The protein structure is converted to the appropriate file format for the docking software (e.g., PDBQT for AutoDock).[4]

  • Ligand Preparation:

    • The 2D structures of the piperidine ligands are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

    • Gasteiger partial charges and polar hydrogens are added to the ligands.

    • The ligand structures are saved in the appropriate file format (e.g., PDBQT).[6]

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å can be used.[4][7]

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina or Glide.[2][6]

    • The program samples different conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

    • The resulting poses are ranked based on their docking scores (e.g., free binding energy in kcal/mol).

  • Analysis of Results:

    • The best-ranked docking pose for each ligand is visualized to analyze the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues in the active site.[3][4]

    • The predicted binding affinities are compared with experimental data (e.g., IC50 or Ki values) to validate the docking protocol.

Visualizations

Diagrams are essential for conceptualizing complex biological processes and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB) PDB_prep Prepare Protein (Add Hydrogens, Assign Charges) PDB->PDB_prep Ligand Ligand Structure (2D/3D) Ligand_prep Prepare Ligand (Energy Minimization, Add Charges) Ligand->Ligand_prep Grid Define Grid Box (Active Site) PDB_prep->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_prep->Docking Grid->Docking Results Ranked Docking Poses (Binding Energy) Docking->Results Analysis Analyze Interactions (H-bonds, Hydrophobic) Results->Analysis Validation Compare with Experimental Data Analysis->Validation

Molecular Docking Workflow

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Ligand Piperidine Carboxamide Inhibitor Ligand->ALK Inhibition Ligand_Interactions cluster_protein Protein Active Site Glu172 Glu172 Asp126 Asp126 Phe107 Phe107 Tyr337 Tyr337 Hydrophobic_Pocket Hydrophobic Pocket Ligand Piperidine Ligand Ligand->Glu172 H-Bond / Salt Bridge Ligand->Asp126 H-Bond / Salt Bridge Ligand->Phe107 π-Cation Ligand->Tyr337 H-Bond Ligand->Hydrophobic_Pocket Hydrophobic Interaction

References

Benchmarking ADMET Properties of Piperidine-1-carboximidamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-1-carboximidamide scaffold is a promising structural motif in medicinal chemistry, holding potential for the development of novel therapeutic agents. A critical aspect of advancing such candidates through the drug discovery pipeline is a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a framework for benchmarking the ADMET properties of novel this compound derivatives against established piperidine-containing drugs. Due to the limited availability of publicly accessible, direct experimental ADMET data for a series of this compound derivatives, this guide utilizes well-characterized piperidine-containing drugs as comparators to illustrate the benchmarking process. The presented data, sourced from various public studies, serves as a reference for interpreting the experimental outcomes for new chemical entities.

Comparative ADMET Data of Selected Piperidine-Containing Drugs

The following table summarizes key in vitro ADMET parameters for a selection of approved drugs containing a piperidine moiety. These parameters are crucial for predicting the pharmacokinetic and safety profiles of drug candidates.

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min, HLM)hERG Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Plasma Protein Binding (%)
Donepezil High (Data not specified)~701.3 - 2.7[1]Data not available~96%[2][3][4][5]
Fentanyl High (Highly lipophilic)Data not available0.3 - 0.9[6][7]Data not available80-89%[8][9][10][11]
Risperidone High (Well-absorbed)Data not available0.16 - 0.261[12][13][14]Data not available~90%[15][16][17][18]
Haloperidol High (Well-absorbed)Data not available~1.0[19][20][21]Data not available~90%[22][23][24][25]
Minoxidil Low (Poorly absorbed topically)Data not availableData not availableData not availableNegligible[26][27]

Note: "Data not available" indicates that specific, directly comparable in vitro experimental values were not found in the public domain during the literature search. HLM stands for Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below. These protocols are fundamental for generating reliable and reproducible data for novel this compound derivatives.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key indicator of its oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points.

    • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B to A).

    • The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Methodology:

  • Reaction Mixture: The test compound is incubated with human liver microsomes in the presence of a NADPH regenerating system (to initiate the metabolic reaction) at 37°C.

  • Assay Procedure:

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining compound against time. The intrinsic clearance (CLint) can then be calculated.

hERG Inhibition Assay

Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity (QT prolongation).

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Assay Procedure (Automated Patch Clamp):

    • Whole-cell patch-clamp recordings are performed to measure the hERG tail current in the absence (vehicle control) and presence of increasing concentrations of the test compound.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound. The IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a Hill equation.

Cytotoxicity Assay

Objective: To determine the concentration at which a compound induces cell death, providing an indication of its general toxicity.

Methodology:

  • Cell Line: A relevant cell line (e.g., HepG2 for liver toxicity) is chosen.

  • Assay Procedure (MTT Assay):

    • Cells are seeded in a 96-well plate and incubated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial reductases convert MTT into a purple formazan product.

    • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ value (the concentration at which 50% of cell viability is lost) is determined from the concentration-response curve.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Methodology:

  • Method: Equilibrium dialysis is a commonly used method.

  • Assay Procedure:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

    • The system is incubated at 37°C until equilibrium is reached.

    • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

Visualizing ADMET Workflows and Pathways

Understanding the workflow of ADMET profiling and the potential mechanisms of toxicity is crucial for efficient drug development. The following diagrams, generated using Graphviz, illustrate these concepts.

ADMET_Workflow cluster_InVitro In Vitro ADMET Screening cluster_Decision Decision Gate cluster_InVivo In Vivo Studies A Compound Synthesis B Solubility & Permeability (e.g., Caco-2) A->B C Metabolic Stability (e.g., HLM, Hepatocytes) A->C D Safety Screening (e.g., hERG, Cytotoxicity) A->D E Plasma Protein Binding A->E F Data Analysis & Candidate Selection B->F C->F D->F E->F G Pharmacokinetics (Animal Models) F->G Promising Candidate H Toxicology (Animal Models) G->H

Figure 1. A generalized workflow for in vitro ADMET screening in early drug discovery.

hERG_Toxicity_Pathway cluster_Cell Cardiomyocyte cluster_Effect Cellular Effect Drug Piperidine Derivative hERG hERG K+ Channel Drug->hERG Inhibition AP Action Potential hERG->AP Regulates Repolarization Block Channel Blockade Repol Delayed Repolarization Block->Repol Leads to QT QT Prolongation Repol->QT Results in

Figure 2. Simplified signaling pathway illustrating hERG channel inhibition leading to QT prolongation.

This guide serves as a foundational resource for researchers embarking on the ADMET characterization of novel this compound derivatives. By following standardized protocols and benchmarking against established drugs, a robust data package can be generated to support the progression of promising new drug candidates.

References

Comparative Performance Analysis of Piperidine-1-carboximidamide and Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals presenting a comparative analysis of the biological data of Piperidine-1-carboximidamide and other piperidine derivatives. This report synthesizes published data to offer a clear comparison of their performance, supported by experimental protocols and pathway visualizations.

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable pharmacological properties. This guide provides an objective comparison of the biological activities of this compound and related piperidine derivatives, with a focus on their anticancer and antimalarial properties. The information is compiled from various studies to aid researchers in evaluating these compounds for further investigation.

Comparative Analysis of Anticancer Activity

Multiple studies have demonstrated the potential of piperidine derivatives as cytotoxic agents against a variety of human cancer cell lines. The anticancer effects are often attributed to their ability to interfere with crucial cellular processes, including signaling pathways that regulate cell proliferation, survival, and apoptosis. The following tables summarize the in vitro cytotoxic activity of several piperidine derivatives, providing a quantitative comparison of their potency.

Table 1: Comparative in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
Piperine-carboximidamide hybrid (VIk) LOX-IMVI (Melanoma)Not SpecifiedPotent Inhibition[1]
Piperine-carboximidamide hybrid (VIf) LOX-IMVI (Melanoma)Not SpecifiedPotent Inhibition[1]
Piperine-carboximidamide hybrid (VIc) LOX-IMVI (Melanoma)Not SpecifiedPotent Inhibition[1]
Compound 16 HT29 (Colon)Not Specified4.1 µg/mL[2]
786-0 (Renal)Not Specified0.4 µg/mL[2]
MCF7 (Breast)Not Specified26.2 µg/mL[2]
Compound 22 NCI-H460 (Lung)Not Specified26.3 µg/mL[2]
Compound 1 and 25 PC-3 (Prostate)Not Specified6.3 and 6.4 µg/mL[2]
Doxorubicin (Reference) VariousNot Specified-[2]

Table 2: Kinase inhibitory activity of Piperine-carboximidamide hybrids.

CompoundTarget KinaseIC50 (nM)Reference
VIc, VIf, VIg, VIi, VIk EGFR96 - 127[1]
VIf BRAFV600E49[1]
VIk BRAFV600E40[1]
VIk CDK212[1]
Dinaciclib (Reference) CDK2-[1]

Antimalarial Activity of Piperidine Carboxamides

A series of piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), a promising target for new antimalarial drugs.

Table 3: Antimalarial activity of a piperidine carboxamide derivative.

CompoundTargetActivityReference
SW042 (Piperidine carboxamide) P. falciparum proteasome β5 (Pf20Sβ5)EC50: 0.14 - 0.19 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of published findings. The following are key experimental protocols cited in the evaluation of piperidine derivatives.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is included. The plates are then incubated for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment with the piperidine derivatives, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay kit.[4]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., apoptosis-related proteins like BAX, BCL-2, and XIAP).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The biological effects of piperidine derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Several piperidine derivatives exert their anticancer effects by targeting key signaling molecules involved in cell growth and survival. A new series of piperine-carboximidamide hybrids has been shown to target EGFR, BRAF, and CDK2.[1]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR BRAF BRAF EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation CDK2 CDK2 Cell_Cycle_Progression Cell_Cycle_Progression CDK2->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation Piperidine_Derivatives Piperidine_Derivatives Piperidine_Derivatives->EGFR Piperidine_Derivatives->BRAF Piperidine_Derivatives->CDK2

Caption: Inhibition of cancer cell proliferation by piperidine derivatives.

Antimalarial Mechanism of Action

Piperidine carboxamides have been shown to selectively target the proteasome of the malaria parasite Plasmodium falciparum.

antimalarial_workflow Piperidine_Carboxamide Piperidine_Carboxamide Pf_Proteasome P. falciparum Proteasome (β5 subunit) Piperidine_Carboxamide->Pf_Proteasome Inhibits Protein_Degradation Protein_Degradation Pf_Proteasome->Protein_Degradation Blocks Parasite_Death Parasite_Death Protein_Degradation->Parasite_Death Leads to

Caption: Antimalarial mechanism of piperidine carboxamides.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Piperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste are critical for ensuring both personal safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Piperidine-1-carboximidamide. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this exact compound, the following procedures have been synthesized from best practices for structurally analogous compounds, such as guanidine salts, and general chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Adherence to appropriate Personal Protective Equipment (PPE) standards is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from potential splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Body Protection Laboratory coat or a chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator if handling outside a fume hood or if dust is generated.Prevents inhalation of the compound.

Disposal Protocol for this compound

The disposal of this compound and its containers must be conducted in strict compliance with all federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1]

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection :

    • Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container.[2] The container should be made of a compatible material and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[3]

    • Do not mix with other chemical waste streams unless compatibility has been verified.[4] Amidines are basic compounds and may react with acids.[5]

  • Container Management :

    • Keep the waste container securely closed except when adding waste.[4]

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure secondary containment is used to capture any potential leaks.[2]

  • Disposal of Contaminated Materials :

    • Any materials grossly contaminated with this compound, such as paper towels, gloves, or spill absorbents, should be collected in a sealed, sturdy plastic bag or a dedicated container.[1]

    • Label this container as "Hazardous Waste" and list the chemical contaminant.

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, the original labels on the container should be fully defaced or removed. The container can then be disposed of as non-hazardous solid waste, in accordance with institutional policies.

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste container.[2]

    • Provide the EHS department with an accurate description of the waste.

Experimental Protocol: Neutralization of Small Residual Amounts (for consideration by EHS professionals)

While bulk quantities should be disposed of via a licensed contractor, very small residual amounts in solution might be neutralized by trained personnel under controlled conditions, subject to institutional and local regulations. The following is a conceptual protocol based on the basic nature of amidines.[5] This procedure should only be carried out by qualified chemists with prior approval from their EHS department.

Materials:

  • Appropriate PPE (as listed in Table 1)

  • Stir plate and stir bar

  • Beaker of sufficient size

  • Dilute acid (e.g., 1M Hydrochloric Acid or 1M Sulfuric Acid)

  • pH meter or pH indicator strips

Procedure:

  • Work within a certified chemical fume hood.

  • For aqueous solutions containing small amounts of this compound, place the solution in a beaker on a stir plate and begin gentle stirring.

  • Slowly add the dilute acid dropwise to the solution.

  • Monitor the pH of the solution continuously.

  • Continue adding acid until the pH is neutralized (typically between 6.0 and 8.0).

  • The resulting neutralized solution should be collected as aqueous hazardous waste and disposed of according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_start Start cluster_ppe Safety First cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always collect_solid Collect Solid Waste in Labeled Hazardous Container ppe->collect_solid For Solid Waste collect_contaminated Collect Contaminated Materials in Labeled Container ppe->collect_contaminated For Contaminated Items collect_liquid Collect Liquid Waste in Labeled Hazardous Container ppe->collect_liquid For Liquid Waste store Store in Secure Satellite Accumulation Area with Secondary Containment collect_solid->store collect_contaminated->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

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